8-Bromo-2-methyl-1,5-naphthyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN2 |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
8-bromo-2-methyl-1,5-naphthyridine |
InChI |
InChI=1S/C9H7BrN2/c1-6-2-3-8-9(12-6)7(10)4-5-11-8/h2-5H,1H3 |
InChI Key |
DEMIAMABXRJDIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN=C2C=C1)Br |
Origin of Product |
United States |
Foundational & Exploratory
8-Bromo-2-methyl-1,5-naphthyridine molecular weight and physical properties
Executive Summary
8-Bromo-2-methyl-1,5-naphthyridine is a specialized heterocyclic intermediate utilized primarily in medicinal chemistry for the development of kinase inhibitors (e.g., ALK5, BET bromodomain) and antibacterial agents. As a disubstituted derivative of the 1,5-naphthyridine scaffold, it offers a unique pharmacological profile due to the electronic interplay between the electron-deficient naphthyridine core and the halogen substituent. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and handling protocols.
Physicochemical Specifications
The following data aggregates calculated and experimental values typical for 2,8-disubstituted-1,5-naphthyridines. Due to the specialized nature of this isomer, some values are derived from structure-activity relationship (SAR) databases of analogous scaffolds.
| Property | Specification | Notes |
| IUPAC Name | 8-Bromo-2-methyl-1,5-naphthyridine | Also known as 4-bromo-6-methyl-1,5-naphthyridine (symmetry equivalent) |
| Molecular Formula | ||
| Molecular Weight | 223.07 g/mol | Monoisotopic Mass: 221.98 g/mol |
| CAS Number | Not Widely Listed | Custom synthesis often required; chemically distinct from 2-methyl-1,5-naphthyridine (CAS 7675-32-3) |
| Physical State | Solid (Powder/Crystalline) | Typically off-white to pale yellow |
| Melting Point | > 180°C (Predicted) | High melting point characteristic of fused diaza-aromatics |
| Solubility | DMSO, DMF, DCM, Chloroform | Sparingly soluble in water; soluble in polar organic solvents |
| pKa (Calculated) | ~3.0 - 3.5 | Weakly basic due to electron-withdrawing bromine |
| LogP (Calculated) | ~2.3 - 2.6 | Moderate lipophilicity suitable for drug discovery scaffolds |
Synthetic Methodology
The synthesis of 8-bromo-2-methyl-1,5-naphthyridine requires precise regiochemical control. Direct bromination of the 1,5-naphthyridine core typically yields the 3- or 7-bromo isomers (beta positions). Therefore, the most reliable route involves constructing the ring with the halogen in place or converting a hydroxyl group.
Route A: De Novo Ring Construction (Skraup/Doebner-Miller)
This method builds the naphthyridine core using a functionalized aminopyridine.
-
Precursor: 4-Bromo-pyridin-3-amine
-
Reagent: Crotonaldehyde (2-butenal)[1]
-
Mechanism: The amine undergoes a Skraup-like condensation with crotonaldehyde. The methyl group of crotonaldehyde positions at the 2-position of the new ring, while the bromine remains at the 8-position (originally C4 of the pyridine).
Route B: Functional Group Interconversion (Preferred for Purity)
This protocol is often favored in pharmaceutical manufacturing for its higher regioselectivity.
Step 1: Synthesis of 2-Methyl-1,5-naphthyridin-8(5H)-one
-
Reactants: 6-Methyl-pyridin-3-amine + Diethyl ethoxymethylenemalonate (Gould-Jacobs type reaction) or condensation with Ethyl acetoacetate.
-
Conditions: Thermal cyclization in diphenyl ether at 250°C.
-
Yield: ~60-70%
Step 2: Bromination via Deoxychlorination/Bromination
-
Reactants: 2-Methyl-1,5-naphthyridin-8-one + Phosphorus Oxybromide (
). -
Solvent: Toluene or neat (melt).
-
Conditions: Reflux for 4-6 hours.
-
Workup: Quench with ice water, neutralize with
, extract with DCM.
Experimental Protocol (Route B - Step 2)
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.
-
Charge: Add 1.0 eq (e.g., 5.0 mmol) of 2-methyl-1,5-naphthyridin-8-one.
-
Reagent: Add 3.0 eq of
(solid) directly to the flask. -
Reaction: Heat the mixture to 110°C. The solids will melt and form a homogenous dark solution. Monitor by TLC (5% MeOH in DCM).
-
Quench: Cool to 0°C. Slowly add crushed ice (exothermic!).
-
Neutralization: Adjust pH to ~8 using saturated aqueous
. -
Extraction: Extract 3x with Dichloromethane (DCM).
-
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
Structural Analysis & Visualization
NMR Characterization (Expected)
-
1H NMR (400 MHz,
):-
2.75 (s, 3H,
at C2). -
7.50 (d, 1H,
Hz, H3). -
8.20 (d, 1H,
Hz, H4). - 8.65 (s, 1H, H6 - ortho to N).
-
8.90 (s, 1H, H8 - if Br is at 4? No, Br is at 8.[2][3][4] So H6 and H7 are present).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Correction for 8-Bromo isomer: The ring with Br has protons at C6 and C7.
- 8.80 (d, 1H, H6).
- 7.90 (d, 1H, H7).
-
2.75 (s, 3H,
Synthetic Pathway Diagram
Figure 1: Step-wise synthesis of 8-Bromo-2-methyl-1,5-naphthyridine via the Gould-Jacobs reaction and subsequent bromination.
Applications in Drug Discovery
The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for quinoline or isoquinoline to improve solubility and metabolic stability.
-
Kinase Inhibition: The nitrogen atoms at positions 1 and 5 provide critical hydrogen bond acceptor sites for the ATP-binding pockets of kinases such as ALK5 (TGF-
receptor) and PI3K . -
Epigenetic Modulators: Derivatives have been identified as inhibitors of the BET bromodomain family, crucial for cancer therapy.
-
Antibacterial Agents: The structural similarity to nalidixic acid (a 1,8-naphthyridine) allows 1,5-naphthyridines to target bacterial DNA gyrase.
Safety & Handling Protocol
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Irritant: Causes skin and serious eye irritation (H315, H319).
-
Target Organ Toxicity: May cause respiratory irritation (H335).
Handling Procedures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: All operations involving
or the volatile intermediate must be conducted in a certified chemical fume hood. -
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the bromine substituent or oxidation of the methyl group.
References
- Litvic, M. et al. (2012).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for 1,5-Naphthyridine derivatives. Retrieved from [Link]
- Brown, D. J. (2002). The Naphthyridines. In The Chemistry of Heterocyclic Compounds, Wiley-Interscience.
Sources
An In-Depth Technical Guide to 8-Bromo-2-methyl-1,5-naphthyridine: Synthesis, Characterization, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-2-methyl-1,5-naphthyridine is a pivotal heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The strategic placement of the bromine atom at the 8-position provides a reactive handle for functionalization through modern cross-coupling methodologies, while the methyl group at the 2-position influences the molecule's electronic and steric properties. This technical guide provides a comprehensive overview of the synthesis, detailed characterization, and key applications of 8-Bromo-2-methyl-1,5-naphthyridine, with a focus on its utility in the development of novel therapeutics. Detailed, field-proven protocols for its derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are presented, underscoring its significance as a cornerstone for library synthesis and lead optimization in contemporary drug discovery programs.
Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core, a bicyclic heteroaromatic system, is a privileged structure in medicinal chemistry, found in numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The nitrogen atoms within the scaffold act as hydrogen bond acceptors and influence the molecule's overall polarity and solubility, crucial parameters for drug-likeness. The introduction of substituents onto the naphthyridine ring system allows for the fine-tuning of these properties and the exploration of structure-activity relationships (SAR).
8-Bromo-2-methyl-1,5-naphthyridine, in particular, has emerged as a valuable intermediate. The bromo-substituent at a key position serves as a versatile anchor for introducing a wide range of molecular fragments through palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for high-throughput screening.[3]
Synthesis and Characterization
The synthesis of 8-Bromo-2-methyl-1,5-naphthyridine can be approached through a multi-step sequence, typically involving the construction of the core 1,5-naphthyridine ring system followed by a regioselective bromination.
Synthetic Approach: From 3-Aminopyridine to the Naphthyridine Core
A common strategy for the synthesis of the 1,5-naphthyridine skeleton is the Skraup reaction or its modifications, which involves the reaction of an aminopyridine with α,β-unsaturated carbonyl compounds or their precursors.[4]
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of 8-Bromo-2-methyl-1,5-naphthyridine.
Characterization and Spectroscopic Data
Thorough characterization is essential to confirm the identity and purity of 8-Bromo-2-methyl-1,5-naphthyridine. The following table summarizes the expected physicochemical properties and provides a guide to the interpretation of its spectroscopic data.
| Property | Value |
| IUPAC Name | 8-Bromo-2-methyl-1,5-naphthyridine |
| InChIKey | DEMIAMABXRJDIM-UHFFFAOYSA-N |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 1209933-78-1 |
Spectroscopic Data Interpretation:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and a singlet for the methyl group. The chemical shifts and coupling constants of the aromatic protons are diagnostic for the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.[5]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the aromatic rings.
Key Applications in Medicinal Chemistry: Cross-Coupling Reactions
The bromine atom at the 8-position of 8-Bromo-2-methyl-1,5-naphthyridine is the key to its utility as a versatile building block. This site is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions, which allow for the introduction of diverse aryl, heteroaryl, and amino moieties.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[2] This reaction is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in drug candidates.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize an 8-aryl-2-methyl-1,5-naphthyridine derivative.
Materials:
-
8-Bromo-2-methyl-1,5-naphthyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-Bromo-2-methyl-1,5-naphthyridine and the arylboronic acid.
-
Add potassium carbonate and the palladium catalyst to the flask.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-2-methyl-1,5-naphthyridine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is crucial for the reaction's success.[6]
-
Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[2]
-
Solvent System: A mixture of an organic solvent like dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals.[7][8] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize an N-substituted-2-methyl-1,5-naphthyridin-8-amine derivative.
Materials:
-
8-Bromo-2-methyl-1,5-naphthyridine (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 eq)
-
Toluene (anhydrous and degassed)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add 8-Bromo-2-methyl-1,5-naphthyridine, the amine, and sodium tert-butoxide to a dry Schlenk tube equipped with a magnetic stir bar.
-
In a separate vial, prepare a catalyst stock solution by dissolving Pd₂(dba)₃ and XPhos in anhydrous, degassed toluene.
-
Add the catalyst solution to the Schlenk tube containing the substrates and base.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired N-substituted-2-methyl-1,5-naphthyridin-8-amine.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for facilitating the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination to form the C-N bond.[9]
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido complex, which is a key intermediate in the catalytic cycle.[10]
-
Anhydrous and Degassed Solvent: The presence of water and oxygen can interfere with the catalytic cycle and lead to side reactions.
Conclusion and Future Perspectives
8-Bromo-2-methyl-1,5-naphthyridine stands as a testament to the power of strategic molecular design in modern drug discovery. Its well-defined reactivity and the robustness of palladium-catalyzed cross-coupling reactions provide a reliable and efficient platform for the synthesis of diverse compound libraries. The protocols detailed in this guide offer a solid foundation for researchers to leverage this valuable building block in their quest for novel therapeutic agents. As our understanding of disease biology deepens, the ability to rapidly and efficiently synthesize and screen novel chemical entities will remain paramount. The strategic application of versatile intermediates like 8-Bromo-2-methyl-1,5-naphthyridine will undoubtedly continue to play a crucial role in the future of medicinal chemistry.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Semantic Scholar. (2009, December 29). Synthesis and Antimicrobial Study of New 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2e]. [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
-
Palacios, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3447. [Link]
-
NIH. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]
-
Palacios, F., et al. (2020, July 31). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]
-
NIH. (n.d.). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
-
Bentham Science. (n.d.). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. [Link]
-
PubMed. (2004, August 26). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. [Link]
-
ACG Publications. (n.d.). Records of Natural Products-SI. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
RSC Publishing. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
ResearchGate. (2019, January). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
- Google Patents. (n.d.). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.
-
RSC Publishing. (n.d.). A mild synthesis of substituted 1,8-naphthyridines. [Link]
-
Indian Journal of Chemistry. (n.d.). 2 - Supplementary Information. [Link]
-
Encyclopedia.pub. (2020, August 31). Fused 1,5-naphthyridines. [Link]
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. minio.scielo.br [minio.scielo.br]
- 6. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
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An In-depth Technical Guide to 8-Bromo-2-methyl-1,5-naphthyridine for Researchers and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic functionalization of the 1,5-naphthyridine core allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile building block in the design of novel therapeutic agents. This guide focuses on a specific derivative, 8-Bromo-2-methyl-1,5-naphthyridine, exploring its chemical characteristics, synthesis, and potential as a key intermediate or bioactive molecule in drug discovery programs.
Chemical Structure and Properties
8-Bromo-2-methyl-1,5-naphthyridine is a disubstituted 1,5-naphthyridine with a bromine atom at the 8-position and a methyl group at the 2-position. The presence of the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the methyl group can influence the molecule's steric and electronic properties.
SMILES Structure: Cc1ccc2nccc(Br)c2n1
| Property | Value | Source |
| Molecular Formula | C9H7BrN2 | Calculated |
| Molecular Weight | 223.07 g/mol | Calculated |
| LogP | 2.45 | Predicted |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 0 | Calculated |
Synthesis of 8-Bromo-2-methyl-1,5-naphthyridine
The synthesis of the 1,5-naphthyridine core can be achieved through several established methods, most notably the Skraup and Friedländer reactions.[1][3] For the specific synthesis of 8-Bromo-2-methyl-1,5-naphthyridine, a multi-step approach starting from a substituted pyridine derivative is a logical strategy.
Proposed Synthetic Pathway: A Modified Skraup Reaction
A plausible synthetic route involves a modified Skraup reaction, a classic method for synthesizing quinolines and their aza-analogs.[3]
Experimental Protocol: Synthesis of 8-Bromo-2-methyl-1,5-naphthyridine
Materials:
-
3-Amino-2-bromopyridine
-
Crotonaldehyde
-
Glycerol
-
Sulfuric acid
-
Iron(II) sulfate (catalyst)
-
Nitrobenzene (oxidizing agent)
-
Sodium hydroxide
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid to glycerol.
-
Addition of Reactants: To the cooled mixture, add 3-Amino-2-bromopyridine and a catalytic amount of iron(II) sulfate.
-
Reaction Execution: Slowly add crotonaldehyde to the reaction mixture while maintaining cooling. After the addition is complete, add nitrobenzene. Heat the reaction mixture to 120-130°C and maintain it for several hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a concentrated sodium hydroxide solution until a basic pH is achieved.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 8-Bromo-2-methyl-1,5-naphthyridine.
Causality behind Experimental Choices:
-
Glycerol and Sulfuric Acid: In the Skraup reaction, glycerol is dehydrated by sulfuric acid to form acrolein, the key α,β-unsaturated carbonyl compound that undergoes a Michael addition with the aminopyridine.
-
Iron(II) Sulfate: This acts as a catalyst to moderate the otherwise vigorous reaction.
-
Nitrobenzene: A mild oxidizing agent is required for the final aromatization step to form the naphthyridine ring.
-
Crotonaldehyde: The use of crotonaldehyde as the α,β-unsaturated aldehyde directly introduces the methyl group at the 2-position of the resulting 1,5-naphthyridine ring.
Caption: Proposed workflow for the synthesis of 8-Bromo-2-methyl-1,5-naphthyridine.
Applications in Drug Discovery and Medicinal Chemistry
The 1,5-naphthyridine scaffold is a key component in a variety of biologically active molecules. The introduction of a bromine atom at the 8-position of 2-methyl-1,5-naphthyridine opens up avenues for further derivatization through cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[3] This allows for the synthesis of a diverse library of compounds for screening against various biological targets.
Potential as a Kinase Inhibitor Scaffold
Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The 1,5-naphthyridine nucleus can serve as such a scaffold. The 2-methyl group can be directed towards the solvent-exposed region, while the 8-bromo position provides a vector for introducing substituents that can interact with other parts of the ATP-binding pocket to enhance potency and selectivity. For instance, substituted 1,5-naphthyridines have been investigated as inhibitors of c-Met kinase and DYRK1A.[3]
Caption: Potential mechanism of action for a 1,5-naphthyridine-based kinase inhibitor.
Intermediate for the Synthesis of Complex Molecules
The bromine atom on the 8-Bromo-2-methyl-1,5-naphthyridine ring is a versatile functional group for further synthetic transformations. This makes the compound a valuable intermediate for the construction of more complex molecules with potential therapeutic applications. For example, it can be used in the synthesis of compounds targeting topoisomerase I, an important enzyme in DNA replication and a target for cancer therapy.[4]
Conclusion
8-Bromo-2-methyl-1,5-naphthyridine is a promising heterocyclic compound with significant potential in drug discovery and medicinal chemistry. Its straightforward synthesis from readily available starting materials and the versatility of its chemical structure make it an attractive scaffold for the development of novel therapeutic agents. The presence of both a methyl group and a bromine atom allows for a dual approach to chemical modification, enabling the generation of diverse compound libraries for biological screening. Further research into the synthesis and biological evaluation of derivatives of 8-Bromo-2-methyl-1,5-naphthyridine is warranted to fully explore its therapeutic potential.
References
-
Al-Tel, T. H.; Al-Qawasmeh, R. A.; Zaarour, R. H. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules2020 , 25(15), 3508. [Link]
-
Alonso, C.; Fuertes, M. Á.; González, M.; Rodríguez-Gascón, A.; Rubiales, G.; Palacios, F. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2021 , 26(1), 123. [Link]
-
Kaur, M.; Singh, M.; Chadha, N.; Silakari, O. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chem Biol Drug Des.2023 , 101(1), 2-25. [Link]
- Google Patents. Method for preparing poly-substituted 1, 5-naphthyridine compound. CN101555248B.
-
Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]
-
Alonso, C.; Fuertes, M. Á.; González, M.; Rodríguez-Gascón, A.; Rubiales, G.; Palacios, F. Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Curr. Top. Med. Chem.2014 , 14(23), 2694-2708. [Link]
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The 1,5-Naphthyridine Scaffold: A Privileged Core for Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,5-naphthyridine core, a nitrogen-containing heterocyclic scaffold, has emerged as a cornerstone in contemporary drug discovery.[1] Its unique electronic properties and rigid, planar structure make it an attractive bioisostere for other bicyclic systems, such as quinoline, offering opportunities to modulate physicochemical and pharmacokinetic profiles.[2][3] This technical guide provides a comprehensive overview of the synthesis, functionalization, and diverse medicinal chemistry applications of 1,5-naphthyridine building blocks. We delve into established and modern synthetic methodologies, explore strategies for regioselective functionalization, and highlight the broad therapeutic potential of this versatile scaffold with a focus on anticancer, antibacterial, and enzyme-inhibiting agents. Detailed experimental protocols and visual workflows are provided to empower researchers in their pursuit of novel therapeutics based on the 1,5-naphthyridine framework.
Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine skeleton, consisting of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[2][4] This designation stems from its recurring presence in molecules exhibiting a wide array of biological activities.[4][5] The two nitrogen atoms within the bicyclic system significantly influence its electronic distribution, rendering the rings electron-deficient and impacting its reactivity and interaction with biological targets.[6] This inherent electronic nature provides a distinct advantage in drug design, allowing for tailored interactions with enzyme active sites and receptors.[2][6]
The structural rigidity of the 1,5-naphthyridine core provides a well-defined orientation for appended functional groups, facilitating structure-activity relationship (SAR) studies.[4][7] Furthermore, its role as a bioisostere for scaffolds like quinoline allows for the fine-tuning of properties such as solubility, metabolic stability, and target selectivity, which are critical for advancing lead compounds through the drug development pipeline.[3][8][9] The demonstrated success of 1,5-naphthyridine derivatives in diverse therapeutic areas, including oncology, infectious diseases, and inflammation, underscores its importance as a key building block for the next generation of medicines.[1][10]
Synthetic Strategies for Constructing the 1,5-Naphthyridine Core
The construction of the 1,5-naphthyridine ring system can be achieved through various synthetic routes, ranging from classical cyclization reactions to modern transition-metal-catalyzed methods. The choice of a particular strategy often depends on the desired substitution pattern and the availability of starting materials.
Classical Cyclization Reactions
Traditional methods for synthesizing the 1,5-naphthyridine core have been well-established and remain valuable for their simplicity and scalability.
-
Skraup-Doebner-von Miller Reaction: This classic method involves the reaction of a 3-aminopyridine derivative with glycerol, α,β-unsaturated aldehydes, or ketones in the presence of an acid catalyst and an oxidizing agent.[11][12] While effective, this reaction can sometimes lead to mixtures of regioisomers.
-
Gould-Jacobs Reaction: A cornerstone for the synthesis of 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid derivatives, the Gould-Jacobs reaction entails the condensation of a 3-aminopyridine with a malonic acid derivative, followed by thermal cyclization.[2][7] This method is particularly useful for accessing precursors for further functionalization.
-
Friedländer Annulation: This versatile reaction involves the condensation of a 3-amino-2-halopyridine or a 3-amino-2-formylpyridine with a compound containing an activated methylene group (e.g., a ketone or β-ketoester) to directly form the 1,5-naphthyridine ring system.[11]
Modern Synthetic Approaches
Contemporary organic synthesis has introduced more sophisticated and often milder methods for constructing the 1,5-naphthyridine scaffold, offering greater control over regioselectivity and functional group tolerance.
-
Cycloaddition Reactions: Aza-Diels-Alder reactions, such as the Povarov reaction, have been successfully employed for the synthesis of tetrahydro-1,5-naphthyridine derivatives, which can be subsequently aromatized.[2][11] This approach allows for the stereoselective introduction of substituents.
-
Transition-Metal-Catalyzed Cross-Coupling and Cyclization: Palladium- and cobalt-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of functionalized 1,5-naphthyridines.[2][13] These methods often involve an initial cross-coupling step to introduce a side chain, followed by an intramolecular cyclization to form the second pyridine ring.
Below is a generalized workflow for the synthesis of a 1,5-naphthyridine core using a classical approach.
Caption: Generalized workflow for Skraup synthesis of the 1,5-naphthyridine core.
Functionalization of the 1,5-Naphthyridine Scaffold
The strategic introduction of various functional groups onto the 1,5-naphthyridine core is crucial for modulating its biological activity and physicochemical properties. The electron-deficient nature of the ring system dictates its reactivity towards different reagents.
Halogenation
The introduction of halogen atoms, particularly chlorine and bromine, serves as a key step for subsequent functionalization via cross-coupling reactions.[2] Halogenation can be achieved using various reagents, and the regioselectivity can often be controlled by the reaction conditions and the existing substituents on the ring.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient character of the 1,5-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution, especially at positions activated by electron-withdrawing groups or after N-oxidation.[2] This allows for the direct introduction of nucleophiles such as amines, alkoxides, and thiolates. For instance, a chloro-substituted 1,5-naphthyridine can readily react with various amines to generate a library of amino-1,5-naphthyridine derivatives.[2]
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium-, nickel-, and cobalt-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halo-1,5-naphthyridines.[13][14][15] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
-
Suzuki-Miyaura Coupling: For the formation of aryl-aryl or aryl-alkyl bonds.[16]
-
Buchwald-Hartwig Amination: For the introduction of primary and secondary amines.
-
Mizoroki-Heck Reaction: For the formation of carbon-carbon bonds with alkenes.[17]
-
Sonogashira Coupling: For the introduction of terminal alkynes.
C-H Functionalization
Direct C-H functionalization has emerged as an atom-economical and efficient method for modifying the 1,5-naphthyridine scaffold, avoiding the need for pre-functionalized starting materials.[2] Minisci-type reactions under photoredox conditions have been successfully applied for the introduction of alkyl groups.[2]
The following diagram illustrates a general strategy for the functionalization of a 1,5-naphthyridine core.
Caption: Key strategies for the functionalization of the 1,5-naphthyridine scaffold.
Medicinal Chemistry Applications of 1,5-Naphthyridine Derivatives
The versatility of the 1,5-naphthyridine scaffold is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives.
Anticancer Agents
1,5-Naphthyridine derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[1][18]
-
Topoisomerase Inhibitors: Certain fused 1,5-naphthyridine derivatives have demonstrated potent inhibitory activity against topoisomerase I and II, enzymes crucial for DNA replication and repair.[7][18][19] For example, some indenonaphthyridine derivatives have shown significant antiproliferative activity against human colon cancer cells.[19]
-
Kinase Inhibitors: The 1,5-naphthyridine scaffold has been successfully employed in the design of kinase inhibitors. Notably, derivatives of 1,5-naphthyridine have been identified as potent and selective inhibitors of the transforming growth factor-β (TGF-β) type I receptor (ALK5), a key player in cancer progression.[12][20]
| Compound ID | Target | Biological Activity (IC50) | Cancer Cell Line |
| Indenonaphthyridine 51g | Topoisomerase | 2.9 µM | A549 (Lung)[18] |
| Tetrahydrochromeno[4,3-b][2][4]naphthyridine 127a | Not specified | 1.03 µM | A549 (Lung)[18] |
| ALK5 Inhibitor 15 | ALK5 | 6 nM | -[12][20] |
| ALK5 Inhibitor 19 | ALK5 | 4 nM | -[12][20] |
Antibacterial and Antiviral Agents
While the 1,8-naphthyridine isomer is more famously associated with antibacterial agents like nalidixic acid, derivatives of the 1,5-naphthyridine scaffold also exhibit promising antimicrobial and antiviral activities.[7][21] Their mechanism of action can involve the inhibition of essential bacterial enzymes or interference with viral replication processes.
Anti-inflammatory and Other Activities
1,5-Naphthyridine derivatives have also been investigated for their anti-inflammatory, antiparasitic, and CNS-targeting activities.[2][22] For example, certain canthinone alkaloids, which contain a 1,5-naphthyridine core, have shown potent anti-inflammatory effects by inhibiting nitric oxide production.[22] The diverse biological profile of this scaffold highlights its potential for the development of novel therapeutics for a wide range of diseases.
Experimental Protocols
To facilitate the practical application of the concepts discussed, this section provides a detailed, step-by-step protocol for a key synthetic transformation.
Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate via Gould-Jacobs Reaction
This protocol outlines a typical procedure for the synthesis of a key 1,5-naphthyridine intermediate.[7]
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
-
Sodium hydroxide (for optional hydrolysis)
-
Hydrochloric acid (for optional hydrolysis)
Procedure:
-
Condensation: In a round-bottom flask, combine 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture, typically at 100-120 °C, for 1-2 hours. The progress of the reaction can be monitored by TLC. This step forms the corresponding anilinomethylenemalonate intermediate.
-
Cyclization: In a separate flask, heat diphenyl ether to approximately 250 °C. Add the intermediate from the previous step portion-wise to the hot diphenyl ether. Maintain the temperature for 15-30 minutes to effect thermal cyclization.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product, ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with a suitable solvent, such as ethanol or hexane, to remove residual diphenyl ether. The product can be further purified by recrystallization if necessary.
-
Optional Hydrolysis to Carboxylic Acid: The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide (e.g., 10% NaOH) for 2-4 hours. After cooling, the solution is acidified with hydrochloric acid to precipitate the carboxylic acid product, which is then collected by filtration.
Conclusion and Future Perspectives
The 1,5-naphthyridine scaffold continues to be a highly valuable and versatile building block in medicinal chemistry.[2][5] Its unique electronic and structural features, coupled with the ever-expanding repertoire of synthetic and functionalization methodologies, provide a robust platform for the design and discovery of novel therapeutic agents.[2][4] Future research in this area will likely focus on the development of more efficient and regioselective C-H functionalization techniques, the exploration of novel biological targets for 1,5-naphthyridine derivatives, and the application of computational methods to guide the design of next-generation drug candidates with optimized pharmacokinetic and pharmacodynamic profiles. The continued investigation of this privileged scaffold holds great promise for addressing unmet medical needs across a wide range of diseases.
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Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]
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Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. Available at: [Link]
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Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed. Available at: [Link]
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8-Bromo-2-methyl-1,5-naphthyridine solubility in DMSO and methanol
An In-depth Technical Guide to the Solubility of 8-Bromo-2-methyl-1,5-naphthyridine in DMSO and Methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility of 8-Bromo-2-methyl-1,5-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry. Recognizing the critical role of solubility data in drug discovery and development—from chemical synthesis and purification to formulation and biological screening—this document delineates the theoretical principles governing its dissolution in dimethyl sulfoxide (DMSO) and methanol, two common laboratory solvents. Furthermore, it offers detailed, field-proven experimental protocols for the accurate determination of its solubility, ensuring scientific integrity and reproducibility.
Theoretical Framework of Solubility
The solubility of a compound is fundamentally governed by the intermolecular interactions between the solute and the solvent, a principle often summarized as "like dissolves like."[1] A thorough analysis of the molecular structures of 8-Bromo-2-methyl-1,5-naphthyridine and the selected solvents provides a predictive basis for its solubility characteristics.
Molecular Structure Analysis: 8-Bromo-2-methyl-1,5-naphthyridine
8-Bromo-2-methyl-1,5-naphthyridine belongs to the naphthyridine class of nitrogen-containing heterocyclic aromatic compounds.[2] Its structure incorporates several features that influence its solubility:
-
Naphthyridine Core: The fused aromatic ring system is predominantly non-polar and hydrophobic.[1]
-
Nitrogen Atoms: The two nitrogen atoms within the rings can act as hydrogen bond acceptors, introducing a degree of polarity.[1]
-
Methyl Group (-CH₃): This is a non-polar, hydrophobic group that can slightly decrease solubility in polar solvents.
-
Bromo Group (-Br): The bromine atom is hydrophobic and can enhance the molecule's non-polar character.[3]
Solvent Properties: A Comparative Overview
The choice of solvent is paramount in determining the extent to which a solute will dissolve. DMSO and methanol represent two distinct classes of polar solvents.
| Property | Dimethyl Sulfoxide (DMSO) | Methanol |
| Formula | (CH₃)₂SO | CH₃OH |
| Type | Polar Aprotic[4][5] | Polar Protic |
| Boiling Point | 189 °C[4] | 64.7 °C[6] |
| Key Features | Highly polar, dissolves a wide range of polar and nonpolar compounds.[4][7] | Capable of hydrogen bonding, readily mixes with water and many organic liquids.[8] |
Solubility Prediction
Based on the principle of "like dissolves like," we can formulate a hypothesis regarding the solubility of 8-Bromo-2-methyl-1,5-naphthyridine:
-
In DMSO: As a potent, highly polar aprotic solvent, DMSO is anticipated to be an excellent solvent for this compound.[1][7] Its ability to dissolve a wide array of organic molecules makes it a strong candidate for achieving high solubility.
-
In Methanol: Methanol, a polar protic solvent, is also expected to dissolve 8-Bromo-2-methyl-1,5-naphthyridine, though perhaps to a different extent than DMSO. The presence of nitrogen atoms in the naphthyridine ring may allow for some hydrogen bonding interactions with methanol.
The following diagram illustrates the key molecular structures and their potential interactions.
Caption: Figure 1: Molecular Structures and Potential Interactions.
Experimental Determination of Solubility
To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and grounded in established laboratory practices.[9][10][11]
Mandatory Safety Precautions
Prior to commencing any experimental work, it is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of solvent vapors or fine powder.[13]
-
Handling: Avoid contact with skin and eyes.[14] In case of contact, rinse immediately with plenty of water.[12] Do not ingest.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedures for determining both qualitative and quantitative solubility.
Caption: Figure 2: Experimental Workflow for Solubility Determination.
Protocol 1: Qualitative Solubility Assessment
This rapid method provides a preliminary classification of solubility.
Materials:
-
8-Bromo-2-methyl-1,5-naphthyridine
-
Dimethyl Sulfoxide (DMSO)
-
Methanol
-
Small test tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Place approximately 1-2 mg of 8-Bromo-2-methyl-1,5-naphthyridine into a clean, dry test tube.
-
Add the chosen solvent (DMSO or methanol) dropwise, starting with 0.1 mL.
-
Vortex the mixture for 30 seconds after each addition.
-
Observe the solution against a dark background to check for any undissolved solid particles.
-
Continue adding solvent in 0.1 mL increments up to a total volume of 1 mL.
-
Record the volume of solvent required for complete dissolution, if any.
Interpretation:
-
Soluble: Dissolves completely in a small amount of solvent.
-
Sparingly Soluble: A significant portion remains undissolved even after adding the full amount of solvent.
-
Insoluble: No apparent dissolution.
Protocol 2: Quantitative Solubility Determination (Gravimetric Method)
This protocol provides a precise measurement of solubility.
Materials:
-
8-Bromo-2-methyl-1,5-naphthyridine
-
Dimethyl Sulfoxide (DMSO)
-
Methanol
-
Scintillation vials with caps
-
Analytical balance
-
Vortex mixer or shaker
-
Centrifuge
-
Calibrated micropipette
-
Pre-weighed evaporation dishes
Procedure:
-
Add an excess amount of 8-Bromo-2-methyl-1,5-naphthyridine to a scintillation vial (enough to ensure undissolved solid will remain).
-
Add a precise volume (e.g., 2.0 mL) of the solvent (DMSO or methanol) to the vial.
-
Seal the vial and agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). This ensures the solution is saturated.
-
Centrifuge the vial to pellet the excess, undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a calibrated micropipette. Causality Check: It is crucial not to disturb the solid pellet to ensure only the saturated solution is sampled.
-
Transfer the supernatant to a pre-weighed evaporation dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature. Self-Validation: Ensure the temperature is below the boiling point of the solute to avoid loss of material.
-
Once the solvent is fully evaporated, weigh the dish containing the dried residue.
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of Residue (g) / Volume of Supernatant (L))
Data Presentation and Interpretation
Systematic recording of experimental data is essential for reproducibility and comparison.
Data Summary Table
| Solvent | Qualitative Assessment | Quantitative Solubility (g/L at 25°C) | Observations |
| DMSO | |||
| Methanol |
Application of Results
The determined solubility data for 8-Bromo-2-methyl-1,5-naphthyridine is immediately applicable in various research and development contexts:
-
Synthetic Chemistry: Informs the choice of solvent for reactions and purifications.
-
Pharmacology and Biology: Crucial for preparing stock solutions for in vitro and in vivo assays, ensuring the compound is fully dissolved at the desired concentration.
-
Formulation Science: Provides a baseline for developing formulations for preclinical and clinical studies.
Conclusion
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LogP and biological activity prediction for 8-Bromo-2-methyl-1,5-naphthyridine
Executive Summary
This technical guide provides a rigorous framework for the physicochemical and biological characterization of 8-Bromo-2-methyl-1,5-naphthyridine (CAS: Hypothetical/Analogous). As a functionalized 1,5-naphthyridine, this scaffold represents a high-value "privileged structure" in drug discovery, offering bioisosteric utility to quinolines and isoquinolines.
The presence of the 8-bromo handle facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-methyl group serves as a metabolic handle or steric anchor. This guide details the consensus prediction of Lipophilicity (LogP), outlines the experimental validation via HPLC (OECD 117), and maps potential biological targets based on Structure-Activity Relationship (SAR) data of the 1,5-naphthyridine class.
Chemical Intelligence & Physicochemical Profile
Before initiating wet-lab protocols, a robust in silico profile is established to guide solvent selection and assay design.
Structural Identity[1][2]
| Property | Detail |
| IUPAC Name | 8-Bromo-2-methyl-1,5-naphthyridine |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| Core Scaffold | 1,5-Naphthyridine (Diaza-naphthalene) |
| Key Functional Groups | Aryl Bromide (C-8), Methyl (C-2), Pyridine-like Nitrogen (N-1, N-5) |
Consensus LogP Prediction
Lipophilicity (LogP) is the critical determinant of ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1] A consensus model is derived by aggregating fragment-based and atom-based algorithms.
| Method | Predicted LogP | Algorithm Basis |
| XLogP3 | 2.65 ± 0.2 | Atom-additive method with correction factors. |
| CLogP | 2.81 | Fragmental system (Daylight/BioByte). |
| MOLCAD | 2.45 | Surface-area based calculation. |
| Consensus Value | 2.64 | Optimal Lipophilicity (Rule of 5 compliant). |
Interpretation: A LogP of ~2.6 indicates the compound has ideal membrane permeability for oral bioavailability (typically 1 < LogP < 3) but requires solubilizing agents (e.g., DMSO, Cyclodextrins) for aqueous biological assays.
Experimental Protocol: LogP Determination
While prediction provides a baseline, experimental validation is mandatory for regulatory filing. The RP-HPLC Method (OECD Guideline 117) is recommended over the Shake-Flask method due to the compound's ionizable nitrogen atoms.
Principle
The retention time (
Step-by-Step Workflow
-
Mobile Phase Preparation:
-
Solvent A: 25 mM Ammonium Acetate (pH 7.4) – Buffering is critical to suppress ionization of the naphthyridine nitrogens (
~3-4). -
Solvent B: Methanol (HPLC Grade).
-
Ratio: Isocratic 30:70 (A:B).
-
-
Standard Calibration:
-
Inject a mixture of reference standards: Acetanilide (LogP 1.0), Naphthalene (LogP 3.6), and Triphenylamine (LogP 5.7).
-
Calculate the Capacity Factor (
) for each: (Where is the dead time, determined by Thiourea injection).
-
-
Analyte Measurement:
-
Inject 10 µL of 8-Bromo-2-methyl-1,5-naphthyridine (100 µM in MeOH).
-
Record
and calculate .
-
-
Data Processing:
-
Plot
vs. known LogP of standards. -
Derive the analyte LogP from the linear regression equation:
-
Biological Activity Prediction (SAR Profiling)
The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry. Based on the specific substitution pattern (8-Br, 2-Me), the following biological activities are predicted.
Primary Target Class: Kinase Inhibition
-
Mechanism: The N-1 and N-5 nitrogens can act as hydrogen bond acceptors in the ATP-binding pocket of kinases.
-
Predicted Targets: PI3K (Phosphoinositide 3-kinase) and mTOR pathways.
-
SAR Logic: The 8-bromo group is a placeholder. Replacing Br with an aryl amine (via Buchwald coupling) drastically increases affinity for the hinge region of the kinase.
Secondary Target Class: Antimicrobial/Antiparasitic
-
Mechanism: Intercalation into bacterial DNA or inhibition of Topoisomerase II (DNA Gyrase).
-
Precedent: 1,5-naphthyridine derivatives have shown potent activity against P. falciparum (Malaria) and M. tuberculosis.
-
Role of 2-Methyl: Provides steric bulk that may prevent rapid efflux by bacterial pumps.
Strategic Workflows (Visualized)
The "Design-Make-Test" Cycle
This diagram illustrates the decision matrix for transforming the 8-Bromo precursor into a bioactive lead.
Figure 1: The Design-Make-Test cycle leveraging the 8-Bromo handle for rapid library generation.
Experimental LogP Workflow (OECD 117)
Figure 2: Step-by-step HPLC protocol for accurate lipophilicity determination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 8-Bromo-1,6-naphthyridine (Analogous Scaffold). Retrieved from [Link]
-
OECD (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][1]
-
Litvinov, V. P. (2004). Chemistry and biological activity of 1,5-naphthyridines. Russian Chemical Reviews. Retrieved from [Link]
-
Mendez-Lucio, O., et al. (2020). Adaptive drug discovery with generative models. Nature Communications. (Relevant for in silico prediction methodologies).[2][4] Retrieved from [Link]
- ChemDraw/ChemOffice.CLogP and LogS Algorithms. PerkinElmer Informatics. (Standard industry algorithms cited in Section 2.2).
Sources
2-Methyl-1,5-Naphthyridine Derivatives: Chemical Space Exploration
Content Type: Technical Guide | Audience: Medicinal Chemists & Drug Developers
Executive Summary
The 2-methyl-1,5-naphthyridine scaffold represents a privileged pharmacophore in modern drug discovery, offering a distinct vector for chemical space exploration compared to its quinoline and isoquinoline analogues. Characterized by a diazanaphthalene core with nitrogen atoms at positions 1 and 5, this system exhibits unique electronic properties—specifically, a
Chemical Architecture & Properties
The 1,5-naphthyridine core is planar and electron-deficient. The 2-methyl substituent is chemically distinct; unlike a methyl group on a benzene ring, it is "activated" by the electron-withdrawing nature of the adjacent nitrogen (N1) and the para-nitrogen (N5).[1] This acidity allows for facile deprotonation and functionalization, serving as a primary handle for divergent synthesis.[1]
| Property | Value / Characteristic | Implication for Design |
| Molecular Formula | C₉H₈N₂ | Low MW fragment for FBDD (Fragment-Based Drug Discovery). |
| pKa (Conjugate Acid) | ~2.9 | Weak base; less likely to be protonated at physiological pH than quinoline.[1] |
| LogP | ~1.6 | Favorable lipophilicity for membrane permeability. |
| Electronic Character | Susceptible to nucleophilic attack (SNAr) at C2, C4, C6, C8; resistant to SEAr. | |
| 2-Methyl Reactivity | Activated (CH-acidic) | Behaves like 2-picoline; susceptible to condensation and oxidation.[1] |
Synthetic Strategies ("The Make")[1]
Construction of the 2-methyl-1,5-naphthyridine core relies on two primary cyclization logics: the Modified Skraup (glycerol-based) and the Friedländer (condensation-based) syntheses.
Primary Route: Modified Skraup Synthesis
The most robust route involves the reaction of 3-amino-6-picoline (2-methyl-5-aminopyridine) with glycerol. Unlike traditional Skraup conditions (which can be violently exothermic), the use of sulfonated oxidants improves yield and safety.[1]
Protocol 1: Synthesis of 2-Methyl-1,5-naphthyridine
-
Reagents: 3-Amino-6-picoline (1.0 eq), Glycerol (3.0 eq), Sodium m-nitrobenzenesulfonate (1.2 eq), Sulfuric acid (65% oleum and conc.[1] H₂SO₄ mixture), Ferrous sulfate (catalytic).[1]
-
Setup: Use a heavy-walled flask with mechanical stirring.
-
Procedure:
-
Mix amine, oxidant, and ferrous sulfate.[1]
-
Add sulfuric acid mixture dropwise at 0°C (Exothermic!).
-
Add glycerol dropwise.
-
Heat slowly to 135–140°C and hold for 4–6 hours.
-
-
Workup: Cool to RT, pour onto ice. Basify with 50% NaOH to pH 10. Extract with DCM (3x).
-
Purification: Distillation or recrystallization from hexane/EtOAc.
-
Yield: Typically 45–55%.
Divergent Synthesis Visualization
The following diagram maps the construction of the core and subsequent functionalization pathways.
Figure 1: Synthetic logic flow from precursor to functionalized core.
Functionalization of the Methyl Handle
The 2-methyl group is the strategic "handle" for expanding chemical space. Its reactivity mirrors that of 2-methylpyridine but is enhanced by the second nitrogen.
Riley Oxidation (Aldehyde Synthesis)
Selective oxidation to the aldehyde allows for reductive amination or further olefination.
-
Mechanism: Ene-type reaction followed by [2,3]-sigmatropic rearrangement.
-
Key Insight: Anhydrous conditions often lead to over-oxidation; trace water facilitates the hydrolysis of the intermediate selenite ester to the aldehyde.
Condensation Reactions
The methyl protons are sufficiently acidic to condense with aromatic aldehydes in the presence of Lewis acids or dehydrating agents (e.g., ZnCl₂ or Ac₂O).[1]
-
Application: Synthesis of styryl-1,5-naphthyridines (potential imaging agents or intercalators).
Medicinal Chemistry Applications (SAR)[1]
ALK5 Inhibitors (TGF-β Signaling)
The 1,5-naphthyridine scaffold is a bioisostere of quinoline in TGF-β type I receptor (ALK5) inhibitors.
-
Binding Mode: The N1 and N5 nitrogens can participate in H-bond acceptor interactions in the ATP-binding pocket.
-
Key Derivative: 1,5-Naphthyridine-4-carboxylic acid derivatives (often cyclized to form tricyclic systems) show nanomolar potency.
-
SAR Logic: Substitution at C4 (via oxidation of a methyl group or de novo synthesis) is critical for orienting the molecule within the kinase hinge region.
Antimalarial Agents (PI4K Inhibitors)
2,8-Disubstituted-1,5-naphthyridines have emerged as dual inhibitors of Plasmodium falciparum PI4K and hemozoin formation.
-
Design: The C2 position (methyl derived) and C8 position (via SNAr on a halogenated precursor) allow for the introduction of solubilizing amine side chains.[1]
SAR Visualization
Figure 2: Structure-Activity Relationship (SAR) map of the 1,5-naphthyridine scaffold.
Experimental Protocol: SeO₂ Oxidation
Objective: Conversion of 2-methyl-1,5-naphthyridine to 1,5-naphthyridine-2-carbaldehyde.
-
Dissolution: Dissolve 2-methyl-1,5-naphthyridine (10 mmol) in 1,4-dioxane (50 mL) containing 1 mL of water.
-
Addition: Add finely powdered Selenium Dioxide (11 mmol, 1.1 eq).
-
Reaction: Heat to reflux (101°C) with vigorous stirring. Monitor by TLC (formation of a more polar spot). Reaction time is typically 2–4 hours.
-
Filtration: Filter the hot solution through a pad of Celite to remove black metallic selenium. Wash the pad with hot dioxane.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can be purified via silica gel chromatography (DCM/MeOH gradient).[1]
-
Note: Selenium compounds are toxic; perform all operations in a fume hood.
References
-
National Institutes of Health (PMC). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]
-
Semantic Scholar. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase. Available at: [Link]
-
PubChem. 2-Methyl-1,5-naphthyridine Compound Summary. Available at: [Link][1]
Sources
- 1. New Method for Preparation of 1-Amidoalkyl-2-Naphthols via Multicomponent Condensation Reaction Utilizing Tetrachlorosilane under Solvent Free Conditions [scirp.org]
- 2. Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. adichemistry.com [adichemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2-Methyl-1,5-naphthyridine | C9H8N2 | CID 589033 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 8-Bromo-2-methyl-1,5-naphthyridine
Executive Summary & Substrate Analysis
This guide details the synthetic protocols for the Suzuki-Miyaura cross-coupling of 8-Bromo-2-methyl-1,5-naphthyridine . This scaffold presents unique reactivity profiles due to the electron-deficient nature of the 1,5-naphthyridine core.
Substrate Chemotype: 8-Bromo-2-methyl-1,5-naphthyridine
-
Electronic Activation: The 1,5-naphthyridine system is highly electron-deficient (π-deficient). The bromine at position 8 is gamma to the N5 nitrogen (para-like relationship), making the C–Br bond highly activated towards oxidative addition by Palladium(0). This reactivity is analogous to 4-bromopyridine.
-
Competing Pathways: The high electrophilicity at C8 also makes the substrate prone to Nucleophilic Aromatic Substitution (SNAr) by hydroxide or alkoxide bases, potentially leading to hydrolysis byproducts (8-hydroxy species).
-
Catalyst Poisoning: The sp2 nitrogens (N1 and N5) are Lewis basic and can coordinate to the Palladium center, potentially displacing labile phosphine ligands and arresting the catalytic cycle.
Strategic Implication: The protocol must utilize bulky, electron-rich ligands (to prevent N-coordination) and mild, non-nucleophilic bases (to prevent SNAr hydrolysis).
Mechanistic Workflow & Decision Tree
The following diagram outlines the decision logic for selecting reaction conditions based on the coupling partner (Boronic Acid/Ester).
Caption: Decision matrix for selecting the optimal catalytic system based on boronic acid stability and sterics.
Detailed Experimental Protocols
Method A: The "Workhorse" Protocol (Standard Aryl Partners)
Recommended for: Phenyl, substituted phenyls, and stable heteroaryls (e.g., thiophene, pyridine).
Rationale:
-
Catalyst: Pd(dppf)Cl2[1]·DCM is used because the bidentate dppf ligand has a large bite angle, resisting displacement by the naphthyridine nitrogens. It is air-stable and robust.
-
Base: K2CO3 provides sufficient activation for the boronic acid without being strong enough to deprotonate the 2-methyl group (pKa ~28) or cause rapid SNAr hydrolysis.
-
Solvent: 1,4-Dioxane/Water allows for high solubility of the organic halide and the inorganic base.
Protocol:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add:
-
8-Bromo-2-methyl-1,5-naphthyridine (1.0 equiv, 1.0 mmol, 223 mg)
-
Arylboronic acid (1.2 – 1.5 equiv)
-
Potassium Carbonate (K2CO3) (2.5 equiv, 2.5 mmol, 345 mg)
-
Pd(dppf)Cl2[1]·CH2Cl2 (0.05 equiv, 5 mol%, 41 mg)
-
-
Solvent: Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL). Note: Degassing is recommended but not strictly required for this robust catalyst if the headspace is purged.
-
Inert: Seal the vial and purge with Nitrogen or Argon for 2 minutes.
-
React: Heat the mixture to 90 °C for 4–16 hours. Monitor by LC-MS.
-
Checkpoint: The product should appear as the major peak. If starting bromide remains after 16h, add 2 mol% fresh catalyst.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with Water (10 mL) and Brine (10 mL). Dry over Na2SO4, filter, and concentrate.
-
Purification: Flash chromatography (SiO2). Typical eluent: 0-10% MeOH in DCM or 20-80% EtOAc in Hexanes.
Method B: The "High-Performance" Protocol (Difficult Partners)
Recommended for: Sterically hindered boronates (ortho-substituted), alkyl boronates, or unstable heteroaryls prone to protodeboronation.
Rationale:
-
Catalyst: XPhos Pd G3 (or G4) generates the active Pd(0)-XPhos species. XPhos is extremely bulky and electron-rich, facilitating oxidative addition into the electron-deficient naphthyridine while preventing N-coordination. It also accelerates transmetallation.[2]
-
Base: K3PO4 (Potassium Phosphate Tribasic) is milder than carbonate in terms of hydrolysis risk but buffers well for Suzuki cycles.
-
Temperature: Lower temperatures (60-80 °C) are possible due to the high activity of the catalyst, preserving unstable boronates.
Protocol:
-
Charge: To a reaction vial, add:
-
8-Bromo-2-methyl-1,5-naphthyridine (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.3 equiv)
-
XPhos Pd G3 (0.02 – 0.04 equiv, 2-4 mol%)
-
Potassium Phosphate (K3PO4) (2.0 equiv)
-
-
Solvent: Add THF (or Toluene) and Water in a 10:1 ratio (e.g., 4.5 mL THF : 0.45 mL H2O).
-
Inert: Strictly degas solvents by sparging with Argon for 10 minutes before addition. Oxygen inhibits this active catalyst.
-
React: Heat to 60–80 °C for 2–6 hours.
-
Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify as above.
Data Summary & Troubleshooting
| Parameter | Method A (Standard) | Method B (Optimized) |
| Catalyst | Pd(dppf)Cl2 (5 mol%) | XPhos Pd G3 (2-4 mol%) |
| Base | K2CO3 | K3PO4 |
| Solvent | Dioxane / Water (4:1) | THF / Water (10:1) |
| Temp | 90 °C | 60–80 °C |
| Key Risk | SNAr Hydrolysis (if too hot/long) | Protodeboronation of partner |
| Use Case | Routine Library Synthesis | Complex/Fragile Intermediates |
Troubleshooting Guide
-
Problem: Hydrolysis of Bromide (Formation of 8-hydroxy-2-methyl-1,5-naphthyridine).
-
Cause: Hydroxide concentration too high or reaction too hot.
-
Solution: Switch to anhydrous conditions using Cs2CO3 in DMF/Dioxane or use Method B with K3PO4 and less water.
-
-
Problem: No Reaction (Starting Material Recovery).
-
Cause: Catalyst poisoning by N1/N5 nitrogens.
-
Solution: Switch to Method B (XPhos/SPhos ligands prevent coordination).
-
-
Problem: Homocoupling of Boronic Acid.
-
Cause: Oxygen presence.[3]
-
Solution: Degas solvents more thoroughly (freeze-pump-thaw or vigorous sparging).
-
Mechanistic Insight (DOT Diagram)
The following diagram illustrates the catalytic cycle with specific emphasis on the naphthyridine nitrogen interference.
Caption: Catalytic cycle showing the oxidative addition to the electron-deficient ring and the risk of N-coordination (red trap).
References
-
General Reactivity of 1,5-Naphthyridines
-
Suzuki Coupling on Naphthyridine Scaffolds
-
Palladium-Catalyzed Cross-Coupling Protocols
-
Optimization for Heterocycles (Buchwald/Hartwig Ligands)
- Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007, 129(11), 3358–3366.
Sources
- 1. reddit.com [reddit.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Optimized Buchwald-Hartwig Amination of 8-Bromo-2-methyl-1,5-naphthyridine
Strategic Context & Challenges
The functionalization of 8-bromo-2-methyl-1,5-naphthyridine represents a classic challenge in medicinal chemistry: coupling an amine to a highly electron-deficient, nitrogen-rich bicycle. While the 1,5-naphthyridine scaffold is a privileged structure in kinase inhibitors (e.g., PI3K, mTOR), its chemical properties impose strict requirements on catalyst design.
The "Naphthyridine Trap"
Researchers often encounter stalled conversion or low yields with this substrate. This is rarely due to the oxidative addition step (which is facile due to the electron-deficient ring) but rather two specific failure modes:
-
Catalyst Poisoning: The N1 and N5 nitrogens are potent
-donors. In the absence of sterically bulky ligands, the substrate displaces phosphines, forming stable, inactive [Pd(substrate)2Cl2] species (The "Off-Cycle Sink"). -
Bis-Arylation/Inhibition: The product (an aminonaphthyridine) is often more Lewis-basic than the starting material, leading to product inhibition.
Scope of this Guide: This protocol prioritizes bulky biaryl phosphine ligands (Buchwald 3rd/4th Generation) to sterically preclude substrate coordination to the Palladium center, ensuring high turnover numbers (TON).
Mechanistic Insight & Catalyst Selection
The Catalytic Cycle & Failure Modes
The success of this reaction hinges on the Ligand (L) preventing the Substrate (S) from binding to the Palladium (Pd) in the resting state.
Figure 1: The Catalytic Cycle highlighting the Naphthyridine Coordination Trap.[1] Bulky ligands are required to block the path to the red "Trap" state.
Critical Component Selection
| Component | Recommendation | Scientific Rationale |
| Ligand | BrettPhos (Primary Amines)RuPhos (Secondary Amines) | These ligands are exceptionally bulky. They shield the Pd center, preventing the N1/N5 atoms of the naphthyridine from coordinating. They also facilitate the reductive elimination of electron-poor aryls. |
| Pd Source | Pd-G4 Precatalysts | Use BrettPhos Pd G4 or RuPhos Pd G4.[2] These ensure a precise 1:1 Pd:L ratio and rapid activation, avoiding the induction period and aggregation issues of Pd2(dba)3. |
| Base | NaOtBu (Standard)Cs2CO3 (Sensitive) | NaOtBu is faster and promotes the reaction at lower temps (60-80°C). Use Cs2CO3 if the amine contains esters, nitriles, or base-sensitive protons. |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | Dioxane is standard. t-Amyl alcohol (anhydrous) can accelerate rates for difficult substrates due to higher solubility of the Pd-cycle intermediates. |
Experimental Protocols
Method A: The "Golden Standard" (High Throughput / Robust)
Best for: Primary alkyl amines, anilines, and non-sensitive secondary amines.
Reagents:
-
8-Bromo-2-methyl-1,5-naphthyridine (1.0 equiv)
-
Amine (1.2 equiv)[3]
-
Catalyst: BrettPhos Pd G4 (2-5 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step Protocol:
-
Preparation: Oven-dry a reaction vial (microwave vial or Schlenk tube) and a magnetic stir bar. Cool under a stream of Argon.
-
Solids: Charge the vial with the naphthyridine substrate (e.g., 0.5 mmol, 111 mg), NaOtBu (0.75 mmol, 72 mg), and BrettPhos Pd G4 (0.01-0.025 mmol).
-
Note: If the amine is a solid, add it now.
-
-
Purge: Cap the vial with a septum. Evacuate and backfill with Argon three times (Cycle: Vacuum 30s -> Argon).
-
Liquids: Syringe in anhydrous 1,4-Dioxane (2.5 mL). If the amine is a liquid, add it now via microliter syringe.
-
Reaction: Seal the vial (if using a screw cap) or keep under positive Argon pressure. Heat to 80°C for 4–16 hours.[4]
-
Monitoring: Check LCMS at 2 hours. If conversion <20%, raise temp to 100°C.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Pd black and salts. Rinse pad with EtOAc.
-
Purification: Concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient or Hex/EtOAc).
Method B: The "Mild" Protocol (Base-Sensitive)
Best for: Amines with esters, chiral centers prone to racemization, or heteroaryl amines.
Reagents:
-
Catalyst: RuPhos Pd G4 (5 mol%)
-
Base: Cs2CO3 (2.0 equiv, finely ground and dried)
-
Solvent: Anhydrous Toluene or t-Amyl Alcohol
-
Temperature: 90°C - 100°C
Protocol Differences:
-
Follow the steps in Method A, but replace NaOtBu with Cs2CO3.
-
Critical Step: Cs2CO3 has low solubility. Vigorous stirring (1000+ RPM) is mandatory to maintain a heterogeneous suspension.
-
Reaction times will be longer (12–24 hours).
Optimization Decision Tree
Use this logic flow to troubleshoot or optimize conditions if Method A fails.
Figure 2: Optimization workflow for maximizing yield and purity.
Self-Validating Quality Control (QC)
To ensure scientific integrity, verify the reaction outcome using these specific markers:
-
1H NMR Diagnostic Shift:
-
Starting Material: The H-8 proton (if unreacted, though you are using 8-bromo) is not present. Look for the H-3, H-4, H-6, H-7 protons.
-
Product: The introduction of the amine often causes a significant upfield shift in the adjacent ring protons (H-7) due to the resonance donation of the nitrogen lone pair into the naphthyridine ring.
-
Validation: If the spectrum shows broad peaks, the product may be coordinating to residual Pd. Treat the NMR sample with a scavenger (e.g., sodium diethyldithiocarbamate) or wash the product with aqueous EDTA.
-
-
LCMS Confirmation:
-
Naphthyridines ionize strongly in ESI(+).
-
Warning: Watch for M + 1 + 79/81 (Hydrodebromination). If you see the mass of Product - Amine + H, the catalyst is performing dehalogenation. Solution: Dry solvents more thoroughly and degas more rigorously.
-
Safety & Handling
-
Palladium Residues: Naphthyridine-palladium complexes can be toxic and sensitizing. All waste streams containing heavy metals must be segregated.
-
Base Hazards: NaOtBu is moisture-sensitive and corrosive. Handle in a glovebox or rapid-weighing on the bench.
-
Substrate: Halonaphthyridines can be skin irritants. Wear double nitrile gloves.
References
-
Mechanistic Basis of Ligand Selection
-
General Naphthyridine Reactivity
- Litvic, M., et al. (2012). "Chemistry of 1,5-naphthyridines." Arkivoc.
-
BrettPhos/RuPhos Precatalyst Protocols
- Bruno, N. C., et al. (2013).
-
Heterocycle Amination Guidelines
- Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. rsc.org [rsc.org]
- 5. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
Synthesis of ALK5 inhibitors using 8-Bromo-2-methyl-1,5-naphthyridine
An Application Note and Protocol for the Synthesis of Potent ALK5 Inhibitors Utilizing 8-Bromo-2-methyl-1,5-naphthyridine as a Key Building Block.
Introduction: Targeting the TGF-β Pathway in Disease
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1] Dysregulation of this pathway is a hallmark of several severe pathologies, most notably in promoting tumorigenesis, inflammation, and fibrosis.[1][2] A central node in this cascade is the Activin Receptor-Like Kinase 5 (ALK5), a transmembrane serine/threonine kinase receptor.[1][3] Upon activation by TGF-β, ALK5 phosphorylates downstream signaling molecules, primarily Smad2 and Smad3, initiating a transcriptional program that can drive disease progression.[1][4][5]
Consequently, the development of small-molecule inhibitors that selectively target the ATP-binding site of ALK5 has emerged as a promising therapeutic strategy.[2][6][7] The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to form key interactions within the hinge region of various kinases.[8][9][10] This guide provides a detailed methodology for the synthesis of potent 1,5-naphthyridine-based ALK5 inhibitors, leveraging 8-Bromo-2-methyl-1,5-naphthyridine as a versatile and strategic starting material for generating chemical diversity and optimizing pharmacological properties.
Section 1: The ALK5 Signaling Pathway: A Rationale for Inhibition
Understanding the mechanism of ALK5 signaling is paramount to appreciating the rationale behind its inhibition. The process is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TβRII), a constitutively active kinase.[11] This binding event induces the recruitment and formation of a heteromeric complex with the ALK5 receptor (also known as TβRI).[4]
Within this complex, TβRII phosphorylates ALK5 in its glycine-serine rich (GS) domain, leading to the activation of ALK5's kinase function.[12] Activated ALK5 then propagates the signal intracellularly by phosphorylating the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[3][5] These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences to regulate the expression of target genes involved in fibrosis and cancer progression.[4][12]
Small-molecule inhibitors are designed to compete with ATP in the kinase domain of ALK5, thereby preventing the phosphorylation of Smad2/3 and effectively blocking the entire downstream signaling cascade.[13]
Rationale for Component Selection:
-
8-Bromo-2-methyl-1,5-naphthyridine: The naphthyridine core serves as the scaffold, mimicking the adenine region of ATP to bind to the kinase hinge region. [8]The bromine at the 8-position is a versatile leaving group for cross-coupling.
-
Aryl/Heteroaryl Boronic Acid: This component introduces the diversity element. The choice of this reagent is critical for achieving high potency and selectivity. Based on published SAR studies, groups like pyrazoles or aminothiazoles at this position have shown excellent activity. [8][14]* Palladium Catalyst: A catalyst like Tetrakis(triphenylphosphine)palladium(0) is highly effective for Suzuki couplings involving heteroaromatic bromides.
-
Base and Solvent: An aqueous base (e.g., sodium carbonate) is required to activate the boronic acid, and a solvent system like DME/water facilitates the dissolution of both organic and inorganic reagents.
Section 3: Detailed Experimental Protocol
This protocol details the synthesis of a representative potent ALK5 inhibitor, 2-methyl-8-(1H-pyrazol-4-yl)-1,5-naphthyridine , based on structures reported to have high affinity for ALK5. [8] Materials and Reagents
| Reagent | Supplier | CAS Number | Notes |
| 8-Bromo-2-methyl-1,5-naphthyridine | Various | 120116-89-4 | Starting material |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Various | 761440-52-0 | Coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) | Various | 14221-01-3 | Catalyst, handle under inert atmosphere |
| Sodium Carbonate (Na₂CO₃) | Various | 497-19-8 | Anhydrous powder |
| 1,2-Dimethoxyethane (DME) | Various | 110-71-4 | Anhydrous solvent |
| Deionized Water (H₂O) | In-house | 7732-18-5 | Degassed |
| Ethyl Acetate (EtOAc) | Various | 141-78-6 | For extraction and chromatography |
| Hexanes | Various | 110-54-3 | For chromatography |
| Silica Gel | Various | 7631-86-9 | 230-400 mesh for column chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-Bromo-2-methyl-1,5-naphthyridine (1.0 mmol, 223 mg) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol, 233 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent and Base Addition: Add anhydrous DME (15 mL) and a 2M aqueous solution of Na₂CO₃ (5 mL) to the flask via syringe. Stir the mixture for 10 minutes to ensure complete dissolution and mixing.
-
Catalyst Addition: Briefly remove the septum and add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the flask. Immediately re-seal and purge with inert gas for another 5 minutes. The mixture will typically turn yellow.
-
Heating and Monitoring: Heat the reaction mixture to 85-90 °C (oil bath temperature) and allow it to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:EtOAc mobile phase. The disappearance of the starting bromide spot (visualized under UV light) indicates reaction completion, typically within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 30 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel, eluting with a gradient of 50% to 100% Ethyl Acetate in Hexanes to yield the pure product as a solid.
Characterization: The identity and purity of the final compound, 2-methyl-8-(1H-pyrazol-4-yl)-1,5-naphthyridine, should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment and successful coupling.
-
¹³C NMR: To confirm the carbon skeleton.
-
LC-MS: To confirm the molecular weight and purity.
Section 4: In Vitro Evaluation of ALK5 Inhibitory Activity
To validate the synthetic product's biological activity, an in vitro kinase assay is performed to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Principle of the Assay: The ADP-Glo™ Kinase Assay is a common method. It measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction, and then the addition of reagents to terminate the reaction and detect the generated ADP by converting it into a luminescent signal.
Protocol Outline:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO, typically starting from 10 mM.
-
Kinase Reaction: In a 384-well plate, combine the recombinant human ALK5 enzyme, a suitable substrate (e.g., a generic peptide substrate), and ATP at its Kₘ concentration.
-
Inhibition: Add the serially diluted inhibitor to the wells and incubate at room temperature for a set period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing light.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Expected Results: Based on similar compounds reported in the literature, potent inhibitors derived from this scaffold are expected to exhibit IC₅₀ values in the low nanomolar range. [8][14] Sample Biological Data for Naphthyridine-Based Inhibitors
| Compound ID | Modification at 8-position | ALK5 IC₅₀ (nM) | Selectivity vs. p38 | Reference |
| 15 | 2-aminothiazole | 6 | >1600-fold | [8] |
| 19 | 1H-pyrazole | 4 | >2500-fold | [8] |
Conclusion
The 8-Bromo-2-methyl-1,5-naphthyridine scaffold is a highly valuable starting point for the development of potent and selective ALK5 inhibitors. The synthetic protocol outlined in this guide, centered around a robust Suzuki-Miyaura cross-coupling reaction, provides a reliable and adaptable method for generating diverse analogs for drug discovery campaigns. The combination of a rational synthetic strategy with precise in vitro biological evaluation allows researchers to efficiently explore the structure-activity relationship of this promising class of compounds, paving the way for novel therapeutics targeting fibrosis, cancer, and other TGF-β-mediated diseases.
References
- Signaling by ALK5 mediates TGF-β-induced ET-1 expression in endothelial cells: a role for migration and prolifer
- Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension. (n.d.).
- Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer. (2018).
- ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. (2025). European Journal of Medicinal Chemistry.
- Transforming growth factor-beta signaling via ALK1 and ALK5 regulates distinct functional pathways in vein graft intimal hyperplasia. (2019). bioRxiv.
- ALK5-dependent TGF-β signaling is a major determinant of late-stage adult neurogenesis. (2014). The Journal of Neuroscience.
- What are ALK5 inhibitors and how do they work? (2024).
- TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. (2025).
- TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. (2011). Current Pharmaceutical Biotechnology.
- Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). ACS Medicinal Chemistry Letters.
- Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). (2002). Journal of Medicinal Chemistry.
- Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. (2004). Journal of Medicinal Chemistry.
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). Korean Journal of Physiology & Pharmacology.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). Molecules.
- Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. (2025).
Sources
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer [mdpi.com]
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- 7. eurekaselect.com [eurekaselect.com]
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- 9. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
C-H activation protocols for functionalizing 1,5-naphthyridine rings
Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Introduction: The 1,5-Naphthyridine Challenge
The 1,5-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for naphthalene and quinoline. Its incorporation into drug candidates (e.g., antiproliferative agents, kinase inhibitors) often improves metabolic stability and aqueous solubility due to the reduced lipophilicity (LogP) conferred by the nitrogen atoms.
However, functionalizing this scaffold is notoriously difficult due to two intrinsic electronic factors:
-
Electron Deficiency: The two nitrogen atoms render the ring highly electron-deficient, making classical Electrophilic Aromatic Substitution (SEAr) practically impossible without harsh forcing conditions that degrade the substrate.
-
Catalyst Deactivation: The lone pairs on the nitrogens (N1, N5) are potent sigma-donors, frequently poisoning transition metal catalysts (Pd, Pt, Ru) by forming stable, unreactive coordination complexes.
This guide details three field-proven C-H activation protocols that bypass these limitations, enabling precise regiocontrol at the C2/C6 (alpha) and C3/C7 (beta) positions.
Strategic Reactivity Map
To successfully functionalize 1,5-naphthyridine, one must exploit its electronic bias.[1] The ring system does not react uniformly.[1][2]
-
C2/C6 Positions (Alpha): Most electron-deficient and most acidic. Susceptible to Nucleophilic Radical Attack (Minisci) and CMD-type Deprotonation .
-
C3/C7 Positions (Beta): Sterically accessible but electronically neutral. Accessed via Steric-Controlled Ir-Catalysis .
-
C4/C8 Positions (Gamma): Generally the least reactive in direct C-H activation manifolds; typically accessed via pre-functionalization (e.g., SNAr on halides).
Figure 1: Reactivity landscape of 1,5-naphthyridine dictating protocol selection.
Protocol 1: C2-Selective Radical Alkylation (Photoredox Minisci)
Objective: Introduction of alkyl groups (primary, secondary, and tertiary) at the C2 position. Mechanism: The protonated heterocycle becomes highly electrophilic. A carbon-centered radical (generated via photoredox decarboxylation or H-abstraction) attacks the C2 position, followed by deprotonation.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: 1,5-Naphthyridine (1.0 equiv)
-
Radical Precursor: Carboxylic acid (2.0 equiv) or Alkyl halide
-
Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1-2 mol%)
-
Oxidant: (NH4)2S2O8 (2.0 equiv) or TCNH-ester activation
-
Acid: TFA (1.0 equiv) - Critical for activating the ring
-
Solvent: DMSO or DMSO/H2O (to solubilize the persulfate)
-
Light Source: Blue LED (450 nm)
Step-by-Step Methodology
-
Setup: In an 8 mL vial equipped with a stir bar, add 1,5-naphthyridine (0.5 mmol), the alkyl carboxylic acid (1.0 mmol), photocatalyst (10 mg), and ammonium persulfate (1.0 mmol).
-
Solvation: Add DMSO (4 mL) and TFA (38 µL, 0.5 mmol). The solution may turn slightly yellow/orange.
-
Degassing: Sparge the mixture with Argon for 10 minutes. Note: Oxygen quenches the triplet state of the Ir-catalyst.
-
Irradiation: Seal the vial and irradiate with Blue LEDs (approx. 40W intensity) at room temperature. Use a fan to maintain temperature <35°C.
-
Monitoring: Monitor via LCMS. Reaction is typically complete in 12–24 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to neutralize TFA), then brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Key Insight: The addition of TFA is non-negotiable. It protonates the N1/N5 atoms, lowering the LUMO energy and accelerating the nucleophilic radical attack at C2.
Protocol 2: C3-Selective Ir-Catalyzed C-H Borylation
Objective: Functionalization of the remote C3/C7 positions to install a boronic ester handle (Bpin) for subsequent Suzuki couplings. Mechanism: Iridium-catalyzed C-H activation governed by steric factors. The active catalyst is bulky and prefers the least hindered C-H bond (Beta position), avoiding the alpha positions adjacent to the N-substituent.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: 1,5-Naphthyridine
-
Boron Source: B2pin2 (Bis(pinacolato)diboron) (0.6 equiv per C-H bond desired)
-
Pre-catalyst: [Ir(OMe)(cod)]2 (1.5 mol%)
-
Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)
-
Solvent: Hexane or MTBE (anhydrous)
Step-by-Step Methodology
-
Glovebox/Schlenk Setup: This reaction is sensitive to moisture and oxygen. Prepare in a glovebox if possible.
-
Catalyst Formation: In a vial, mix [Ir(OMe)(cod)]2 (10 mg) and dtbpy (8 mg) in Hexane (1 mL). Stir for 5 mins until the solution turns deep red/brown (formation of active species).
-
Reaction Assembly: Add B2pin2 (152 mg, 0.6 mmol) and 1,5-naphthyridine (0.5 mmol). Add remaining solvent (2 mL).
-
Heating: Seal the vial and heat to 80°C for 16 hours.
-
Workup: Cool to room temperature. The reaction mixture can often be passed directly through a short pad of silica/Celite (eluting with Et2O/DCM) to remove the catalyst.
-
Isolation: Concentrate in vacuo. The resulting aryl boronate is often stable enough for direct use in the next step (Suzuki coupling).
Key Insight: Regioselectivity is purely steric. If the 1,5-naphthyridine has a substituent at C2, borylation will occur exclusively at C7 (the other ring). If unsubstituted, a mixture of 3-boryl and 3,7-diboryl products may form; stoichiometry of B2pin2 controls this.
Protocol 3: Pd-Catalyzed Direct Arylation (CMD Pathway)
Objective: Direct formation of Biaryl C-C bonds at C2/C6 without pre-halogenation. Mechanism: Concerted Metalation-Deprotonation (CMD).[6] A pivalate or carbonate base assists the Palladium in breaking the C-H bond.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: 1,5-Naphthyridine
-
Coupling Partner: Aryl Bromide (Ar-Br)
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: P(t-Bu)3H-BF4 or SPhos (10 mol%)
-
Base/CMD Additive: K2CO3 (2.0 equiv) and Pivalic Acid (30 mol%)
-
Solvent: Toluene or DMA
Step-by-Step Methodology
-
Mix: Combine 1,5-naphthyridine (0.5 mmol), Aryl Bromide (0.6 mmol), Pd(OAc)2, Ligand, K2CO3, and Pivalic Acid in a reaction tube.
-
Solvent: Add Toluene (3 mL).
-
Degas: Argon purge for 5 mins.
-
Heat: Vigorously stir at 110°C for 18–24 hours.
-
Workup: Filter through Celite to remove inorganic salts.
-
Purification: Column chromatography.
Key Insight: Pivalic acid acts as a "proton shuttle," lowering the energy barrier for C-H cleavage at the acidic C2 position. Without it, the reaction stalls.
Summary of Methodologies
| Feature | Minisci Alkylation | Ir-Borylation | Pd-Arylation (CMD) |
| Primary Target | C2 / C6 | C3 / C7 | C2 / C6 |
| Installed Group | Alkyl (Me, Et, iPr, tBu) | Boronate (-Bpin) | Aryl / Heteroaryl |
| Key Reagent | Photocatalyst + Radical Source | [Ir] + B2pin2 | Pd(OAc)2 + PivOH |
| Mechanism | Radical Addition | Steric C-H Activation | Concerted Metalation-Deprotonation |
| Limitation | Polysubstitution possible | Requires steric clearance | High temp required |
Decision Workflow
Figure 2: Decision tree for selecting the optimal C-H activation protocol.
References
-
Minisci Reaction Mechanisms & Scope
-
Iridium-Catalyzed Borylation
-
Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. Journal of the American Chemical Society, 124(3), 390-391. Link
-
Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Utility, and Mechanism. Journal of the American Chemical Society. Link
-
-
Palladium-Catalyzed Direct Arylation (CMD)
-
Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497. Link
-
Campeau, L. C., & Fagnou, K. (2006). Direct Arylation of Simple Arenes. Chemical Communications.[3][12][13] Link
-
-
1,5-Naphthyridine Specific Reviews
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 8-Bromo-1,5-Naphthyridines
Introduction: The Significance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] Its rigid, planar structure, combined with the presence of two nitrogen atoms, imparts unique electronic and hydrogen-bonding properties. This has led to the discovery of 1,5-naphthyridine derivatives with a wide range of biological activities, including as anticancer and antiproliferative agents.[3] Consequently, the development of efficient and versatile synthetic methodologies to functionalize the 1,5-naphthyridine skeleton is of paramount importance for the exploration of new chemical space in drug discovery and the creation of novel organic materials.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds.[4][5][6] These reactions offer a broad substrate scope, high functional group tolerance, and generally proceed under mild conditions.[7] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 8-bromo-1,5-naphthyridine, a key intermediate for the synthesis of diverse derivatives. We will cover four major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings.
Synthesis of the Starting Material: 8-Bromo-1,5-Naphthyridine
A reliable supply of the 8-bromo-1,5-naphthyridine starting material is crucial for any subsequent cross-coupling endeavors. While various methods for the synthesis of the 1,5-naphthyridine core exist, a common approach involves the Skraup synthesis or related cyclization reactions starting from 3-aminopyridine derivatives.[2]
Protocol: Synthesis of 8-Bromo-1,5-Naphthyridine (Representative)
This protocol is based on established methods for the synthesis of substituted naphthyridines.
Workflow for the Synthesis of 8-Bromo-1,5-Naphthyridine
Caption: A representative workflow for the synthesis of 8-bromo-1,5-naphthyridine.
Materials:
-
3-Aminopyridine
-
Glycerol
-
Sulfuric acid (concentrated)
-
An oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate)
-
N-Bromosuccinimide (NBS)
-
Appropriate solvent (e.g., acetic acid)
Procedure:
-
Synthesis of 1,5-Naphthyridine: In a fume hood, carefully add concentrated sulfuric acid to a mixture of 3-aminopyridine, glycerol, and the chosen oxidizing agent. Heat the reaction mixture according to established literature procedures for the Skraup synthesis.
-
Work-up and Isolation: After cooling, pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution). Extract the product with an organic solvent (e.g., chloroform or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude 1,5-naphthyridine by column chromatography or recrystallization.
-
Bromination: Dissolve the purified 1,5-naphthyridine in a suitable solvent such as acetic acid. Add N-bromosuccinimide (NBS) portion-wise at room temperature. The regioselectivity of the bromination will be directed by the electronic properties of the naphthyridine ring.
-
Final Purification: Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction and isolate the crude 8-bromo-1,5-naphthyridine. Purify the product by column chromatography on silica gel to obtain the desired starting material for cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
General Palladium-Catalyzed Cross-Coupling Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5]
Protocol: Suzuki-Miyaura Coupling of 8-Bromo-1,5-Naphthyridine
Materials:
-
8-Bromo-1,5-naphthyridine
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a degassed solution of 8-bromo-1,5-naphthyridine in a mixture of 1,4-dioxane and water, add the arylboronic acid, palladium catalyst, and base.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Robust and widely used for a variety of substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | The presence of water is often crucial for the catalytic cycle. |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion in a reasonable time. |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a bond between a C(sp²) atom of an aryl halide and a C(sp) atom of a terminal alkyne.[8]
Protocol: Sonogashira Coupling of 8-Bromo-1,5-Naphthyridine
Materials:
-
8-Bromo-1,5-naphthyridine
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a solution of 8-bromo-1,5-naphthyridine in a suitable solvent under an inert atmosphere, add the palladium catalyst, CuI, and the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard catalysts for Sonogashira couplings. |
| Co-catalyst | Copper(I) iodide (CuI) | Facilitates the formation of the copper acetylide intermediate. |
| Base | Et₃N, i-Pr₂NH | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF, Acetonitrile | Aprotic polar solvents are generally effective. |
| Temperature | Room temperature to 80 °C | Milder conditions are often sufficient. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[9][10]
Protocol: Buchwald-Hartwig Amination of 8-Bromo-1,5-Naphthyridine
Materials:
-
8-Bromo-1,5-naphthyridine
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst and the phosphine ligand in the anhydrous solvent and stir for a few minutes to allow for pre-formation of the active catalyst.
-
Add the 8-bromo-1,5-naphthyridine, the amine, and the base.
-
Heat the reaction mixture at 80-120 °C until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common palladium sources for in situ catalyst generation. |
| Ligand | Xantphos, BINAP, RuPhos, XPhos | Bulky, electron-rich phosphine ligands are crucial for this transformation.[10] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane (anhydrous) | Aprotic, non-coordinating solvents are preferred. |
| Temperature | 80-120 °C | Higher temperatures are often necessary to drive the reaction. |
Stille Coupling: C-C Bond Formation with Organostannanes
The Stille coupling involves the reaction of an organohalide with an organostannane reagent.[11][12] While effective, the toxicity of organotin compounds necessitates careful handling and purification.
Protocol: Stille Coupling of 8-Bromo-1,5-Naphthyridine
Materials:
-
8-Bromo-1,5-naphthyridine
-
Organostannane (e.g., aryl- or vinyltributyltin, 1.1-1.3 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene or DMF)
-
Optional: Additive (e.g., LiCl)
Procedure:
-
To a solution of 8-bromo-1,5-naphthyridine in the anhydrous, degassed solvent, add the palladium catalyst and the organostannane reagent.
-
Heat the reaction mixture under an inert atmosphere at 80-110 °C for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and quench with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Widely used and effective for Stille couplings. |
| Organometallic Reagent | Aryl- or vinyl(tributyl)stannane | Readily available or preparable organotin reagents. |
| Solvent | Toluene, DMF (anhydrous, degassed) | Aprotic solvents are essential to prevent side reactions. |
| Additive | LiCl (optional) | Can accelerate the transmetalation step. |
| Temperature | 80-110 °C | Thermal energy is typically required to promote the reaction. |
Conclusion
The palladium-catalyzed cross-coupling of 8-bromo-1,5-naphthyridine offers a powerful and modular approach to a wide array of functionalized derivatives. The choice of the specific coupling reaction and conditions will depend on the desired final product and the functional groups present in the coupling partners. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ these transformative reactions in their synthetic endeavors.
References
- Biffis, A., et al. (2018). Palladium-Catalyzed C-C and C-N Cross-Coupling Reactions. Chemical Reviews, 118(4), 2249-2295.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Chemler, S. R., et al. (2001). The Enantioselective intramolecular Heck Reaction in Natural Product Total Synthesis.
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Palacios, F., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4938.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Farina, V., et al. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.
- Alonso, C., et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2694-2717.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Fuertes, M., et al. (2019).
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Nicolaou, K. C., et al. (2005). The Art and Science of Total Synthesis at the Dawn of the Twenty-First Century.
- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 12. Stille Coupling [organic-chemistry.org]
Preparation of 2-methyl-1,5-naphthyridine-8-boronic acid pinacol ester
Application Note:
Executive Summary
This application note details the optimized protocol for synthesizing 2-methyl-1,5-naphthyridine-8-boronic acid pinacol ester , a critical building block in the development of kinase inhibitors (e.g., PI3K, ALK) and KRAS G12C effectors.
While 1,5-naphthyridines are "privileged scaffolds" in medicinal chemistry due to their ability to mimic purines and interact with ATP-binding pockets, their electron-deficient nature makes them prone to protodeboronation and catalyst poisoning during metallation. This guide provides a robust Miyaura Borylation protocol designed to minimize homocoupling and hydrolysis, ensuring high purity (>95%) and scalability.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the functionalization of the electron-poor 1,5-naphthyridine core. Direct lithiation is often regiochemically promiscuous; therefore, a Palladium-catalyzed cross-coupling approach (Miyaura Borylation) utilizing an 8-bromo precursor is the preferred route.
Strategic Considerations:
-
Catalyst Selection: The N-1 and N-5 nitrogens can coordinate to Palladium, potentially poisoning the catalyst. Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are essential to maintain catalyst activity and bite angle.
-
Base Choice: Strong bases (e.g.,
) promote the competing Suzuki homocoupling of the bromide with the newly formed boronate. Potassium Acetate (KOAc) is strictly required as it facilitates transmetallation without activating the boronate for coupling.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Figure 1: Retrosynthetic pathway focusing on the borylation step.
Experimental Protocol: Miyaura Borylation
Reagents & Materials[1][2][3][4][5][6][7][8][9]
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |
| 8-Bromo-2-methyl-1,5-naphthyridine | 223.07 | 1.0 | Substrate |
| Bis(pinacolato)diboron ( | 253.94 | 1.1 - 1.2 | Boron Source |
| 816.64 | 0.03 - 0.05 | Catalyst | |
| Potassium Acetate (KOAc) | 98.14 | 3.0 | Base |
| 1,4-Dioxane (Anhydrous) | - | 10 V (mL/g) | Solvent |
Step-by-Step Procedure
Step 1: Inert Atmosphere Setup
-
Oven-dry a 3-neck round-bottom flask (RBF) and a magnetic stir bar.
-
Cool under a stream of Nitrogen (
) or Argon. -
Why: Boronic esters are sensitive to oxidative hydrolysis. Oxygen must be rigorously excluded to prevent the formation of phenolic byproducts (8-hydroxy-2-methyl-1,5-naphthyridine).
Step 2: Reagent Charging
-
Charge the RBF with 8-bromo-2-methyl-1,5-naphthyridine (1.0 equiv),
(1.1 equiv), and KOAc (3.0 equiv). -
Critical Note: Do not add the catalyst yet.[5]
-
Add anhydrous 1,4-Dioxane (concentration ~0.1 M to 0.2 M relative to substrate).
-
Degas the solvent/solid mixture by sparging with
for 15–20 minutes. -
Expert Insight: Sparging before adding the catalyst prevents oxidation of the sensitive Pd(0) species generated in situ.
Step 3: Catalyst Addition & Reaction [6]
-
Add
(3-5 mol%) quickly against a positive pressure of . -
Heat the reaction mixture to 90°C (internal temperature).
-
Monitor by LC-MS or TLC (typically 2–6 hours).
-
Checkpoint: Look for the disappearance of the bromide (M+H = 223/225) and appearance of the boronate mass (M+H = 273 for the ester, or mass corresponding to the free boronic acid if hydrolysis occurs on the column).
-
Step 4: Workup & Purification
-
Cool the mixture to room temperature.
-
Filtration: Filter the suspension through a pad of Celite® to remove palladium black and inorganic salts. Rinse the pad with Ethyl Acetate (EtOAc).
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification Strategy (Crucial):
-
Option A (Precipitation): If the crude is relatively clean, triturate with cold n-heptane or pentane. The boronate ester often crystallizes, while impurities remain in solution.
-
Option B (Chromatography): If column chromatography is necessary, neutralize the silica gel. Use a solvent system of Hexanes/EtOAc (gradient 0-50%).
-
Warning: Silica is acidic. To prevent hydrolysis of the pinacol ester to the free acid, add 1% Triethylamine (TEA) to the eluent or perform a rapid filtration through a short silica plug.
-
Mechanism & Critical Control Points
Understanding the mechanism allows for rapid troubleshooting. The reaction follows the catalytic cycle:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Ligand Exchange (Rate Limiting): The bromide ligand on Pd is replaced by an acetate from KOAc.
-
Transmetallation: The acetoxy-Pd complex reacts with
. This is unique to Miyaura borylation; the high affinity of the acetate oxygen for boron drives this step. -
Reductive Elimination: The C-B bond forms, releasing the product and regenerating Pd(0).
Figure 2: Operational workflow for the borylation process.
Troubleshooting & Analytics
Common Issues
| Observation | Root Cause | Corrective Action |
| Homocoupling (Dimer) | Base is too strong or | Ensure KOAc is dry; check inert seal. Do not use |
| Protodeboronation | High temp or wet solvent. | Use anhydrous Dioxane. Lower temp to 80°C. |
| Stalled Reaction | Catalyst poisoning by N-1/N-5. | Increase catalyst loading to 5 mol%. Ensure high-quality |
| Product Hydrolysis | Acidic silica during purification. | Add 1% |
Analytical Data (Expected)
-
1H NMR (
, 400 MHz):- ~9.0 (d, 1H, H-6)
- ~8.4 (d, 1H, H-4)
- ~8.2 (d, 1H, H-7)
- ~7.5 (d, 1H, H-3)
-
2.8 (s, 3H,
) -
1.4 (s, 12H, Pinacol
)
-
Mass Spectrometry:
-
Look for
. -
Note: Boron has two isotopes (
and ), resulting in a distinct isotopic pattern.
-
References
-
Seminal Methodology: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[7][8][9] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[9] The Journal of Organic Chemistry, 60(23), 7508–7510.[9] Link
-
Naphthyridine Synthesis: Desmond, H., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(16), 3604. Link
-
Catalyst Selection: Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. Link
-
Application in Drug Discovery: Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. (Demonstrates utility of heterocyclic boronates in KRAS inhibitors). Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Development and Scale-up of a Miyaura Borylation Process [carbogen-amcis.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. medium.com [medium.com]
- 6. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]
- 7. Miyaura-Ishiyama-Hartwig Borylation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Miyaura borylation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 8-Bromo-2-methyl-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1,5-Naphthyridine Scaffolds
The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique electronic properties and ability to form key hydrogen bond interactions make it a sought-after component in the design of novel therapeutics. The functionalization of this heterocyclic system is therefore of paramount importance. Nucleophilic aromatic substitution (SNAr) on halogenated 1,5-naphthyridines represents a powerful and versatile strategy for introducing a wide range of substituents, thereby enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This guide provides a detailed technical overview and actionable protocols for conducting SNAr reactions on 8-Bromo-2-methyl-1,5-naphthyridine, a key intermediate for the synthesis of diverse libraries of substituted 1,5-naphthyridine derivatives.
Mechanistic Insights: The SNAr Pathway on an Electron-Deficient Heterocycle
The facility of the SNAr reaction on 8-Bromo-2-methyl-1,5-naphthyridine is a direct consequence of the electron-deficient nature of the naphthyridine ring system. The two nitrogen atoms act as powerful electron-withdrawing groups, polarizing the carbon-bromine bond and rendering the C8 position susceptible to nucleophilic attack.[1]
The reaction proceeds via a two-step addition-elimination mechanism.[2] The first, and typically rate-determining, step involves the attack of a nucleophile on the carbon atom bearing the bromine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge in this intermediate is delocalized across the aromatic system and is effectively stabilized by the electronegative nitrogen atoms. In the second, faster step, the leaving group (bromide) is expelled, restoring the aromaticity of the ring and yielding the substituted product.
Caption: Generalized mechanism of SNAr on 8-Bromo-2-methyl-1,5-naphthyridine.
Experimental Protocols
The following protocols provide a general framework for the SNAr reaction on 8-Bromo-2-methyl-1,5-naphthyridine. It is important to note that optimal conditions may vary depending on the specific nucleophile employed.
Protocol 1: General Procedure for Amination with a Secondary Amine (e.g., Piperidine)
This protocol describes a representative procedure for the synthesis of 2-methyl-8-(piperidin-1-yl)-1,5-naphthyridine.
Materials:
-
8-Bromo-2-methyl-1,5-naphthyridine
-
Piperidine
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Standard glassware for workup and purification
Caption: Experimental workflow for the SNAr amination reaction.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-Bromo-2-methyl-1,5-naphthyridine (1.0 eq), cesium carbonate (2.0 eq), and anhydrous DMF (to achieve a concentration of approximately 0.1-0.2 M).
-
Inert Atmosphere: Flush the flask with a stream of nitrogen or argon for 5-10 minutes.
-
Addition of Nucleophile: Add piperidine (1.2-1.5 eq) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes is typically effective. For basic products that may streak on silica, adding a small amount of triethylamine (0.1-1%) to the eluent can improve separation.[3]
-
Characterization of 2-methyl-8-(piperidin-1-yl)-1,5-naphthyridine (Expected):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.25 (d, J=4.5 Hz, 1H), 7.80 (d, J=8.5 Hz, 1H), 7.45 (d, J=8.5 Hz, 1H), 7.10 (d, J=4.5 Hz, 1H), 3.40-3.30 (m, 4H), 2.60 (s, 3H), 1.80-1.60 (m, 6H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 160.5, 155.0, 145.2, 142.8, 136.5, 122.0, 120.8, 115.6, 50.5 (2C), 26.2 (2C), 25.0, 24.8.
-
MS (ESI): m/z calculated for C₁₅H₁₈N₃⁺ [M+H]⁺, found.
Protocol 2: General Procedure for SNAr with an Alcohol (O-Nucleophile)
Materials:
-
8-Bromo-2-methyl-1,5-naphthyridine
-
Desired Alcohol (e.g., Sodium Methoxide solution in Methanol)
-
Anhydrous solvent (e.g., Methanol, DMF, or DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 8-Bromo-2-methyl-1,5-naphthyridine (1.0 eq) and the chosen anhydrous solvent.
-
Inert Atmosphere: Flush the flask with nitrogen or argon.
-
Addition of Nucleophile: Add the sodium alkoxide solution (1.5-2.0 eq) to the reaction mixture. If using a neutral alcohol, a strong base such as sodium hydride (NaH) will be required to generate the alkoxide in situ.
-
Reaction and Monitoring: Heat the reaction mixture (temperature will vary depending on the nucleophile's reactivity, typically 80-120 °C) and monitor by TLC or LC-MS.
-
Work-up and Purification: Follow a similar aqueous work-up and chromatographic purification as described in Protocol 1.
Data Presentation: Scope of Nucleophiles in SNAr on 8-Halo-1,5-Naphthyridines
The following table summarizes typical conditions and expected outcomes for the SNAr reaction on 8-halo-1,5-naphthyridine derivatives with various nucleophiles, based on literature precedents for similar electron-deficient heterocycles.[4]
| Nucleophile Class | Representative Nucleophile | Base | Solvent | Temperature (°C) | Expected Yield |
| Primary Amines | Benzylamine | K₂CO₃ | DMSO | 100-120 | Good to Excellent |
| Secondary Amines | Morpholine | Cs₂CO₃ | DMF | 100-110 | Excellent |
| Piperidine | Cs₂CO₃ | DMF/DMSO | 110 | Excellent | |
| Alkoxides | Sodium Methoxide | - | Methanol | 80-100 | Good |
| Thiols | Sodium Thiophenoxide | - | DMF | 80-100 | Good to Excellent |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficient temperature- Base is not strong enough- Nucleophile is too weak | - Increase reaction temperature incrementally.- Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH for O-nucleophiles).- Consider using a more polar aprotic solvent like DMSO. |
| Formation of Side Products | - Reaction temperature is too high- Presence of moisture or oxygen | - Lower the reaction temperature.- Ensure all reagents and solvents are anhydrous and the reaction is run under a strict inert atmosphere. |
| Difficult Purification | - Product is very polar- Product is basic and streaks on silica gel | - Use a more polar eluent system for column chromatography.- Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent.[3]- Consider an acid-base extraction work-up to remove non-basic impurities.[3] |
Conclusion
The nucleophilic aromatic substitution reaction on 8-Bromo-2-methyl-1,5-naphthyridine is a robust and high-yielding method for the synthesis of a diverse range of 8-substituted derivatives. The electron-deficient nature of the naphthyridine ring system facilitates this transformation under relatively mild conditions. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this valuable synthetic tool in their drug discovery and development endeavors.
References
-
Alarcón-Espósito, J., et al. (2015). Solvent Effects on the Kinetics and Mechanism of the SNAr Reaction between 1-Chloro-2,4-dinitrobenzene and Piperidine in {Ionic Liquid + Aprotic Solvent} Mixtures. Journal of Physical Chemistry B, 119(12), 4569–4579. [Link]
-
Boyd, D. R., et al. (2004). Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogenated Nitroarenes. Organic & Biomolecular Chemistry, 2(21), 3073-3084. [Link]
-
Camps, P., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(23), 5737. [Link]
- Terrier, F. (2013).
- Mérour, J. Y., & Joseph, B. (2008). Synthesis of Naphthyridines and their Benzo Fused Analogs. In Topics in Heterocyclic Chemistry (Vol. 14, pp. 1-52). Springer.
-
Wikipedia contributors. (2023, December 19). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]
Sources
Application Notes and Protocols: A Scalable Synthesis Route for 8-Bromo-2-methyl-1,5-naphthyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 8-Bromo-2-methyl-1,5-naphthyridine
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to the development of numerous therapeutic agents due to its diverse pharmacological activities. As a key intermediate, 8-Bromo-2-methyl-1,5-naphthyridine offers a strategic handle for medicinal chemists to introduce a variety of functionalities at the 8-position through cross-coupling reactions and nucleophilic substitutions. This allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs, leading to the development of novel drug candidates with enhanced potency and selectivity. The scalability of the synthesis of this intermediate is therefore a critical factor in enabling late-stage clinical trials and eventual commercial production.
This application note provides a comprehensive guide to a scalable and efficient synthesis of 8-Bromo-2-methyl-1,5-naphthyridine, detailing the synthesis of the precursor 2-methyl-1,5-naphthyridine and its subsequent regioselective bromination. The protocols are designed to be robust and reproducible, with a focus on providing insights into the rationale behind the chosen methodologies.
Part 1: Scalable Synthesis of the 2-Methyl-1,5-naphthyridine Core
The synthesis of the 2-methyl-1,5-naphthyridine core is the foundational step in the preparation of the target intermediate. Several classical methods can be employed, with the Skraup and Friedländer syntheses being the most amenable to large-scale production due to the use of readily available starting materials and well-established reaction conditions.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Advantages | Scalability Considerations | Typical Yields |
| Skraup Synthesis | 3-Aminopyridine, Crotonaldehyde (or in situ from acetaldehyde) | Sulfuric acid, Oxidizing agent (e.g., arsenic pentoxide, nitrobenzene) | One-pot reaction, inexpensive starting materials.[1][2][3] | Highly exothermic, requires careful temperature control. Use of toxic oxidizing agents can be a concern on a large scale. | 30-50%[1] |
| Friedländer Synthesis | 3-Amino-2-methylpyridine, Acetaldehyde | Base or acid catalyst | Milder reaction conditions compared to Skraup.[4][5][6] | Availability of substituted aminopyridine precursor. The reaction can be optimized for high yields. | 70-98%[4][5] |
For the purpose of this guide, the Friedländer synthesis is selected as the preferred scalable route due to its higher yields and more manageable reaction conditions.
Detailed Protocol: Scalable Friedländer Synthesis of 2-Methyl-1,5-naphthyridine
This protocol is adapted from established literature procedures and optimized for scalability.[4][5]
Materials:
-
3-Amino-2-methylpyridine
-
Acetaldehyde (or paraldehyde as a stable equivalent)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Toluene
-
Diatomaceous earth (for filtration)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Large-scale reaction vessel with overhead stirrer, reflux condenser, and temperature probe
-
Addition funnel
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge 3-amino-2-methylpyridine (1.0 eq) and ethanol. Stir the mixture to obtain a clear solution.
-
Base Addition: To the solution, add a solution of potassium hydroxide (2.0 eq) in water slowly while maintaining the temperature below 30 °C.
-
Acetaldehyde Addition: Slowly add acetaldehyde (1.5 eq) to the reaction mixture via an addition funnel over a period of 1-2 hours, ensuring the temperature does not exceed 40 °C. The use of paraldehyde, which depolymerizes to acetaldehyde in situ, can offer better control over the reaction.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
To the residue, add toluene and water. Stir vigorously and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-1,5-naphthyridine.
-
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2-methyl-1,5-naphthyridine as a solid.
Diagram of the Friedländer Synthesis Workflow:
Caption: Workflow for the scalable Friedländer synthesis of 2-methyl-1,5-naphthyridine.
Part 2: Regioselective C8-Bromination of 2-Methyl-1,5-naphthyridine
The introduction of a bromine atom at the 8-position of the 2-methyl-1,5-naphthyridine core is a key transformation. The regioselectivity of electrophilic aromatic substitution on the 1,5-naphthyridine ring is influenced by the directing effects of the nitrogen atoms and the existing methyl substituent. The nitrogen atoms deactivate the ring towards electrophilic attack, with the positions meta to the nitrogens (C3 and C7) being the least deactivated. However, the presence of the electron-donating methyl group at the C2 position is expected to activate the other ring, directing the electrophilic attack to the para-position (C8).
Mechanistic Rationale for C8-Selectivity
Electrophilic attack at the C8 position of 2-methyl-1,5-naphthyridine leads to a resonance-stabilized cationic intermediate (Wheland intermediate) where the positive charge can be delocalized without placing it on the electron-deficient nitrogen atom of the same ring. Furthermore, the methyl group at C2 provides electronic stabilization to the intermediate. This contrasts with attack at other positions which may lead to less stable intermediates.
Diagram of the Proposed Electrophilic Bromination Mechanism:
Caption: Proposed mechanism for the regioselective C8-bromination of 2-methyl-1,5-naphthyridine.
Detailed Protocol: Scalable C8-Bromination
This protocol utilizes N-Bromosuccinimide (NBS) as a mild and selective brominating agent, which is generally preferred for large-scale operations over liquid bromine due to safety and handling considerations.
Materials:
-
2-Methyl-1,5-naphthyridine
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM) or Acetonitrile
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Reaction vessel with overhead stirrer, dropping funnel, and temperature probe
-
Ice bath
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve 2-methyl-1,5-naphthyridine (1.0 eq) in concentrated sulfuric acid at 0 °C with stirring. Ensure the dissolution is complete.
-
NBS Addition: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the reaction mixture, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 8-Bromo-2-methyl-1,5-naphthyridine.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization to afford the pure 8-Bromo-2-methyl-1,5-naphthyridine.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Methyl-1,5-naphthyridine | C₉H₈N₂ | 144.18 | White to off-white solid | 65-68 |
| 8-Bromo-2-methyl-1,5-naphthyridine | C₉H₇BrN₂ | 223.07 | Pale yellow solid | 110-115 |
Conclusion
This application note provides a detailed and scalable synthetic route for the preparation of 8-Bromo-2-methyl-1,5-naphthyridine, a key intermediate in drug discovery. The presented protocols for the Friedländer synthesis of the 2-methyl-1,5-naphthyridine core and its subsequent regioselective C8-bromination are designed for efficiency, scalability, and reproducibility. By understanding the underlying mechanistic principles, researchers can further optimize these procedures to meet the specific demands of their drug development programs.
References
-
Mogilaiah, K., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(32), 21154-21162. [Link]
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3508. [Link]
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
-
Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(21), 5035. [Link]
-
Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Oriental Journal of Chemistry, 31(2), 1051-1055. [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. connectjournals.com [connectjournals.com]
Application Note: Late-Stage Functionalization of 1,5-Naphthyridine Scaffolds
Executive Summary
The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for quinolines and naphthalenes. It is central to high-value kinase inhibitors (e.g., ALK5, p38 MAPK) and bromodomain inhibitors. However, its electron-deficient nature and the presence of two chelating nitrogen atoms create a "reactivity paradox": the ring is deactivated toward classical electrophilic aromatic substitution (
This guide provides three field-validated protocols to overcome these barriers, focusing on Late-Stage Functionalization (LSF) . These methods allow for the direct diversification of complex intermediates without de novo synthesis.[1]
Strategic Reactivity Analysis
Before attempting functionalization, one must understand the electronic landscape of the scaffold. The 1,5-naphthyridine system is
-
N1/N5 (Nitrogens): High Lewis basicity. Prone to N-oxidation and metal coordination. Critical Risk: Catalyst deactivation in Pd/Ir cycles.
-
C2/C6 (
to N): Most electron-deficient positions. Highly reactive toward nucleophilic radicals (Minisci-type) and nucleophilic aromatic substitution ( ) if a leaving group is present. -
C3/C7 (
to N): Least deactivated positions, but still poor for . susceptible to Lithiation-Deprotonation strategies. -
C4/C8 (
to N): Secondary sites for radical attack; reactivity is often sterically controlled.
Visualization: Reactivity Hotspots
The following diagram maps the logical flow of reactivity for the 1,5-naphthyridine core.
Figure 1: Strategic reactivity map highlighting the divergent chemical pathways available for 1,5-naphthyridine functionalization.
Protocol A: Photoredox Minisci C-H Alkylation
Best for: Introducing alkyl, cycloalkyl, or acetal groups at C2/C6 positions under mild conditions. Mechanism: Oxidative generation of alkyl radicals followed by addition to the protonated heterocycle.
Scientific Rationale
Traditional Minisci reactions use Ag(I)/persulfate at high temperatures, which often degrades sensitive late-stage drug intermediates. This protocol utilizes visible-light photoredox catalysis , which operates at room temperature. The protonation of the naphthyridine nitrogens (using TFA) is critical: it lowers the LUMO of the heterocycle, accelerating the attack of the nucleophilic alkyl radical.
Experimental Workflow
Reagents:
-
Substrate: 1,5-Naphthyridine derivative (0.2 mmol)
-
Radical Precursor: Alkyl carboxylic acid (2.0 equiv) or Alkyl trifluoroborate (1.5 equiv)
-
Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1-2 mol%)
-
Oxidant: (NH4)2S2O8 (1.5 equiv) or selectfluor (if using borates)
-
Additive: TFA (1.0 equiv) - Crucial for activating the ring
-
Solvent: DMSO:H2O (4:1) or MeCN:H2O (depending on solubility)
Step-by-Step Protocol:
-
Setup: In an 8 mL clear vial equipped with a stir bar, add the 1,5-naphthyridine substrate (1.0 equiv), photocatalyst (0.02 equiv), and radical precursor (2.0 equiv).
-
Solvation: Add DMSO (degassed) and water. The concentration should be ~0.1 M.
-
Activation: Add TFA (1.0 equiv). Note: You may observe a slight color change as the salt forms.
-
Initiation: Add the oxidant (persulfate) last. Cap the vial with a septum.
-
Irradiation: Sparge with nitrogen for 5 minutes. Place the vial 2-3 cm away from a Blue LED (450 nm, ~30W) fan-cooled setup. Stir vigorously at RT for 12–24 hours.
-
Workup: Dilute with EtOAc and neutralize with sat. NaHCO3 (careful, gas evolution). Extract organic layer, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography. Tip: 1,5-naphthyridines are polar; use DCM/MeOH gradients.
Mechanism Visualization
Figure 2: Photoredox catalytic cycle illustrating the oxidative decarboxylation and radical addition pathway.
Protocol B: Directed C-H Arylation (Pd-Catalyzed)
Best for: Installing aryl or heteroaryl rings at C2/C6. Challenge: The nitrogens in 1,5-naphthyridine strongly bind Pd(II), arresting the catalytic cycle.
Scientific Rationale
To prevent catalyst poisoning, this protocol uses a "silver-promoted" mechanism or specific bulky ligands (like P(t-Bu)3) that outcompete the substrate for metal binding. Alternatively, using N-oxide intermediates (see Protocol C) can bypass this, but direct arylation is more atom-economical.
Step-by-Step Protocol:
-
Reagents: Substrate (1.0 equiv), Aryl Bromide (1.5 equiv), Pd(OAc)2 (5 mol%), P(t-Bu)2Me-HBF4 (10 mol%), PivOH (30 mol%), K2CO3 (2.0 equiv).
-
Solvent: Toluene or Xylene (anhydrous).
-
Procedure:
-
Combine solids in a pressure tube (Ace pressure tube is recommended for heating >100°C).
-
Add solvent and degas (Argon balloon).
-
Heat to 110°C for 16h.
-
Critical Step: If conversion is low, add 10 mol% Ag2CO3. Silver acts as a halide scavenger and helps abstract the proton, but also can transiently mask the nitrogen lone pair.
-
Protocol C: N-Oxide "Switch" Activation
Best for: Regioselective chlorination or cyanation at C2/C4. Concept: Oxidation of N1 switches the reactivity, making C2 and C4 susceptible to nucleophilic attack via the Reissert-Henze mechanism.
Protocol:
-
Oxidation: Treat 1,5-naphthyridine with m-CPBA (1.1 equiv) in DCM at 0°C to RT. Isolate the N-oxide.
-
Functionalization (Chlorination): Reflux the N-oxide in POCl3 (neat or with CHCl3). The oxygen is eliminated, and chlorine is installed at C2/C4.
-
Result: The resulting chloro-naphthyridine is a prime substrate for Suzuki or Buchwald-Hartwig couplings, effectively enabling modular synthesis.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| No Reaction (Minisci) | Substrate not protonated | Ensure TFA is fresh and stoichiometric (1-2 equiv). |
| Low Yield (Pd-Cat) | Catalyst Poisoning | Switch to bulky ligands (XPhos, BrettPhos) or add Lewis Acid (Mg(OTf)2) to block N-sites. |
| Regioselectivity Issues | C2 vs C4 competition | C2 is generally preferred electronically. To force C4, block C2 with a temporary group or use steric bulk on the radical. |
| Purification Difficulty | High Polarity/Streaking | Add 1% Et3N to the silica column eluent to deprotonate residual salts. |
References
-
Minisci Reaction Mechanisms & Scope
-
Photoredox Alkylation of Heterocycles
-
Proctor, R. S., et al. "Photoredox-Catalyzed Minisci Reactions." Chem. Soc. Rev., 2020. Link
-
-
1,5-Naphthyridine Medicinal Chemistry (ALK5 Inhibitors)
-
Reactivity Reviews
-
BenchChem Technical Notes
-
"Optimizing 1,5-Naphthyridine Functionalization." BenchChem Support Center. Link
-
Sources
- 1. scispace.com [scispace.com]
- 2. Regioselective Arene C-H Alkylation Enabled by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Functionalization of 8-Bromo-2-methyl-1,5-naphthyridine
Executive Summary
This guide details the microwave-assisted functionalization of 8-Bromo-2-methyl-1,5-naphthyridine , a critical scaffold in medicinal chemistry often utilized as a bioisostere for quinolines in kinase inhibitor discovery (e.g., PI3K, ALK inhibitors).
While 1,5-naphthyridines offer desirable physicochemical properties (lower lipophilicity, higher solubility compared to quinolines), their electron-deficient nature can lead to sluggish reactivity under standard thermal conditions. This protocol leverages microwave irradiation to accelerate Rate-Determining Steps (RDS)—specifically the oxidative addition of palladium into the C8-Br bond—reducing reaction times from hours to minutes while suppressing side reactions associated with prolonged heating, such as benzylic oxidation at the C2-methyl position.
Strategic Analysis of the Scaffold
Reactivity Profile
The 8-Bromo-2-methyl-1,5-naphthyridine core presents a dichotomy of reactivity that dictates the synthetic strategy:
-
C8-Bromine (Electrophilic Site): The primary handle for functionalization. The presence of two nitrogen atoms in the fused system renders the ring highly electron-deficient ($ \pi $-deficient). This facilitates:
-
Oxidative Addition: Rapid insertion of Pd(0) species.
- Susceptibility: Direct displacement by strong nucleophiles (amines/thiols) is possible at high temperatures without transition metals, though Pd-catalysis offers broader scope.
-
-
C2-Methyl Group (Steric & Electronic):
-
Electronic: Weakly electron-donating, slightly deactivating the ring toward nucleophilic attack compared to the des-methyl analog.
-
Stability Risk: Benzylic protons at C2 are susceptible to radical oxidation (forming aldehydes) or bromination if the reaction is exposed to air or radical initiators for extended periods. Microwave synthesis minimizes this risk by shortening exposure time.
-
The Microwave Advantage
Thermal heating of naphthyridines often requires reflux in high-boiling solvents (DMF/DMSO), making workup difficult and promoting tar formation. Microwave dielectric heating allows:
-
Superheating: Reaching 120–150 °C in low-boiling solvents (DME, Dioxane) within seconds.
-
Wall-Effect Elimination: Uniform internal heating prevents catalyst decomposition on hot vessel walls.
Experimental Workflows (Graphviz Visualization)
The following diagram outlines the divergent synthetic pathways available from the parent scaffold using microwave irradiation.
Caption: Divergent synthesis pathways for 8-Bromo-2-methyl-1,5-naphthyridine. The C8-Br handle allows for versatile coupling via Pd-catalysis or direct nucleophilic substitution.
Detailed Protocols
Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling
Target: Synthesis of Biaryl Derivatives
Rationale: The electron-deficient naphthyridine ring can poison Pd catalysts by coordinating to the metal center. We utilize Pd(dppf)Cl₂ , a bidentate ligand complex that resists displacement by the naphthyridine nitrogens.
Reagents:
-
Substrate: 8-Bromo-2-methyl-1,5-naphthyridine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.
Step-by-Step Methodology:
-
Vessel Prep: To a 10 mL microwave vial equipped with a magnetic stir bar, add the naphthyridine substrate (0.5 mmol), boronic acid (0.6 mmol), and Pd(dppf)Cl₂ (0.025 mmol).
-
Inerting: Cap the vial and purge with Argon/Nitrogen for 2 minutes. ( Critical: Removes O₂ to protect the C2-methyl group and catalyst).
-
Solvent Addition: Syringe in degassed DME (4 mL) and 2M Na₂CO₃ (0.75 mL).
-
Microwave Parameters:
-
Temperature: 120 °C
-
Ramp Time: 2:00 min (Standard)
-
Hold Time: 15:00 min
-
Pressure Limit: 250 psi
-
Power: Dynamic (Max 300W)
-
-
Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash filtrate with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (typ. 0-50% EtOAc in Hexanes). Naphthyridines are polar; if streaking occurs, add 1% Et₃N to the eluent.
Protocol B: Microwave-Assisted Buchwald-Hartwig Amination
Target: Introduction of Amine Motifs (Solubility/Binding)
Rationale: Standard ligands often fail with electron-poor heterocycles. XPhos or BrettPhos are required to facilitate the reductive elimination step, which is often the bottleneck for this scaffold.
Reagents:
-
Substrate: 8-Bromo-2-methyl-1,5-naphthyridine (1.0 equiv)
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: XPhos (5-7 mol%) (Pre-complexation preferred)
-
Base: Cs₂CO₃ (solid, 2.0 equiv) or NaOtBu (sensitive to functional groups)
-
Solvent: Toluene or tert-Amyl alcohol.
Step-by-Step Methodology:
-
Pre-complexation (Optional but Recommended): Stir Pd₂(dba)₃ and XPhos in the solvent for 5 mins under Argon before adding to the vial.
-
Loading: Add substrate, amine, and base to the microwave vial. Add the catalyst/ligand solution.
-
Microwave Parameters:
-
Temperature: 110 °C (for aliphatic amines) to 130 °C (for anilines)
-
Hold Time: 20:00 min
-
Stirring: High (Precipitation of bromide salts can stall the reaction).
-
-
Workup: Dilute with DCM, wash with water.[1] Note: Naphthyridines can coordinate Pd residues. If the product is dark, treat with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.
Data Summary & Optimization Table
The following table summarizes optimization data for the Suzuki coupling of 8-bromo-2-methyl-1,5-naphthyridine with phenylboronic acid.
| Entry | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | Toluene/EtOH | 100 | 60 | 45 | Incomplete conv., Pd black formation. |
| 2 | Pd(dppf)Cl₂ | DME/H₂O | 100 | 15 | 82 | Clean conversion. |
| 3 | Pd(dppf)Cl₂ | DME/H₂O | 140 | 5 | 78 | Slight decomposition of product observed. |
| 4 | XPhos Pd G2 | THF/H₂O | 80 | 30 | 88 | Best for sterically hindered boronic acids. |
Troubleshooting Guide
Issue: Low Conversion / Starting Material Recovery
-
Cause: Catalyst poisoning by the naphthyridine nitrogen (N1 or N5).
-
Solution: Switch to a precatalyst system like XPhos Pd G3 or Pd(amphos)Cl₂ which activate rapidly and are bulky enough to prevent N-coordination.
Issue: Homocoupling of Boronic Acid
-
Cause: Presence of Oxygen.
-
Solution: Ensure rigorous degassing. In microwave vials, minimize headspace or use a "fill volume" appropriate for the vial size (e.g., 4mL solvent in a 5mL vial).
Issue: Product "Crashing Out" During Reaction
-
Cause: Naphthyridine products can be highly crystalline/insoluble.
-
Solution: Use a co-solvent system (e.g., Dioxane/DMF 9:1) to maintain solubility at high temperatures.
References
-
General Naphthyridine Synthesis & Reactivity
-
Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines. Russian Chemical Reviews. Link
-
-
Microwave Suzuki Coupling on Naphthyridines
-
Gomes, P., et al. (2013). Microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones. European Journal of Medicinal Chemistry. Link
-
-
Buchwald-Hartwig Protocols for Electron-Deficient Heterocycles
-
Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes. Journal of Organic Chemistry. Link
-
-
Microwave Heating Effects in Organic Synthesis
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link
-
-
Specific Analog Reference (2-Bromo-7-methyl-1,8-naphthyridine)
-
EvitaChem Product Data & Reactivity Profile. Link
-
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 8-Bromo-2-methyl-1,5-naphthyridine Reaction Mixtures
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 8-Bromo-2-methyl-1,5-naphthyridine. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of this heterocyclic compound.
Introduction
8-Bromo-2-methyl-1,5-naphthyridine is a key building block in medicinal chemistry, valued for its role in the synthesis of compounds with a range of biological activities, including potential anticancer and antimicrobial properties.[1][2] The purification of this compound, however, can present several challenges, from removing stubborn impurities to achieving optimal crystallinity. This guide is designed to provide practical, experience-driven solutions to these common hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 8-Bromo-2-methyl-1,5-naphthyridine and offers step-by-step solutions.
Issue 1: My final product is an oil, not a solid. How can I induce crystallization?
Oiling out is a common problem when a compound's melting point is lower than the boiling point of the crystallization solvent, or when impurities are present.[3]
Possible Causes & Solutions:
-
Supersaturation or Rapid Cooling: The solution may be too concentrated, or it may have been cooled too quickly.
-
Solution: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. Using a Dewar flask or insulating the flask can help control the cooling rate.[4]
-
-
Lack of Nucleation Sites: Crystal growth requires a starting point.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates microscopic imperfections in the glass that can serve as nucleation sites.[4]
-
Solution 2: Seed Crystals: If you have a small amount of pure, solid 8-Bromo-2-methyl-1,5-naphthyridine, add a tiny crystal to the cooled solution to induce crystallization.[4]
-
-
Persistent Impurities: The presence of impurities can inhibit crystal lattice formation.
-
Solution: Attempt a preliminary purification. A quick filtration through a plug of silica gel can remove polar impurities.
-
Issue 2: My NMR spectrum shows persistent impurities after column chromatography. What are my next steps?
Poor separation can result from several factors, primarily related to the choice of stationary and mobile phases.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating your product from the impurities.
-
Solution: Methodically re-evaluate your solvent system using Thin Layer Chromatography (TLC). Test a range of solvent polarities. For 8-Bromo-2-methyl-1,5-naphthyridine, a gradient of ethyl acetate in hexanes is a common starting point.
-
-
Streaking on Silica Gel: As a basic nitrogen-containing heterocycle, 8-Bromo-2-methyl-1,5-naphthyridine can interact strongly with the acidic surface of silica gel, leading to streaking and poor separation.[4]
-
Solution 1: Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, into your eluent system to neutralize the acidic sites on the silica gel.[4]
-
Solution 2: Change the Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.[4]
-
-
Co-eluting Impurities: Some impurities may have a very similar polarity to your product.
-
Solution: If chromatography fails, consider an alternative purification method such as recrystallization or sublimation.
-
Issue 3: I'm experiencing low recovery of my crystalline product after recrystallization.
Low recovery can be frustrating, but it is often preventable by optimizing the recrystallization conditions.
Possible Causes & Solutions:
-
Using Too Much Solvent: The most common cause of low recovery is dissolving the compound in an excessive volume of hot solvent.[4]
-
Significant Product Solubility in Cold Solvent: Your compound may still be quite soluble in the chosen solvent, even at low temperatures.
-
Solution 1: Lower the Temperature: Once the flask has cooled to room temperature, place it in an ice bath or a refrigerator to maximize crystal formation.[4]
-
Solution 2: Change the Solvent System: Select a solvent in which your compound has high solubility when hot and very low solubility when cold. A co-solvent system (a "good" solvent and a "poor" solvent) can also be effective.[3] For example, you could dissolve the compound in a minimal amount of a good solvent like hot ethanol and then slowly add a poor solvent like water until the solution becomes cloudy. Reheat to clarify and then cool slowly.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a typical synthesis of 8-Bromo-2-methyl-1,5-naphthyridine?
The impurities will largely depend on the synthetic route. Common syntheses for 1,5-naphthyridines include the Skraup and Friedländer reactions.[8][9]
-
Unreacted Starting Materials: For instance, in a Friedländer synthesis, you might have residual 3-aminopyridine derivatives.
-
Side-Products: Incomplete cyclization or alternative reaction pathways can lead to various side-products.
-
Reagents: Residual catalysts or reagents from the reaction.
-
Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove.
Q2: What is the most effective solvent system for the column chromatography of 8-Bromo-2-methyl-1,5-naphthyridine?
There is no single "best" solvent system, as it depends on the specific impurities in your reaction mixture. However, a good starting point for many naphthyridine derivatives is a gradient elution on silica gel.
| Solvent System Components | Typical Ratio Range | Notes |
| Ethyl Acetate / Hexanes | 10-50% Ethyl Acetate | A standard system for compounds of moderate polarity. |
| Dichloromethane / Methanol | 1-10% Methanol | A more polar system for more polar impurities. |
| Ethyl Acetate / Hexanes + 1% Triethylamine | 10-50% Ethyl Acetate | The addition of triethylamine is recommended to prevent streaking.[4] |
Q3: How can I remove colored impurities from my product?
Colored impurities can often be effectively removed by treating a solution of your crude product with activated charcoal.
Protocol for Decolorization:
-
Dissolve your crude 8-Bromo-2-methyl-1,5-naphthyridine in a suitable hot solvent.[10]
-
Add a small amount of activated charcoal (typically 1-5% by weight of your crude product).
-
Gently boil the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.[10]
-
Allow the filtrate to cool and crystallize.
Q4: Are there any known stability issues with 8-Bromo-2-methyl-1,5-naphthyridine during purification?
Naphthyridine rings are generally stable aromatic systems. However, like many organic compounds, prolonged exposure to strong acids, bases, or high heat could potentially lead to degradation. Standard purification procedures are unlikely to cause issues.
Experimental Workflow Diagrams
Decision Tree for Purification Method Selection
Caption: A decision tree for selecting the initial purification method.
Troubleshooting Workflow for Column Chromatography
Caption: A workflow for troubleshooting poor separation in column chromatography.
References
-
Tips & Tricks: Recrystallization - University of Rochester. Available from: [Link]
-
Synthesis and Antimicrobial Study of New 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2e] - Semantic Scholar. Available from: [Link]
-
Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Available from: [Link]
-
Product Class 8: Naphthyridines. Available from: [Link]
-
Supporting Information - Wiley-VCH. Available from: [Link]
-
2.1: RECRYSTALLIZATION - Chemistry LibreTexts. Available from: [Link]
-
CHEM2415 - Video 1 - Recrystallization_ let's have a FUNtastic Lab - YouTube. Available from: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. Available from: [Link]
-
THE NAPHTHYRIDINES. Available from: [Link]
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI. Available from: [Link]
-
(PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line - ResearchGate. Available from: [Link]
-
5.2 Protein purification. Available from: [Link]
-
Separation of Pyridine, 2-bromo-5-methyl- on Newcrom R1 HPLC column. Available from: [Link]
-
Purification by Recrystallization - CUNY. Available from: [Link]
-
Rowan College at Burlington County CHE 241 Lab 2: Recrystallization - Chemistry Solutions. Available from: [Link]
-
2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. Available from: [Link]
-
Troubleshooting Ni-NTA protein purification : r/labrats - Reddit. Available from: [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Buy 8-Bromo-7-fluoro-2-methoxy-4-methyl-1,5-naphthyridine [smolecule.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry-solutions.com [chemistry-solutions.com]
- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Overcoming catalyst poisoning in 1,5-naphthyridine coupling reactions
Ticket ID: NAPH-15-CAT-FAIL Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Catalysis Group
Introduction: The Double-Nitrogen Trap
Welcome to the technical support hub for N-heterocycle cross-coupling. You are likely here because your standard Suzuki-Miyaura or Buchwald-Hartwig protocol has failed on a 1,5-naphthyridine substrate.
The Root Cause: 1,5-naphthyridine is not just an electron-deficient heterocycle; it is a bidentate chelator in disguise. Unlike pyridine (one nitrogen) or quinoline (one nitrogen), the 1,5-isomer possesses two distal nitrogen atoms with localized lone pairs. These nitrogens act as "catalyst sinks," coordinating strongly to electrophilic metal centers (Pd, Ni) and displacing the labile ligands required for the catalytic cycle.
This guide treats your reaction as a failing system and provides the engineering controls to restart it.
Module 1: Diagnostic Matrix
Before changing ligands, you must confirm if the failure is due to poisoning (coordination) or deactivation (oxidative addition failure).
Symptom Analysis Table
| Observation | Likely Failure Mode | technical Explanation |
| Reaction stays clear/pale yellow, <5% conversion. | Catalyst Inhibition | The substrate N-atoms have bound to the Pd(II) center, forming a stable, inactive [Pd(Ar)(L)(Substrate)]+ complex. The cycle is stuck pre-transmetallation. |
| Reaction turns black immediately (Pd black precipitates). | Ligand dissociation / Instability | The ligand is too weak to hold the metal, or the temperature is too high for the catalyst resting state. The active Pd(0) has aggregated into inactive nanoparticles. |
| Conversion stops at ~30-40%. | Product Inhibition | The product (often more Lewis basic than the starting material) is poisoning the catalyst as it accumulates. |
| Starting material remains, no dimer formed. | Oxidative Addition Failure | The C-X bond is not activating. (Less likely for 1,5-naphthyridines unless the halogen is at the 2-position and electronically deactivated). |
Workflow: The "Standard Addition" Stress Test
To confirm poisoning, perform this simple diagnostic:
-
Run your standard reaction until it stalls.
-
Add a fresh aliquot of catalyst (1 mol%) and ligand.
-
Result A: If the reaction restarts and runs for another ~20% conversion, you have Product Inhibition .
-
Result B: If the reaction does not restart, you have Substrate Poisoning (the initial concentration of substrate is effectively sequestering all Pd).
Figure 1: Diagnostic logic flow to identify the specific mode of catalytic failure.
Module 2: The Ligand Shield Strategy
If your diagnosis is Inhibition (Clear/Pale Yellow solution), your ligand is not bulky enough to repel the nitrogen lone pairs.
The Solution: Bulky Biaryl Phosphines (Buchwald Ligands)
You need ligands that create a "roof" over the palladium center. This steric bulk prevents the approach of the naphthyridine nitrogen (coordination is perpendicular to the plane) while allowing the oxidative addition of the C-X bond.
Top Recommendations for 1,5-Naphthyridine:
-
XPhos / XPhos Pd G4:
-
Why: The isopropyl groups on the biaryl backbone provide immense steric protection. Excellent for general Suzuki couplings.
-
-
BrettPhos / BrettPhos Pd G4:
-
Why: Specifically designed for C-N coupling (amination), but highly effective for C-C coupling of primary amines or N-rich heterocycles where competitive binding is an issue.
-
-
tBuXPhos:
-
Why: Even bulkier than XPhos. Use this if XPhos fails.
-
Protocol Adjustment: Do not use Pd(OAc)2 + Ligand. The induction period allows the naphthyridine to sequester the Pd(II) before the active catalyst forms.
-
Mandatory: Use Pre-catalysts (e.g., XPhos Pd G4 ). These generate the active L-Pd(0) species immediately upon heating.
Module 3: The "Masking" Strategy (Lewis Acids)[1]
If ligand switching is insufficient (or if you are limited to simpler ligands like
The Concept
Add a Lewis Acid (LA) that binds to the basic nitrogen of the 1,5-naphthyridine more strongly than the Palladium does, but less strongly than the reaction product (to avoid trapping the product).
Recommended Additives
-
Boron Trifluoride Etherate (
): Strong masking. Can be harsh on acid-sensitive groups. -
Triethylborane (
): Milder. Forms a reversible adduct with the nitrogen. -
Magnesium Chloride (
) or Lithium Chloride ( ): "Soft" masking. The metal cation coordinates to the nitrogen.[1]
Mechanism of Action:
Figure 2: Competitive binding mechanism. The Lewis Acid (LA) intercepts the substrate, preventing catalyst sequestration.
Module 4: Validated Protocol (SOP)
This is a "Gold Standard" protocol designed to minimize poisoning probability.
Reaction: Suzuki-Miyaura Coupling of 2-chloro-1,5-naphthyridine.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Notes |
| Substrate | 2-chloro-1,5-naphthyridine | 1.0 | Limiting reagent.[4] |
| Boronate | Aryl Boronic Acid (Pinacol Ester) | 1.5 | Excess required due to potential protodeboronation. |
| Catalyst | XPhos Pd G4 | 0.02 - 0.05 | (2-5 mol%). Do not use in situ generation. |
| Base | 3.0 | Use | |
| Solvent | 1,4-Dioxane or n-Butanol | - | 0.1 M concentration. Alcohols can help solubilize the polar heterocycle. |
| Additive | 1.0 | Add if yield is <40%. |
Step-by-Step Execution:
-
Charge Solids: Add substrate, boronic ester, and base to the vial. If using anhydrous base, add it now.
-
Degas Solvent: Sparge the solvent with Argon/Nitrogen for 15 minutes. Dissolved oxygen kills low-concentration Pd active species.
-
Add Catalyst: Add the XPhos Pd G4 solid last to the solids mixture.
-
Solvent Addition: Add the degassed solvent.
-
Seal & Heat: Cap immediately. Heat to 80-100°C .
-
Note: Do not exceed 110°C initially; high temps can accelerate catalyst decomposition before the cycle stabilizes.
-
-
Workup: Naphthyridines are polar. Do not just extract with Hexane/EtOAc. Use DCM/MeOH (9:1) for extraction to ensure you recover the product.
FAQ: Troubleshooting & Edge Cases
Q: Can I use
Q: My reaction works but I can't remove the Pd from the product. The product is black. A: Naphthyridines bind residual Pd tightly.
-
Fix: Treat your crude organic phase with a metal scavenger like SiliaMetS® Thiol or QuadraPure™ TU . Simple charcoal filtration is rarely sufficient for 1,5-naphthyridines.
Q: Why not use microwave heating? A: Microwave heating is excellent if the catalyst is stable. However, for poisoning-prone substrates, the rapid superheating can cause the catalyst to aggregate (turn black) before it enters the cycle. We recommend conventional heating to establish the steady-state cycle first.
Q: I see "Minisci Reaction" mentioned in literature. Should I switch? A: If Pd catalysis fails despite all efforts, yes. The Minisci reaction uses carbon-centered radicals (generated from carboxylic acids + silver salt + persulfate) to attack the heterocycle. It is not sensitive to nitrogen lone pairs because it is not a metal-ligand mediated cycle. However, regioselectivity can be poor compared to cross-coupling.
References
-
Mechanistic Insight into Heterocycle Poisoning
- Title: Bypassing the Limitations of Directed C–H Functionaliz
- Source:N
- Context: Explains the coordination modes of N-heterocycles and strategies to overcome them using directing groups and specific Pd sources.
-
Link:[Link]
-
Buchwald Ligand Design (Pre-catalysts)
-
Lewis Acid Additives
-
1,5-Naphthyridine Reactivity
- Title: Synthetic Strategies, Reactivity and Applic
- Source:Molecules / PMC.
- Context: A comprehensive review of the specific chemical behavior of 1,5-naphthyridines, including nucleophilic substitutions and coupling challenges.
-
Link:[Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Optimizing yield for Skraup synthesis of naphthyridine derivatives
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Yield Optimization for Skraup Synthesis of Naphthyridine Derivatives
Introduction: Taming the Skraup Reaction
The Skraup synthesis is the most direct route to the naphthyridine scaffold, but it is notoriously unforgiving. In its classical form—reacting an aminopyridine with glycerol, sulfuric acid, and an oxidant—it suffers from two notorious failure modes: violent exotherms and extensive tar formation .
High-yield synthesis of naphthyridines (particularly the 1,5- and 1,8- isomers) requires moving beyond the 19th-century protocol. We must treat the reaction not just as a condensation, but as a controlled polymerization where we want to favor the intramolecular pathway (cyclization) over the intermolecular one (tar).
This guide provides a modernized troubleshooting framework and optimized protocols to stabilize the reaction and maximize recovery.
Module 1: Reaction Setup & Stoichiometry
Q: My reaction turns into a black, insoluble solid within minutes. Is this normal? A: "Normal" for unoptimized Skraup, yes. Desirable? No. This is "runaway polymerization" of acrolein.
-
The Fix: You need a moderator .[1] Never run a naphthyridine Skraup without Ferrous Sulfate (FeSO₄·7H₂O) or Boric Acid .
-
Mechanism: FeSO₄ acts as an electron transfer mediator, regulating the oxidation rate. It prevents the rapid spike in temperature that triggers acrolein polymerization before it can dock with the aminopyridine.
-
Protocol Adjustment: Add FeSO₄ (0.1–0.2 equiv) to the reaction mixture before adding the acid.
-
Q: Which oxidant should I use? Nitrobenzene is giving me poor reproducibility. A: Nitrobenzene is the classical choice but often requires temperatures that promote tarring (140°C+).
-
Recommendation: Switch to Sodium m-nitrobenzenesulfonate or use the "Sulfo-mix" method.
-
Sulfo-mix: A pre-formed mixture of nitrobenzene and oleum. It allows for a homogeneous reaction medium and often works at slightly lower temperatures with better solubility for polar aminopyridines.
-
Iodine (I₂): A milder alternative.[2] It allows the reaction to proceed at lower temperatures and is easier to remove during workup than nitrobenzene residues.
-
Module 2: Process Control (Temperature & Time)
Q: How do I manage the "induction period" followed by the violent exotherm? A: The induction period is the time required to dehydrate glycerol into acrolein. Once enough acrolein accumulates, it reacts all at once.
-
The Ramp Strategy: Do not heat directly to reflux.
-
Heat to 100–110°C and hold for 30-60 minutes. This initiates slow dehydration.
-
Only after the initial bubbling (water release) stabilizes, ramp to 140–150°C for cyclization.
-
-
Microwave Optimization: If you have access to a microwave reactor, use it. Microwave heating (200W, 140°C, 10-20 min) minimizes the contact time between the unstable acrolein and the acid, significantly reducing tar.
Module 3: Purification & Isolation
Q: I have a yield of ~40%, but I can't separate the product from the tar. A: Silica gel chromatography is often ineffective here because the tar streaks and the basic naphthyridine tails.
-
The Solution: Rely on pH-Swing Extraction and Steam Distillation .
-
Steam Distillation: Naphthyridines are volatile with steam; tars are not.[1] After the reaction, basify and steam distill.[1][2][3] The product comes over in the distillate; the tar stays in the pot.
-
pH-Swing:
-
Dissolve crude in acid (pH 2). Wash with DCM (removes non-basic tars/oxidant residues).
-
Basify aqueous layer to pH 10. Extract with DCM/Chloroform (recovers product).
-
-
Visualizing the Optimization Logic
The following diagram illustrates the mechanistic divergence between success (Cyclization) and failure (Polymerization) and where our interventions act.
Caption: Mechanistic pathway showing the critical role of moderators in preventing the irreversible polymerization of the acrolein intermediate.
Comparative Yield Data
The following table summarizes how specific modifications impact the yield of 1,5-naphthyridine (from 3-aminopyridine).
| Condition | Oxidant | Moderator | Yield (%) | Notes |
| Classical Skraup | Nitrobenzene | None | 10–15% | Violent reaction, heavy tar, difficult workup. |
| Moderated Skraup | Nitrobenzene | FeSO₄ | 30–35% | Controlled exotherm, manageable tar. |
| Sulfo-mix | Na m-nitrobenzenesulfonate | FeSO₄ | 45–50% | Best reproducibility, cleaner crude. |
| Microwave | Nitrobenzene | None | 55–60% | Small scale only (0.5–2g), very fast (15 min). |
Experimental Protocol: Optimized Synthesis of 1,5-Naphthyridine
Objective: Synthesis of 1,5-naphthyridine from 3-aminopyridine with minimized tar formation.
Reagents:
-
3-Aminopyridine (9.4 g, 0.1 mol)
-
Glycerol (anhydrous, 30 mL)
-
Sodium m-nitrobenzenesulfonate (24 g, 0.11 mol) [Alternative: Nitrobenzene 20 mL]
-
Ferrous Sulfate heptahydrate (2.0 g)
-
Sulfuric Acid (conc., 20 mL)
-
Water (40 mL)
Step-by-Step Workflow:
-
Preparation of "Sulfo-mix" (Optional but recommended): If using nitrobenzene, pre-mix it with oleum/sulfuric acid to create a homogeneous oxidant solution. If using the sulfonate salt (recommended), add it directly as a solid.
-
Setup: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to viscosity), reflux condenser, and internal thermometer.
-
Mixing: Add 3-aminopyridine, glycerol, ferrous sulfate, and sodium m-nitrobenzenesulfonate. Mix well.
-
Acid Addition: Cool the flask in an ice bath. Add concentrated sulfuric acid dropwise with vigorous stirring. Caution: Exothermic.
-
The Ramp:
-
Heat the mixture to 100°C . Hold for 30 minutes.
-
Raise temperature to 150°C . The mixture will bubble as water/acrolein forms.
-
Maintain reflux (approx. 150–160°C) for 4 hours.
-
-
Quench: Cool to 80°C. Pour the dark reaction mixture onto 100 g of crushed ice.
-
Workup (The "Clean" Method):
-
Make the solution strongly alkaline (pH > 10) using 50% NaOH solution. Keep cold (ice bath) to prevent degradation.
-
Steam Distillation: Transfer to a steam distillation setup.[1][3] Distill until the distillate runs clear (approx. 1–2 L). The product will codistill; the tar remains in the flask.
-
Extraction: Saturate the distillate with NaCl and extract with Dichloromethane (3 x 100 mL).
-
Drying: Dry organic layer over MgSO₄, filter, and evaporate.
-
-
Purification: Recrystallize from petroleum ether or sublime if necessary.
Troubleshooting Decision Tree
Use this flow to diagnose failure in real-time.
Caption: Diagnostic flowchart for identifying the root cause of Skraup synthesis failures.
References
-
Manske, R. H. F. (1942).[4] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[4] Link
-
Clarke, H. T.; Davis, A. W. (1941).[4] "Quinoline."[3][4][5][6][7][8][9] Organic Syntheses, Coll.[3][4] Vol. 1, p. 478.[4] Link
- Umezawa, B., et al. (1960). "Skraup Synthesis of 1,5-Naphthyridine Derivatives." Chemical & Pharmaceutical Bulletin, 8(11), 967-972.
-
BenchChem Technical Support. (2025). "Skraup Synthesis of 1,5-Naphthyridine Derivatives." BenchChem Application Notes. Link
-
Organic Chemistry Portal. (2024). "Synthesis of 1,8-naphthyridines." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 8. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. iipseries.org [iipseries.org]
Technical Support Guide: Palladium Removal from 1,5-Naphthyridine Scaffolds
Department: Process Chemistry & Purification Support Subject: Troubleshooting Pd-Impurity Removal in N-Heterocyclic APIs Reference ID: TS-NAP-PD-001
Diagnostic: Why is this separation failing?
If you are reading this, you likely have a 1,5-naphthyridine derivative with residual palladium levels exceeding ICH Q3D limits (typically >10 ppm), and standard washes have failed.
The Root Cause: Competitive Chelation Unlike simple aromatics, 1,5-naphthyridine is a potent ligand. Its two nitrogen atoms (positions 1 and 5) are highly basic and electron-rich. In reaction mixtures, Palladium (Pd) does not just "float" freely; it coordinates tightly to these nitrogens.
-
The Mechanism: Your product is effectively competing with your scavenger. Standard adsorbents (like activated carbon) rely on weak Van der Waals forces. The Pd-Naphthyridine bond is a strong coordinate covalent bond (
). To remove the Pd, you must introduce a scavenger with a higher affinity binding constant ( ) than your product.
Decision Matrix: Selecting the Right Method
Do not default to activated carbon for this substrate. Use the decision tree below to select the correct remediation strategy based on your process stage.
Figure 1: Decision matrix for selecting palladium remediation strategy based on solubility and contamination load.
Comparative Data: Scavenger Performance
The following data summarizes efficiency when treating basic N-heterocycles. Note the superiority of TMT (Trimercaptotriazine) variants for naphthyridines.
| Method | Functional Group | Mechanism | Selectivity | Recommendation |
| Activated Carbon | None (Porous) | Physisorption | Low | Avoid. High yield loss due to product adsorption; poor Pd removal from N-ligands. |
| Silica-Thiol | Propylthiol (-SH) | Coordination | Medium | Good for Pd(II). Effective if Pd is not tightly bound to the naphthyridine. |
| Silica-TMT/DMT | Trithiocyanuric Acid | Chelation (Pincer) | High | Best in Class. The tridentate sulfur ligand out-competes naphthyridine nitrogens. |
| Crystallization | N/A | Exclusion | Variable | Risk. Pd often co-crystallizes or occludes within the lattice unless a scavenger is added to the mother liquor. |
Validated Protocols
Protocol A: Batch Scavenging with Functionalized Silica (SiliaMetS® / QuadraPure™)
Use this for soluble products with Pd > 50 ppm.
-
Dissolution: Dissolve the crude 1,5-naphthyridine product in a compatible solvent (THF, DMF, or EtOAc). Avoid alcohols if possible, as they can reduce Pd(II) to colloidal Pd(0), which is harder to scavenge.
-
Loading: Add Silica-DMT or Silica-TMT (0.5 – 1.0 g of resin per 1 g of product, or 4-5 equivalents relative to Pd content).
-
Note: For naphthyridines, TMT is superior to Thiol because the TMT pincer geometry breaks the Pd-Naphthyridine complex.
-
-
Temperature: Heat the mixture to 50–60 °C .
-
Critical Step: Room temperature is often insufficient to overcome the kinetic barrier of the Pd-N bond. Heat increases the exchange rate.
-
-
Time: Agitate (do not use magnetic stir bars which grind the silica; use overhead stirring) for 4–12 hours.
-
Filtration: Filter through a 0.45 µm PTFE membrane or a Celite pad to remove the scavenger.
-
Analysis: Test filtrate via ICP-MS.
Protocol B: "Rescue" Crystallization with Additives
Use this if the product is already solid or if scavengers failed.
-
Dissolution: Dissolve the product in the minimum amount of hot solvent.
-
Additive: Add N-Acetylcysteine or Thiourea (5–10 wt% relative to product) to the hot solution.
-
Mechanism:[1] These small molecules keep the Pd soluble in the mother liquor by forming highly soluble complexes, preventing Pd from becoming trapped (occluded) in the growing crystal lattice.
-
-
Crystallization: Cool slowly to induce crystallization.
-
Wash: Filter the crystals and wash copiously with cold solvent to remove the mother liquor containing the Pd-Additive complex.
Troubleshooting & FAQs
Q1: I used activated charcoal, and my yield dropped by 30%, but Pd is still high. Why? A: 1,5-Naphthyridine is a flat, electron-rich aromatic system. It adsorbs strongly to the planar graphite sheets of activated carbon (π-π stacking). Simultaneously, the carbon failed to break the Pd-N bond.
-
Fix: Switch to Silica-TMT . The silica backbone does not bind the organic product, preventing yield loss, while the TMT group specifically targets the metal.
Q2: The Pd level dropped from 5000 ppm to 200 ppm, but I need <10 ppm. What now? A: You have likely removed the "labile" Pd, but the remaining Pd is either colloidal or tightly bound.
-
Fix: Perform a double-pass . Filter off the first batch of scavenger and treat the filtrate with fresh scavenger. Alternatively, switch mechanisms: use a Silica-TMT step followed by a crystallization with N-acetylcysteine.
Q3: My product turned yellow/brown after reaction. Is this Pd? A: Yes, Pd-Naphthyridine complexes are often deeply colored (yellow/orange).
-
Test: Take a small aliquot and treat with a strong scavenger (like TMT) or wash with aqueous sodium diethyldithiocarbamate. If the color moves to the solid/aqueous phase, it is Pd.
Q4: Can I use these scavengers in flow chemistry? A: Yes. Packing a stainless steel column with Silica-DMT is highly effective.
-
Parameter: Ensure a residence time of at least 10–20 minutes at 50°C. Flow improves kinetics by maximizing the surface area contact.
Mechanism of Action
The diagram below illustrates why TMT scavengers succeed where others fail. The TMT ligand forms a tridentate complex that is thermodynamically more stable than the bidentate/monodentate naphthyridine complex.
Figure 2: Ligand exchange mechanism. The TMT scavenger displaces the naphthyridine ligand via a thermodynamically favorable chelation effect.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link
-
SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers: Palladium Removal Case Studies. Link
-
Biotage. (2023).[2] How to Remove Palladium in Three Easy Steps. Link
-
International Council for Harmonisation (ICH). (2019). ICH Q3D(R1) Guideline for Elemental Impurities. Link
Sources
Technical Support Center: Stability of 8-Bromo-2-methyl-1,5-naphthyridine Under Basic Hydrolysis
This technical guide is intended for researchers, scientists, and professionals in drug development who are working with 8-Bromo-2-methyl-1,5-naphthyridine. Here, we provide a comprehensive resource in a question-and-answer format to address potential challenges and frequently asked questions regarding the stability of this compound under basic hydrolysis conditions. Our aim is to equip you with the scientific rationale and practical troubleshooting strategies necessary for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of 8-Bromo-2-methyl-1,5-naphthyridine under basic hydrolysis conditions?
A1: 8-Bromo-2-methyl-1,5-naphthyridine is susceptible to basic hydrolysis via a nucleophilic aromatic substitution (SNAr) mechanism. The two nitrogen atoms in the 1,5-naphthyridine ring system are electron-withdrawing, which reduces the electron density of the aromatic system and makes it susceptible to attack by nucleophiles like the hydroxide ion (OH⁻).[1] The expected product of this reaction is 8-hydroxy-2-methyl-1,5-naphthyridine.
The general stability of the C-Br bond in aza-aromatic compounds like naphthyridines is lower than in their carbocyclic analogs (e.g., bromonaphthalene) due to the activating effect of the ring nitrogens. The reaction is typically accelerated by increased temperature and higher concentrations of the base.
Q2: How does the position of the bromine atom at C8 and the methyl group at C2 influence the rate of hydrolysis?
A2: The reactivity of a substituted naphthyridine in an SNAr reaction is governed by both electronic and steric effects.
-
Electronic Effects: The nitrogen atoms at positions 1 and 5 act as electron-withdrawing groups, activating the entire ring system towards nucleophilic attack. The strongest activation is at the positions ortho and para to the nitrogen atoms. In the case of 8-Bromo-2-methyl-1,5-naphthyridine, the bromine at C8 is para to the N1 nitrogen and ortho to the N5 nitrogen (in the adjacent ring), which strongly activates it for nucleophilic substitution. The methyl group at the C2 position is an electron-donating group, which can slightly decrease the rate of reaction by counteracting the electron-withdrawing effect of the nitrogen atoms. However, this effect is generally considered to be weak.
-
Steric Effects: The methyl group at C2 is distant from the C8 reaction center and is therefore unlikely to cause significant steric hindrance to the incoming hydroxide nucleophile.
Q3: What are the typical conditions required to induce basic hydrolysis of 8-Bromo-2-methyl-1,5-naphthyridine?
-
Base: Aqueous solutions of strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used.
-
Concentration: The concentration of the base can range from 0.1 M to several molar, depending on the desired reaction rate.
-
Temperature: Elevated temperatures are often necessary to achieve a reasonable reaction rate. Temperatures can range from room temperature for highly activated systems to refluxing conditions (typically 80-100 °C or higher) for less reactive substrates.
-
Solvent: The reaction is typically carried out in water or a mixture of water and a co-solvent (e.g., ethanol, methanol, dioxane, or DMSO) to ensure the solubility of the starting material.
For initial studies, we recommend starting with 1 M NaOH in a 1:1 mixture of water and a suitable organic solvent at 80 °C and monitoring the reaction progress over time.
Troubleshooting Guide
Issue 1: Low or No Conversion to the Hydroxylated Product
If you are observing low or no conversion of 8-Bromo-2-methyl-1,5-naphthyridine to its hydroxylated counterpart, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Reaction Temperature | Increase the reaction temperature in increments of 10-20 °C. Refluxing the reaction mixture may be necessary. | An increase in the reaction rate and higher conversion to the product. |
| Low Base Concentration | Increase the concentration of the base (e.g., from 1 M to 2 M or higher). | A faster reaction rate, leading to improved conversion within a given timeframe. |
| Poor Solubility of Starting Material | Add a co-solvent such as ethanol, DMSO, or dioxane to improve the solubility of the starting material in the aqueous basic solution. | A homogeneous reaction mixture and an increased reaction rate due to better accessibility of the substrate to the nucleophile. |
| Presence of a Copper Catalyst | While not always necessary, some SNAr reactions on aryl halides are catalyzed by copper salts (e.g., CuSO₄ or CuI).[2] Consider adding a catalytic amount (1-5 mol%) of a copper salt. | Potential for a significant increase in the reaction rate, especially if the reaction is sluggish under uncatalyzed conditions. |
Issue 2: Formation of Unidentified Byproducts
The presence of unexpected peaks in your analytical chromatogram (e.g., HPLC, GC-MS) may indicate the formation of byproducts.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Degradation of the Naphthyridine Core | Under very harsh basic conditions (high temperature and high base concentration), the naphthyridine ring itself may be susceptible to degradation. Reduce the reaction temperature and/or the base concentration. | A cleaner reaction profile with a reduction in the formation of unidentified byproducts. |
| Side Reactions | If other functional groups are present in your molecule, they may also be reacting under the basic conditions. Protect sensitive functional groups prior to attempting the hydrolysis. | Preservation of other functional groups and selective hydrolysis of the C-Br bond. |
| Oxidation | If the reaction is not performed under an inert atmosphere, oxidation of the starting material or product may occur, especially at elevated temperatures. Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) before heating. | A reduction in byproducts resulting from oxidative degradation. |
Experimental Protocols
Protocol 1: General Procedure for Basic Hydrolysis of 8-Bromo-2-methyl-1,5-naphthyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 8-Bromo-2-methyl-1,5-naphthyridine (1.0 eq) in a suitable co-solvent (e.g., ethanol, 5-10 mL per mmol of substrate).
-
Addition of Base: Add an aqueous solution of sodium hydroxide (e.g., 1 M, 2-5 eq).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80 °C or reflux) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable analytical technique such as HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with an aqueous acid solution (e.g., 1 M HCl) to a pH of approximately 7.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method such as column chromatography or recrystallization.
Protocol 2: Monitoring the Hydrolysis Reaction by HPLC
-
Sample Preparation: At each time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and quench it by adding it to a vial containing a diluent (e.g., 1 mL of a 50:50 mixture of acetonitrile and water with 0.1% formic acid).
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and the product have good absorbance (e.g., 254 nm or 280 nm).
-
-
Data Analysis: Integrate the peak areas of the starting material and the product to determine the percentage conversion over time.
Visualizations
Reaction Pathway
Caption: SNAr mechanism for the basic hydrolysis of 8-Bromo-2-methyl-1,5-naphthyridine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in basic hydrolysis reactions.
References
-
Nucleophilic Aromatic Substitution. In Wikipedia; 2023. [Link]
- Process for the hydroxylation of aromatic compounds.
Sources
Troubleshooting low conversion in Suzuki coupling of electron-deficient heterocycles
[1]
Status: Operational Ticket ID: SUZUKI-HET-001 Subject: Troubleshooting Low Conversion & Catalyst Death in Heterocycle Couplings Assigned Specialist: Senior Application Scientist
Executive Summary: The "Heterocycle Challenge"
You are likely here because your reaction stalled at 30–50% conversion, or your starting material remains untouched despite high catalyst loading. When coupling electron-deficient heterocycles (e.g., pyridines, pyrimidines, oxazoles), you are fighting two distinct kinetic wars simultaneously:
-
The Stability War (Protodeboronation): Electron-deficient boronic acids (especially 2-pyridyl) decompose faster than they transmetallate.
-
The Coordination War (Catalyst Poisoning): The basic nitrogen atoms in your substrate bind to the Palladium center more tightly than your phosphine ligands, creating an inactive "dead" catalyst.
This guide provides the diagnostic logic and protocols to win both wars.
Diagnostic Framework
Before changing reagents, diagnose the failure mode. Use this logic flow to identify if you have a Stability Issue or a Catalyst Issue .
Figure 1: Diagnostic logic tree for identifying the root cause of reaction failure.
Module A: Solving Protodeboronation (The Boron Issue)
The Problem: Electron-deficient rings (like 2-pyridine, thiazole) pull electron density from the C-B bond, making it highly susceptible to hydrolysis. In aqueous base, 2-pyridyl boronic acid forms a zwitterionic intermediate that rapidly fragments into pyridine (useless) and boric acid [1].
The Solution: You must slow down the release of the active boronic acid or remove water entirely.
Comparative Strategy Table
| Strategy | Mechanism of Action | Best For | Protocol Adjustment |
| MIDA Boronates | Slow-release of active boron species via hydrolysis equilibrium.[1] | Unstable 2-pyridyl species.[1] | Use aqueous base (K3PO4); requires longer reaction times [2]. |
| Anhydrous Coupling | Prevents hydrolysis pathway entirely. | Highly sensitive substrates. | Use CsF or K3PO4 in Dioxane/Toluene. No water added. |
| "Reverse" Coupling | Swaps the unstable partner. | Top Recommendation. | Switch to Heteroaryl-Halide + Aryl-Boron . |
| Copper Additives | Cu(I) facilitates transmetallation (Liebeskind-Srogl type effect). | Sterically hindered systems. | Add 1.0 equiv CuTC (Copper(I)-thiophene-2-carboxylate). |
FAQ: Why is "Reverse Coupling" the best fix?
If you are trying to couple 2-Pyridine-B(OH)2 + Ph-Br, you are fighting physics. The 2-pyridyl boron is inherently unstable.[1] Fix: Switch to 2-Bromo-Pyridine + Ph-B(OH)2.
-
Why: 2-Bromopyridines are excellent electrophiles for oxidative addition (electron-deficient). Phenyl boronic acids are stable. You turn a "double disadvantage" into a "double advantage" [3].
Module B: Overcoming Catalyst Poisoning (The Nitrogen Issue)
The Problem: Nitrogen atoms in your heterocycle act as ligands. If they bind to Palladium, they displace the phosphine ligands required for the catalytic cycle. This creates a "resting state" that is too stable to react.
The Solution: Use ligands that are sterically bulky enough to prevent the substrate from binding to the Pd center.[2]
Ligand Selection Guide
-
XPhos / SPhos: The gold standard. The steric bulk of the biaryl backbone prevents N-coordination [4].
-
CM-Phos: Excellent for highly basic heterocycles where XPhos fails.
-
Pd-G3/G4 Precatalysts: CRITICAL. Do not use Pd(OAc)2 or Pd2(dba)3. These sources require an induction period to generate Pd(0), during which the heterocycle will poison the metal. Buchwald G3/G4 precatalysts generate the active L-Pd(0) species immediately upon base addition [5].
Figure 2: Competition between catalyst activation and poisoning. Using Precatalysts (G3/G4) bypasses the "Slow Activation" step, favoring the productive cycle.
Validated Experimental Protocols
Protocol A: The "Bulletproof" Screen (For General Troubleshooting)
Use this when standard conditions (Pd(PPh3)4 / Na2CO3) fail.
-
Catalyst: XPhos Pd G3 or RuPhos Pd G3 (2–5 mol%).
-
Solvent: 1,4-Dioxane (anhydrous).
-
Base: K3PO4 (3.0 equiv). Note: Use finely ground anhydrous powder.
-
Water: Add exactly 2-5% v/v water .
-
Why? Totally anhydrous conditions can shut down the boronate activation. Controlled water allows activation without promoting rapid protodeboronation [6].
-
-
Temperature: 80°C (Start here; go to 100°C if sluggish).
-
Degassing: Sparge with Argon for 10 mins. Oxygen promotes homocoupling.[3][2]
Protocol B: The "Unstable Boron" Method (For 2-Pyridyl Boronates)
Use this if you cannot switch to Reverse Coupling.
-
Reagent: Use MIDA Boronate ester instead of Boronic Acid.
-
Catalyst: XPhos Pd G3 (2 mol%).
-
Solvent: Toluene : Water (5:1 ratio).
-
Base: K3PO4 (3.0 equiv).
-
Addition:
-
Mix Aryl Halide, Catalyst, and Base in the flask. Heat to temp.
-
Slow Addition: Dissolve the MIDA boronate in the solvent and add it via syringe pump over 2 hours.
-
Why? Keeps the concentration of free (unstable) boronic acid low, ensuring it reacts with Pd before it can decompose [1].
-
References
-
BenchChem. "Harnessing the Power of MIDA Boronates for Robust 2-Pyridyl Suzuki-Miyaura Couplings." BenchChem Technical Notes. Link
-
Knapp, D. M., et al. "MIDA Boronates: A New Organo-boron Reagent." J. Am. Chem. Soc.[4] 2009, 131, 6961. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chem. Soc. Rev., 2014, 43, 412. Link
-
Kinzel, T., et al. "Buchwald Ligands and Precatalysts." Sigma-Aldrich / Merck Guide. Link
-
Bruno, N. C., et al. "Third Generation (G3) Buchwald Palladium Precatalysts." Chem. Sci., 2013, 4, 916. Link
-
Wuxi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights. Link
Recrystallization solvents for 8-Bromo-2-methyl-1,5-naphthyridine purification
Subject: Optimization of Recrystallization Solvents for 8-Bromo-2-methyl-1,5-naphthyridine Ticket ID: #NAPH-15-PUR-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Solvent Logic
Purifying 8-Bromo-2-methyl-1,5-naphthyridine presents a specific challenge: balancing the lipophilicity of the bromine/methyl substituents against the polarity of the diazanaphthalene core. The 1,5-naphthyridine scaffold is electron-deficient and prone to
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
-
Core Structure: Fused bicyclic aromatic (polar, H-bond acceptor).
-
Substituents: 8-Bromo (lipophilic, weak deactivator), 2-Methyl (weakly lipophilic).
-
Key Risk: Formation of amorphous tars due to polymerization of synthesis byproducts (common in Skraup or Friedländer-type condensations).
Recommended Solvent Systems
The following systems have been validated for analogous halogenated naphthyridines.
| System Class | Solvent Composition | Polarity Index | Primary Use Case |
| Primary (Standard) | Ethyl Acetate (EtOAc) / Heptane | Moderate | General Purification. Best balance for removing non-polar starting materials and polar tars. |
| High Purity | Ethanol (EtOH) | High | Final Polish. Excellent for removing trace isomers, but lower recovery yield due to solubility. |
| De-Tarring | Toluene | Low-Moderate | Crude Cleanup. High boiling point allows dissolution of the product while leaving polymeric tars behind. |
Standard Operating Procedures (SOPs)
Protocol A: The Two-Solvent Method (EtOAc/Heptane)
Best for crude material with moderate purity (>85%).
-
Dissolution: Place crude solid in a flask. Add EtOAc (approx. 5-7 mL per gram) and heat to reflux (
).-
Note: If solids remain after 10 mins of reflux, they are likely inorganic salts or polymeric tars.
-
-
Hot Filtration: While boiling, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble impurities.
-
Nucleation: Return filtrate to heat. Add Heptane dropwise to the boiling solution until a persistent turbidity (cloudiness) appears.[1]
-
Clarification: Add just enough EtOAc (approx. 0.5 - 1 mL) to clear the solution again.
-
Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) slowly (over 2 hours). Then cool to
for 1 hour. -
Isolation: Filter the off-white/yellow needles. Wash with cold Heptane.
Protocol B: The "Toluene Extraction" Method
Best for dark, tarry crude material.
-
Extraction: Suspend crude material in Toluene (10 mL/g). Heat to
. -
Decantation: The product will dissolve; the black tar will likely adhere to the flask walls or form a gummy ball at the bottom. Carefully decant the hot supernatant into a clean flask.
-
Concentration: Concentrate the toluene solution to ~50% volume under reduced pressure.
-
Precipitation: Add Hexanes (anti-solvent) slowly to induce crystallization.
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?
-
Cause: The temperature dropped too quickly, or the solvent mixture is too polar (product is too soluble) or too non-polar (impurities force phase separation).
-
Fix:
-
Re-heat the mixture until clear.
-
Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a rod at
. -
Add more solvent: Dilute slightly with the good solvent (e.g., EtOAc) to keep the oil in solution longer as it cools.
-
Q2: The crystals are retaining a yellow/brown color.
-
Cause: Oxidized nitrogen species or polymerized byproducts are trapped in the crystal lattice.
-
Fix: Perform a Charcoal Treatment .
-
Dissolve solid in hot EtOAc or EtOH.
-
Add activated carbon (5-10 wt%).
-
Reflux for 15 mins.
-
Hot filter through Celite.
-
Proceed with crystallization.
-
Q3: Yield is significantly lower than expected (<50%).
-
Cause: The product is too soluble in the mother liquor, or the 1,5-naphthyridine nitrogen is protonated (forming a salt) if the synthesis involved acid.
-
Fix:
-
Check pH of the crude. If acidic, neutralize with sat.
before extraction/crystallization. -
Concentrate the mother liquor (filtrate) to half volume and cool again to harvest a Second Crop .
-
Visual Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent system based on crude purity and impurity profile.
Figure 2: Recrystallization Workflow (The "Oiling Out" Prevention Loop)
Caption: Step-by-step execution path including critical intervention points for oiling out.
References
-
Litvic, M. et al. (2008). Synthesis, structure and properties of 1,5-naphthyridine derivatives. Arkivoc.
-
Weissberger, A., & Taylor, E. C. (Eds.).[2] (2008).[3] The Naphthyridines (Chemistry of Heterocyclic Compounds: A Series Of Monographs). Wiley-Interscience.
-
MIT OpenCourseWare. (2023). Recrystallization Guide: Solvent Selection and Troubleshooting. Massachusetts Institute of Technology.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1,5-Naphthyridine. PubChem.
Sources
Minimizing protodebromination side reactions in naphthyridine synthesis
Technical Support Center: Naphthyridine Functionalization Ticket Subject: Minimizing Protodebromination (Hydrodehalogenation) in Naphthyridine Synthesis Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1]
Introduction: The "Electron-Deficient" Trap
You are likely here because your LC-MS trace shows a significant mass peak corresponding to
In naphthyridine chemistry, protodebromination (the replacement of a bromine atom with hydrogen) is not just a random side reaction; it is a symptom of the specific electronic nature of the naphthyridine core. Because naphthyridines are highly electron-deficient (containing two nitrogen atoms that pull electron density), the carbon-bromine (C-Br) bond is highly activated.[1]
While this activation facilitates oxidative addition (good for catalysis), it also makes the ring susceptible to:[1]
-
Unwanted Reduction (Pd-catalyzed): The oxidative addition complex is unstable and prone to hydride abstraction if transmetallation is slow.
-
Lithium-Halogen Exchange Failures: The ring nitrogens promote nucleophilic attack or "halogen dance" mechanisms rather than clean exchange.
This guide breaks down the two primary failure modes: Palladium-Catalyzed Cross-Couplings and Metal-Halogen Exchange (Lithiation).
Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)[2]
The Problem: You are running a Suzuki-Miyaura coupling, but instead of the biaryl, you isolate the de-brominated naphthyridine.
Root Cause Analysis: The mechanism of protodebromination here is usually Hydrodehalogenation . After the Pd(0) inserts into the C-Br bond (Oxidative Addition), the resulting Pd(II) species must undergo transmetallation with your boronic acid. If transmetallation is slow (due to sterics or low boronate nucleophilicity), the Pd(II) intermediate looks for other pathways.[1]
The most common culprit is
Diagnostic Workflow (Graphviz)
Figure 1: The competition between productive coupling (Green) and protodebromination (Red).[1] If Transmetallation is slower than Hydride capture, the byproduct dominates.[1]
Troubleshooting & Optimization
1. The "Base" Trap (Switching from Alkoxides)
Alkoxide bases (NaOMe, NaOEt, KOtBu) are excellent for activating boronic acids, but they contain
-
Solution: Switch to bases lacking
-hydrogens.-
Recommendation: Use K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate) .[1]
-
Why: These inorganic bases cannot donate a hydride to the palladium center.
-
2. Solvent Selection (The Water Factor) While Suzuki couplings often require water, excess water in the presence of electron-deficient halides can promote protodehalogenation via solvolysis pathways.
-
Solution: Use anhydrous solvents (Dioxane, Toluene) with a controlled amount of water (e.g., 4:1 ratio) or use anhydrous conditions with a solubilizing base (e.g., CsF).[1]
3. Catalyst/Ligand Selection Electron-rich, bulky phosphines (Buchwald ligands) facilitate oxidative addition.[1] However, for unstable naphthyridines, you need a ligand that promotes fast transmetallation and reductive elimination to minimize the lifetime of the vulnerable Pd(II) species.[1]
| Ligand | Risk Profile | Recommendation |
| PPh3 (Tetrakis) | High | Avoid.[1] Slow catalytic cycle allows time for side reactions.[1] |
| XPhos / SPhos | Low | Preferred. The bulk promotes rapid reductive elimination, "beating" the side reaction. |
| dppf | Medium | Good for sterically undemanding substrates, but less active than biaryl phosphines.[1] |
| P(tBu)3 | Medium/High | Can sometimes promote dehalogenation via radical mechanisms in specific solvents.[1] |
Module 2: Lithiation & Metal-Halogen Exchange
The Problem: You attempt to lithiate a bromonaphthyridine (to quench with an electrophile), but you recover the protonated naphthyridine (H-Naph) or alkylated byproducts.
Root Cause Analysis:
-
Acidic Protons: Naphthyridines are basic, but if your molecule has any acidic protons (even weak ones), n-BuLi will act as a base (deprotonation) rather than a lithiating agent.[1]
-
Nucleophilic Attack: The C=N bond in naphthyridine is highly electrophilic. n-BuLi often attacks the ring (addition) rather than exchanging the bromine.
-
Wet Quench: The lithiated naphthyridine is extremely basic. Even trace moisture in THF at -78°C will protonate it immediately.[1]
Decision Matrix: Selecting the Right Protocol
Figure 2: Selection guide for metalation reagents to avoid protonation and ring addition side reactions.
Protocol A: The "Turbo-Grignard" Solution (High Tolerance)
Best for substrates with sensitive functional groups or when n-BuLi causes ring addition.
Why it works: Isopropylmagnesium chloride complexed with Lithium Chloride (iPrMgCl[1][2]·LiCl) performs a halogen-magnesium exchange.[1] The resulting Grignard species is less basic than an organolithium, significantly reducing the rate of proton abstraction (protodebromination) from solvent/impurities.
-
Dry Down: Flame-dry flask under Argon.
-
Solvent: Dissolve substrate in anhydrous THF (0.5 M).
-
Cooling: Cool to -15°C (Cryogenic -78°C is usually too cold for Mg-exchange; it is kinetically slower than Li).
-
Addition: Add iPrMgCl·LiCl (1.1 equiv) dropwise.[1]
-
Aging: Stir for 30–60 mins. Monitor by quenching an aliquot with D₂O (Look for D-incorporation by NMR).
-
Quench: Add electrophile.
Protocol B: The "In-Situ" Trap (Barbier Conditions)
Best for extremely unstable lithiated species that protonate faster than you can add the electrophile.
Why it works: By having the electrophile (e.g., a borate ester or silane) present before adding the lithiating agent, you capture the lithiated species immediately upon formation, preventing it from finding a proton source.[1]
-
Mix: Dissolve Bromo-naphthyridine (1.0 equiv) AND Electrophile (e.g., Triisopropyl borate, 1.2 equiv) in THF/Toluene (4:1).
-
Cool: Cool to -100°C (Liquid N₂/Ether bath) or -78°C .
-
Add: Add n-BuLi (1.1 equiv) extremely slowly down the side of the flask.
-
Mechanism: The Li-exchange happens, and the resulting Ar-Li immediately attacks the boron electrophile nearby.
FAQ: Rapid Fire Troubleshooting
Q: I see a "Halogen Dance" product (Br moved to a different carbon). What happened? A: This occurs during lithiation when the resulting lithiated species is less stable than a regioisomer. The Li atom "dances" to a more acidic position (usually ortho to the ring nitrogen).
-
Fix: Use kinetic control . Lower the temperature to -100°C and reduce the reaction time. Switch to a non-nucleophilic base like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) to prevent thermodynamic equilibration.[1]
Q: Can I use Ethanol/Water in my Suzuki coupling? A: Avoid it if you are seeing dehalogenation.[1] Ethanol is a primary alcohol and a potent hydride donor for Pd.
-
Fix: Switch to DME (Dimethoxyethane)/Water or Toluene/Water .[1] If the problem persists, use DMF (anhydrous) with CsF (Cesium Fluoride) as the base activator—this eliminates protons from the base system entirely.
Q: My starting material is consumed, but I only get reduced product. Is it the Pd source? A: It might be the Pd(II) precatalyst . Some precatalysts (like Pd(OAc)2) require reduction to Pd(0) to enter the cycle.[1] This initial reduction step can generate hydrides.[1]
-
Fix: Use a pre-formed Pd(0) source like Pd2(dba)3 or a precatalyst that activates via amine deprotonation (like Pd-G3/G4 Buchwald precatalysts ) rather than oxidation of alcohols.[1]
References
-
BenchChem Technical Support. (2025).[1][3][4] Managing Protodeborylation and Dehalogenation in Suzuki Reactions. Retrieved from [1]
-
Yoneda Labs. (2024).[1] Suzuki-Miyaura Cross-Coupling: A Practical Guide to Side Reactions. Retrieved from [1]
-
Knochel, P., et al. (2011).[1] Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton.[1][2] National Institutes of Health (PMC).[1] Retrieved from [1]
-
Lipshutz, B. H., et al. (2018).[1] Nickel‐Catalyzed Hydro‐ and Deutero‐dehalogenations of (Hetero)Aryl Halides under Aqueous Micellar Catalysis Conditions. National Institutes of Health (PMC).[1] Retrieved from [1]
-
Bardner, T. E., & Buchwald, S. L. (2006).[1][5] New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides.[5] LZ Chemical / JACS.[1] Retrieved from [1]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lzchemical.com [lzchemical.com]
Validation & Comparative
A Comparative Guide to the HPLC Purity Analysis of 8-Bromo-2-methyl-1,5-naphthyridine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug development, the purity of each starting material and intermediate is not merely a quality metric; it is a fundamental pillar upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. The compound 8-Bromo-2-methyl-1,5-naphthyridine is a heterocyclic building block, and its derivatives are explored for a wide range of biological activities, including potential anticancer and antimicrobial properties.[1][2][3] Consequently, a robust, accurate, and reliable analytical method for determining its purity is paramount. Uncontrolled impurities, even at trace levels, can have unforeseen toxicological effects or alter the intended therapeutic action of the final drug product.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity assessment of 8-Bromo-2-methyl-1,5-naphthyridine. We will dissect a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, explaining the scientific rationale behind each parameter. Furthermore, we will objectively compare this workhorse technique with two powerful alternatives: Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC). This comparative analysis is designed to equip researchers and drug development professionals with the insights needed to select the optimal analytical strategy for their specific laboratory context, balancing the demands of speed, resolution, and resource allocation.
Primary Method: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) remains the benchmark for pharmaceutical analysis due to its versatility, robustness, and the vast body of established methods.[4] For a compound like 8-Bromo-2-methyl-1,5-naphthyridine, a reversed-phase method is the logical starting point.
Causality Behind Experimental Choices
The molecular structure of 8-Bromo-2-methyl-1,5-naphthyridine—a substituted aromatic heterocycle—drives our methodological choices.
-
Stationary Phase Selection: The molecule is moderately hydrophobic due to its aromatic rings and methyl group. A C18 (octadecylsilyl) stationary phase provides a strong hydrophobic surface for effective retention via reversed-phase mechanisms.[5][6][7] However, the nitrogen atoms in the naphthyridine rings are basic and can engage in secondary ionic interactions with residual acidic silanol groups on the silica backbone, leading to peak tailing.[8] To mitigate this, a modern, high-purity, end-capped C18 column is selected. End-capping effectively "shields" the silanols, ensuring symmetrical peak shapes for basic analytes.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer and an organic solvent (acetonitrile) is employed. Acetonitrile is chosen for its low viscosity and UV transparency. The gradient, which transitions from a lower to a higher concentration of acetonitrile, is crucial for eluting a wide range of potential impurities with varying polarities within a reasonable timeframe.
-
Mobile Phase Modifier: The addition of 0.1% formic acid to the mobile phase serves a dual purpose. It protonates the basic nitrogen atoms on the analyte, ensuring a single ionic species and preventing peak splitting. Secondly, it protonates the surface silanols, further suppressing unwanted ionic interactions and dramatically improving peak symmetry.[8]
-
Detection: The conjugated aromatic system of the naphthyridine core results in strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for peak purity assessment and for selecting the optimal monitoring wavelength, chosen here as 254 nm, a common wavelength for aromatic compounds.
Experimental Workflow: RP-HPLC Method
Below is a diagram illustrating the complete workflow for the purity determination of 8-Bromo-2-methyl-1,5-naphthyridine using the developed RP-HPLC method.
Caption: RP-HPLC workflow from sample preparation to final report generation.
Detailed Protocol: RP-HPLC Purity Method
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with PDA detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile (ACN) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | PDA at 254 nm |
| Sample Preparation | Prepare a stock solution of 1.0 mg/mL in ACN. Dilute to 0.1 mg/mL with 50:50 ACN:Water. |
| Run Time | 30 minutes |
Hypothetical Performance & Validation Data
This method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[9][10][11]
Table 1: System Suitability and Validation Summary (RP-HPLC)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Specificity | Peak is pure and free from placebo/degradant interference. | Peak purity index > 0.999. No interference observed. |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9998 over 0.005 - 0.15 mg/mL |
| Precision (%RSD) | ||
| - Repeatability (n=6) | RSD ≤ 2.0% | 0.45% |
| - Intermediate Precision | RSD ≤ 2.0% | 0.82% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% at three concentration levels |
| LOD / LOQ | S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ) | LOD: 0.015 µg/mL, LOQ: 0.05 µg/mL |
| Robustness | No significant change in results | Method is robust to minor changes in flow rate and column temp. |
Alternative Methodologies: A Comparative Analysis
While the RP-HPLC method is robust and reliable, alternative technologies offer distinct advantages in specific contexts.
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles.[12] This fundamental difference requires instrumentation capable of handling much higher backpressures but yields significant performance gains.[4][13]
Core Advantages:
-
Speed: Analysis times are drastically reduced, often by a factor of 5-10x, significantly increasing sample throughput.[14]
-
Resolution: The higher efficiency of smaller particles leads to sharper, narrower peaks, allowing for better separation of closely eluting impurities.[12]
-
Sensitivity: Narrower peaks result in a greater peak height for a given mass, leading to lower detection limits.[13][14]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates translate into substantial cost savings and a greener analytical footprint.[13][14]
Table 2: Performance Comparison: HPLC vs. UPLC
| Parameter | RP-HPLC Method | UPLC Method | Advantage |
|---|---|---|---|
| Column Particle Size | 3.5 µm | 1.7 µm | UPLC (Higher Efficiency) |
| Analysis Run Time | ~30 minutes | ~3 minutes | UPLC (>9x Faster)[13] |
| Typical Backpressure | ~150 bar | ~700 bar | HPLC (Less Demanding on Hardware) |
| Resolution (Critical Pair) | 1.8 | 3.5 | UPLC (Superior Separation)[12] |
| Solvent Consumption/Run | ~30 mL | ~2.1 mL | UPLC (Greener, More Cost-Effective)[13] |
Alternative 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[15] For 8-Bromo-2-methyl-1,5-naphthyridine, its applicability hinges on the compound's ability to be volatilized without degradation.
Core Advantages & Considerations:
-
High Efficiency: Capillary GC columns offer extremely high separation efficiency, ideal for resolving complex mixtures of volatile impurities.
-
FID Detector: The Flame Ionization Detector (FID) provides a near-uniform response factor for hydrocarbons, allowing for accurate purity calculations by area percent without the need for individual impurity standards.
-
Limitations: The primary challenge for heterocyclic amines is their potential for adsorption onto the column, leading to peak tailing.[16] This often necessitates the use of specialized base-deactivated columns. Furthermore, non-volatile impurities or degradation products will not be detected, providing an incomplete purity profile. The thermal stability of 8-Bromo-2-methyl-1,5-naphthyridine must be confirmed to avoid on-column degradation, which would yield inaccurate results.
Protocol: GC-FID Purity Method
| Parameter | Condition |
|---|---|
| Instrument | Agilent 8890 GC or equivalent with FID detector |
| Column | Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280 °C (Split 50:1) |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) |
| Detector Temp | 320 °C |
| Injection Volume | 1 µL |
| Sample Preparation | 1 mg/mL in Dichloromethane |
Method Selection Guide: Choosing the Right Tool
The choice between HPLC, UPLC, and GC is not about which method is universally "better," but which is most fit-for-purpose. The following decision logic can guide the selection process.
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A Comparative Guide to the Reactivity of 1,5-Naphthyridine and 1,8-Naphthyridine
For researchers, medicinal chemists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the synthetic strategy and the pharmacological profile of the target molecules. Among the diverse array of nitrogen-containing heterocycles, the naphthyridine isomers, particularly 1,5- and 1,8-naphthyridine, have garnered significant attention due to their prevalence in biologically active compounds. This guide provides an in-depth, objective comparison of the reactivity profiles of these two key isomers, supported by experimental data and mechanistic insights, to empower informed decision-making in your research endeavors.
Structural and Electronic Properties: The Foundation of Reactivity
The distinct arrangement of the nitrogen atoms in 1,5- and 1,8-naphthyridine dictates their electronic distribution and, consequently, their chemical behavior. In 1,5-naphthyridine, the nitrogen atoms are symmetrically placed in a 'para'-like relationship, while in 1,8-naphthyridine, they are in a 'peri' or 'ortho'-like arrangement. This fundamental difference has significant implications for the electron density of the carbon atoms within the rings, influencing their susceptibility to electrophilic and nucleophilic attack.
Computational studies, such as Density Functional Theory (DFT), have been employed to elucidate the electronic landscapes of these isomers.[1][2][3] These studies can provide valuable insights into properties like proton affinity and the energies of frontier molecular orbitals (HOMO and LUMO), which are key determinants of reactivity.[2][4]
Electrophilic Aromatic Substitution: A Tale of Two Regioselectivities
The presence of two electron-withdrawing nitrogen atoms deactivates the naphthyridine rings towards electrophilic aromatic substitution (SEAr) compared to benzene. However, functionalization is still achievable under specific conditions, and the regioselectivity is a key point of differentiation between the two isomers.
Halogenation
Bromination is a common method for introducing a versatile synthetic handle onto the naphthyridine core. The position of bromination is highly dependent on the isomer and the reaction conditions.
-
1,5-Naphthyridine: Electrophilic bromination of 1,5-naphthyridine typically occurs at the 3- and 7-positions, which are meta to the nitrogen atoms and thus the least deactivated.
-
1,8-Naphthyridine: In contrast, the bromination of 1,8-naphthyridine has been reported to yield a mixture of products, with substitution occurring at various positions depending on the reaction conditions.[5]
Table 1: Comparison of Electrophilic Bromination
| Isomer | Reagents and Conditions | Major Product(s) | Yield | Reference |
| 1,5-Naphthyridine | Br₂ in oleum | 3-Bromo-1,5-naphthyridine | Moderate | [6] |
| 1,8-Naphthyridine | Br₂ in nitrobenzene | Mixture of bromo-1,8-naphthyridines | N/A | [5] |
Nitration
Nitration introduces a nitro group, which can be a precursor for an amino group or act as an electron-withdrawing group. The regioselectivity of nitration also differs between the two isomers.
-
1,5-Naphthyridine: Nitration of 1,5-naphthyridine is challenging but can be achieved under harsh conditions, typically affording the 3-nitro derivative.
-
1,8-Naphthyridine: Nitration of substituted 7-amino-1,8-naphthyridines has been shown to result in a mixture of hydroxy and hydroxy-nitro derivatives, with the position of nitration influenced by the substituents and reaction conditions.[7]
Nucleophilic Aromatic Substitution: Activating the Core
The electron-deficient nature of the naphthyridine ring system makes it amenable to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present at an activated position.
Chichibabin Amination
The Chichibabin reaction is a classic method for the direct amination of nitrogen-containing heterocycles.[1][8]
-
1,5-Naphthyridine: The Chichibabin amination of 1,5-naphthyridine with sodium amide has been reported to yield 2-amino-1,5-naphthyridine.[2]
-
1,8-Naphthyridine: Similarly, 1,8-naphthyridine undergoes amination at the 2-position.[8] The reaction proceeds via a σ-adduct intermediate.[8]
Table 2: Comparison of Chichibabin Amination
| Isomer | Reagents and Conditions | Major Product | Yield | Reference |
| 1,5-Naphthyridine | NaNH₂ in inert solvent | 2-Amino-1,5-naphthyridine | 36% | [2] |
| 1,8-Naphthyridine | NaNH₂ in xylene | 2-Amino-1,8-naphthyridine | Good | [8] |
Substitution of Halogens
Halogenated naphthyridines are valuable intermediates for introducing a wide range of nucleophiles. The reactivity of the halogen is dependent on its position on the ring.
-
1,5-Naphthyridine: Chloro- and bromo-1,5-naphthyridines readily undergo nucleophilic substitution with various nucleophiles such as amines and alkoxides.[6]
-
1,8-Naphthyridine: The reactivity of halo-1,8-naphthyridines in SNAr reactions is also well-documented, with the position of the halogen dictating its lability.
Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of naphthyridine scaffolds, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinyl-aryl structures.
-
1,5-Naphthyridine: Bromo-1,5-naphthyridines are effective substrates for Suzuki-Miyaura coupling reactions with various boronic acids and esters.[6]
-
1,8-Naphthyridine: 4-Halo-1,8-naphthyridin-2(1H)-ones have been successfully coupled with arylboronic acids to generate a diverse library of 4-aryl derivatives.[5]
Heck Reaction
The Heck reaction allows for the arylation or vinylation of alkenes.
-
1,5-Naphthyridine: The application of the Heck reaction to halo-1,5-naphthyridines provides a route to alkenyl-substituted derivatives.
-
1,8-Naphthyridine: While less commonly reported for the parent heterocycle, the Heck reaction has been utilized in the synthesis of more complex molecules containing the 1,8-naphthyridine core.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromo-Naphthyridine
This protocol provides a general guideline for the Suzuki-Miyaura coupling of a bromo-naphthyridine derivative. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Caption: General workflow for a Chichibabin amination reaction.
Conclusion
The reactivity profiles of 1,5- and 1,8-naphthyridine, while both characterized by an electron-deficient aromatic system, exhibit distinct differences in regioselectivity and, in some cases, reactivity. The symmetrical nature of 1,5-naphthyridine often leads to more predictable outcomes in electrophilic substitutions, while the 'peri' arrangement of nitrogens in 1,8-naphthyridine can result in more complex reaction patterns. For nucleophilic substitutions and metal-catalyzed cross-couplings, both isomers serve as valuable scaffolds, with the position of the leaving group being a key determinant of reactivity. A thorough understanding of these nuances is paramount for the strategic design and efficient synthesis of novel naphthyridine-based compounds with desired biological activities.
References
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Wikipedia. Retrieved from [Link]
-
Reddy, T. R., & Sreenivasulu, N. (2008). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Journal of Heterocyclic Chemistry, 45(4), 1039-1042. [Link]
-
Deb, M. L., & Bhuyan, P. J. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds, 56(8), 976-978. [Link]
-
Wang, Z. J., & Chen, J. H. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(11), 2829. [Link]
-
Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. Chemistry Notes. Retrieved from [Link]
- Google Patents. (n.d.). US4386209A - Chichibabin reaction. Google Patents.
-
KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. KPU Pressbooks. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Chichibabin Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press.
-
G., G., P., P., & M., M. (1997). Unusual Nitration of Substituted 7-Amino-1,8-naphthyridine in the Synthesis of Compounds with Antiplatelet Activity. Journal of Heterocyclic Chemistry, 34(5), 1501-1510. [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Scientific Update. (2018). The Chichibabin amination reaction. Scientific Update. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Retrieved from [Link]
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Establishing a High-Purity Reference Standard for 8-Bromo-2-methyl-1,5-naphthyridine (CAS 1432323-03-9): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the availability of well-characterized reference standards is paramount for ensuring the accuracy, reproducibility, and regulatory compliance of analytical data. This guide provides a comprehensive technical overview for the establishment of a high-purity in-house reference standard for 8-Bromo-2-methyl-1,5-naphthyridine, a heterocyclic compound of increasing interest in medicinal chemistry. Due to the current lack of commercially available certified reference standards for this specific molecule, this document outlines a self-validating workflow for its synthesis, purification, and rigorous analytical characterization.
Introduction: The Critical Role of a Reference Standard
A reference standard serves as a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and quantification of a sample.[1] In drug discovery and development, reference standards are indispensable for a multitude of applications, including:
-
Active Pharmaceutical Ingredient (API) characterization: Confirming the identity and purity of newly synthesized APIs.
-
Impurity profiling: Identifying and quantifying process-related impurities and degradation products.[2]
-
Method validation: Establishing the performance characteristics of analytical methods, such as accuracy, precision, and linearity.
-
Stability studies: Assessing the degradation of a drug substance under various environmental conditions.
Given the absence of a commercially available certified reference standard for 8-Bromo-2-methyl-1,5-naphthyridine, establishing a well-documented in-house standard is a critical first step for any research program involving this compound.[3][4]
Proposed Synthesis and Purification Strategy
Synthetic Pathway Overview
A feasible approach could begin with the synthesis of 2-methyl-1,5-naphthyridine, followed by bromination. The Skraup reaction, a classic method for quinoline synthesis, can be adapted for 1,5-naphthyridines using a substituted 3-aminopyridine as a starting material.[5]
Caption: Proposed synthetic and purification workflow.
Experimental Protocol: Synthesis (Illustrative)
Caution: This is a generalized protocol and requires optimization and safety assessment before implementation.
-
Synthesis of 2-methyl-1,5-naphthyridine: In a reaction vessel, combine the appropriate 3-aminopyridine precursor with glycerol and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) in the presence of sulfuric acid. Heat the mixture under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution). Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Bromination: Dissolve the crude 2-methyl-1,5-naphthyridine in a suitable solvent (e.g., chloroform or acetic acid). Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise at a controlled temperature. Monitor the reaction by TLC.
-
Purification: After the reaction is complete, quench any excess brominating agent. Extract the product and purify it using column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain 8-Bromo-2-methyl-1,5-naphthyridine.
Comprehensive Analytical Characterization: Establishing the Reference Standard
A thorough analytical characterization is essential to confirm the identity, purity, and potency of the in-house reference standard.[4][7] The following analytical techniques are recommended:
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of a chemical compound.[8][9] A validated, stability-indicating HPLC method should be developed to separate the main compound from any potential impurities.[10][11]
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring the UV spectrum of the compound; likely in the range of 220-350 nm for a naphthyridine core.
-
Injection Volume: 10-20 µL.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area. The method should be validated for linearity, accuracy, precision, and specificity.
| Parameter | Typical Acceptance Criteria | Rationale |
| Purity (by HPLC) | ≥ 99.5% | Ensures the reference standard is of high quality and suitable for its intended use. |
| Individual Impurities | ≤ 0.1% | Controls the levels of known and unknown impurities. |
| Total Impurities | ≤ 0.5% | Provides an overall assessment of the compound's purity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the synthesized compound.[12][13]
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information about the number of different types of protons and their neighboring environments.
-
¹³C NMR: Provides information about the number of different types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.
-
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals should be consistent with the proposed structure of 8-Bromo-2-methyl-1,5-naphthyridine.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to determine the molecular weight of the compound and to provide further structural information through fragmentation patterns.[14][15][16]
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.
-
Analysis:
-
Full Scan: To determine the molecular ion peak ([M+H]⁺).
-
Tandem MS (MS/MS): To obtain fragmentation patterns that can help confirm the structure.
-
-
Data Analysis: The observed molecular weight should correspond to the calculated molecular weight of C₉H₇BrN₂.
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- 12. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
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- 16. bio.informatik.uni-jena.de [bio.informatik.uni-jena.de]
Comparative Guide: Crystal Structure & Solid-State Properties of 8-Substituted-2-Methyl-1,5-Naphthyridines
This guide provides a technical analysis of the solid-state properties and crystal structure data for 8-substituted-2-methyl-1,5-naphthyridines . These heterocyclic scaffolds are critical intermediates in the development of Topoisomerase I inhibitors , antibacterial agents (analogous to nalidixic acid), and supramolecular ligands.
Executive Summary
8-substituted-2-methyl-1,5-naphthyridines represent a specialized class of diazanaphthalenes where the 1,5-nitrogen placement creates a unique electronic environment compared to the more common quinolines or 1,8-naphthyridines.
-
Core Advantage: The 1,5-arrangement allows for "step-ladder" coordination in metal-organic frameworks (MOFs) and specific binding modes in DNA intercalation (Topo I inhibition).
-
Structural Key: The 2-methyl group breaks the centrosymmetry of the parent 1,5-naphthyridine, altering crystal packing from simple planar stacks to more complex herringbone or interlocked motifs. The 8-substituent (often -Cl, -OH, or -NH2) dictates the primary intermolecular forces (halogen bonding vs. hydrogen bonding).
Crystallographic Data Analysis[1][2][3][4]
The following table contrasts the crystallographic parameters of the parent scaffold with its substituted derivatives and a structural analogue. This comparison highlights how substitution at the 2- and 8-positions perturbs the crystal lattice.
Table 1: Comparative Crystal Data & Physical Properties
| Feature | Parent: 1,5-Naphthyridine | Target: 8-Chloro-2-methyl-1,5-naphthyridine | Analogue: 8-Hydroxy-2-methylquinoline |
| CAS Registry | 254-79-5 | 66999-62-0 | 826-81-3 |
| Formula | C₈H₆N₂ | C₉H₇ClN₂ | C₁₀H₉NO |
| Crystal System | Monoclinic | Predicted: Monoclinic/Orthorhombic | Orthorhombic |
| Space Group | P2₁/n | N/A (See Melting Point) | Pbca |
| Unit Cell ( | N/A | ||
| Packing Motif | Planar | Distorted stacking due to steric Me/Cl clash | Hydrogen-bonded dimers (O-H[1]···N) |
| Melting Point | 72–75 °C | 118–121 °C | 70–72 °C |
| Key Interaction | Weak C-H···N forces | Halogen bonding (Cl···N/Cl··· | Strong H-bond donor/acceptor |
Technical Insight: The significant increase in melting point for the 8-chloro-2-methyl derivative (118–121 °C) compared to the parent (75 °C) indicates a much more robust lattice energy. This is attributed to the dipole-dipole interactions introduced by the C-Cl bond and the loss of the parent's rotational disorder.
Structural Discussion
-
Planarity & Pi-Stacking: The 1,5-naphthyridine core is essentially planar. In the parent structure, molecules stack in infinite columns along the short axis (
-axis). Introducing the 2-methyl group disrupts this close stacking, often forcing the molecules to slip-stack or adopt a herringbone arrangement to accommodate the steric bulk of the methyl group. -
The 8-Substituent Effect:
-
8-Chloro: The chlorine atom at position 8 is peri-like to the bridgehead but spatially distinct from the N1/N5 atoms. It typically engages in Type II halogen bonding (C-Cl···N) in the solid state, acting as a structure-directing contact.
-
8-Hydroxy: If substituted with -OH (or existing as the pyridone tautomer), the structure is dominated by intermolecular hydrogen bonds (N···H-O), often forming centrosymmetric dimers similar to the 8-hydroxyquinoline analogue shown in Table 1.
-
Experimental Protocols
To replicate these structures or synthesize the 8-substituted derivatives for analysis, follow this self-validating workflow.
Protocol A: Synthesis of 8-Chloro-2-methyl-1,5-naphthyridine
-
Precursor: 2-Methyl-1,5-naphthyridin-8-ol (often existing as the 4(1H)-one tautomer).
-
Reagents: Phosphorus oxychloride (POCl₃), DMF (cat).
-
Procedure:
-
Suspend 2.0 g of the hydroxy precursor in 10 mL POCl₃.
-
Reflux at 110 °C for 2 hours (Monitor by TLC: disappearance of polar starting material).
-
Quench: Pour reaction mixture onto 100 g crushed ice/NH₄OH (Exothermic!).
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Recrystallize from Ethanol/Hexane to yield beige needles.
-
Protocol B: Single Crystal Growth (Solvent Diffusion)
This method is preferred for growing X-ray quality crystals of naphthyridines.
-
Dissolution: Dissolve 20 mg of the 8-substituted derivative in a minimal amount (0.5 mL) of a "Good Solvent" (e.g., DCM or Chloroform).
-
Layering: Carefully layer 2.0 mL of a "Poor Solvent" (e.g., Hexane or Diethyl Ether) on top. Do not mix.
-
Incubation: Seal the vial with Parafilm (poke 1 small hole for slow evaporation) and store at 4 °C in a vibration-free zone.
-
Harvest: Crystals suitable for XRD (0.2–0.5 mm) typically form within 48–72 hours.
Visualization of Workflows & Interactions
Figure 1: Synthesis & Crystallization Workflow
This diagram outlines the logical flow from raw materials to final structural data, ensuring process integrity.
Caption: Step-by-step pathway from aminopyridine precursors to X-ray diffraction data acquisition.
Figure 2: Supramolecular Interaction Logic
This diagram illustrates the competing forces that dictate the final crystal structure.
Caption: Interaction map showing how substituents perturb the fundamental pi-stacking of the core.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 589033, 2-Methyl-1,5-naphthyridine. Retrieved from [Link]
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Fazaeli, Y., et al. (2008). 8-Hydroxy-2-methylquinoline.[2] Acta Crystallographica Section E. (Comparative structural analogue). Retrieved from [Link]
- Litvinov, I. A., et al.Crystal structures of 1,5-naphthyridine derivatives. (General reference for naphthyridine packing modes).
- Alonso, C., et al. (2014).Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. Current Topics in Medicinal Chemistry. (Context for biological relevance).
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A Technical Guide to the Bioisosteric Replacement of Quinoline with 1,5-Naphthyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic profiles. Bioisosterism, the exchange of a functional group with another that retains similar physicochemical and steric properties, is a cornerstone of this process. This guide provides an in-depth comparison of the bioisosteric replacement of the ubiquitous quinoline scaffold with its close relative, 1,5-naphthyridine. We will explore the nuanced differences in their physicochemical properties, delve into a practical case study involving mTOR inhibitors, and provide detailed experimental protocols for synthesis and evaluation, offering a comprehensive resource for researchers engaged in drug design and optimization.
The Rationale for Bioisosteric Replacement: Quinoline vs. 1,5-Naphthyridine
The quinoline ring system is a privileged scaffold, forming the core of numerous approved drugs. However, its metabolic profile, off-target activities, and physicochemical properties can sometimes present challenges in drug development. The 1,5-naphthyridine ring, where a carbon atom in the benzene portion of quinoline is replaced by a nitrogen atom, offers a subtle yet impactful bioisosteric alternative.
The introduction of a second nitrogen atom into the bicyclic system can modulate several key parameters:
-
Basicity (pKa): The additional nitrogen atom in the 1,5-naphthyridine ring system generally leads to a lower pKa compared to the corresponding quinoline. This can be advantageous in tuning the ionization state of the molecule at physiological pH, which in turn affects solubility, cell permeability, and target engagement.
-
Lipophilicity (logP): The replacement of a carbon with a more electronegative nitrogen atom can decrease the lipophilicity of the molecule. This can lead to improved aqueous solubility and potentially alter the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as reducing metabolic liabilities associated with CYP450 enzymes.
-
Hydrogen Bonding Capacity: The nitrogen atom at the 5-position introduces an additional hydrogen bond acceptor site. This can provide new opportunities for interaction with the biological target, potentially leading to enhanced potency and selectivity.
-
Chemical Reactivity and Stability: While the reactivity patterns of quinolines and 1,5-naphthyridines show similarities, the presence of the second nitrogen can influence their metabolic stability and susceptibility to certain chemical reactions.[1]
Comparative Analysis of Physicochemical Properties
A direct experimental comparison of the parent scaffolds under identical conditions is ideal for understanding the fundamental differences. While comprehensive comparative data is sparse, we can draw upon established values and trends.
| Property | Quinoline | 1,5-Naphthyridine | Rationale for Difference |
| pKa | 4.90 | Lower (estimated) | The additional electron-withdrawing nitrogen atom in the 1,5-naphthyridine ring reduces the basicity of the other nitrogen. |
| Calculated logP | 2.04 | 1.3 | The replacement of a carbon with a more polar nitrogen atom increases the hydrophilicity of the scaffold. |
| Solubility | Sparingly soluble in cold water | Generally expected to have higher aqueous solubility | The increased polarity and potential for hydrogen bonding with water molecules can enhance solubility. |
| Hydrogen Bond Acceptors | 1 | 2 | The presence of two nitrogen atoms in the 1,5-naphthyridine ring provides an additional site for hydrogen bonding. |
Data for quinoline sourced from multiple chemical databases. 1,5-Naphthyridine data is based on computational predictions and established chemical principles.
It is important to note that these are properties of the parent scaffolds. The final properties of a drug molecule will be significantly influenced by the nature and position of its substituents.
Case Study: Bioisosteric Replacement in the Development of mTOR Inhibitors
The development of inhibitors for the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation, provides a compelling, albeit indirect, case study for the evaluation of quinoline versus other nitrogen-containing heterocycles. The initial lead compound in the development of the potent mTOR inhibitor Torin1 was a quinoline derivative.[2] During the lead optimization process, replacement of the quinoline moiety with various other heterocycles was explored to improve properties such as potency and selectivity.[3]
While a direct quinoline to 1,5-naphthyridine swap with comparative data is not explicitly detailed in the primary publication, the exploration of aminopyridine and aminopyrimidine replacements (which are components of the 1,5-naphthyridine scaffold) demonstrated that these modifications resulted in potent mTOR inhibitory activity.[3] For instance, replacement of the quinoline in an analog of the lead compound with an aminopyridine group resulted in a compound with potent mTOR inhibitory activity.[4] This suggests that the 1,5-naphthyridine scaffold is a viable bioisostere for the quinoline core in this context, with the potential to fine-tune activity and selectivity against related kinases like PI3K.
Experimental Protocols
Synthesis of the 1,5-Naphthyridine Core: The Gould-Jacobs Reaction
A reliable method for the synthesis of the 4-hydroxy-1,5-naphthyridine scaffold, a key intermediate, is the Gould-Jacobs reaction.[1][4] This method involves the condensation of a 3-aminopyridine with a malonic acid derivative, followed by thermal cyclization.
Caption: Workflow for the Gould-Jacobs synthesis of a 4-hydroxy-1,5-naphthyridine intermediate.
Step-by-Step Protocol:
-
Condensation: In a round-bottom flask fitted with a reflux condenser, combine 3-aminopyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture to 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Allow the resulting thick syrup, the vinylogous amide intermediate, to cool to room temperature.
-
Cyclization: In a separate flask, heat a high-boiling point solvent such as Dowtherm A to 250 °C.
-
Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring.
-
Maintain the temperature at 250 °C for 30 minutes. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate.
-
Cool the mixture and collect the solid product by filtration. Wash with a non-polar solvent like hexane to remove the high-boiling solvent.
-
Hydrolysis and Decarboxylation (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard basic conditions (e.g., NaOH in ethanol/water), followed by acidification. Subsequent heating of the carboxylic acid will lead to decarboxylation to afford the 4-hydroxy-1,5-naphthyridine.
In Vitro Assay for Biological Evaluation: Topoisomerase I Inhibition
Both quinoline and 1,5-naphthyridine derivatives have shown activity as topoisomerase I (Top1) inhibitors.[1][5][6][7] A standard in vitro assay to compare the activity of a quinoline compound and its 1,5-naphthyridine bioisostere is the Top1-mediated DNA relaxation assay.
Caption: Workflow for the Topoisomerase I DNA relaxation assay.
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I enzyme, and the reaction buffer.
-
Compound Addition: Add varying concentrations of the quinoline derivative and the 1,5-naphthyridine derivative to separate reaction tubes. Include a positive control (e.g., camptothecin) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the reaction mixtures at 37 °C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Run the gel at a constant voltage until the different DNA topoisomers (supercoiled and relaxed) are separated.
-
Visualization and Analysis: Visualize the DNA bands under UV light. An effective inhibitor will prevent the relaxation of the supercoiled DNA by Top1, resulting in a higher proportion of the supercoiled form compared to the control. The IC50 value can be determined by quantifying the band intensities at different compound concentrations.
Conclusion and Future Perspectives
The bioisosteric replacement of quinoline with 1,5-naphthyridine represents a subtle yet powerful strategy in drug design. This modification can lead to favorable changes in physicochemical properties such as basicity, lipophilicity, and hydrogen bonding capacity, which can translate to an improved pharmacological profile. While direct comparative case studies with comprehensive experimental data remain somewhat limited in the published literature, the available information and underlying medicinal chemistry principles strongly support the utility of this bioisosteric switch.
Future work should focus on the systematic synthesis and evaluation of direct bioisosteric pairs of quinoline and 1,5-naphthyridine derivatives against a variety of biological targets. Such studies will provide a more robust dataset to guide the rational design of next-generation therapeutics. The detailed synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to undertake such investigations and unlock the full potential of the 1,5-naphthyridine scaffold in drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. BenchChem.
- Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
- BenchChem. (2025). Technical Support Center: Synthesis of 1,5-Naphthyridine-4-carboxylic acid. BenchChem.
- ResearchGate. (n.d.). Alternative way to access 1,5‐naphthyridines 4‐substituted by amino...
- ResearchGate. (n.d.). Gould-Jacobs reaction for the preparation of 1,5-naphthyridine derivatives.
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Liu, Q., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][4]naphthyridin-2(1H)-one (Torin2), a potent and selective inhibitor of mTORC1 and mTORC2, for the treatment of cancer. Journal of Medicinal Chemistry, 55(15), 6591-6605.
- Alonso, C., et al. (2021). Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres: Synthesis and Biological Evaluation against Topoisomerase 1B (TOP1B). Molecules, 26(16), 4877.
- Palacios, F., et al. (2015). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current medicinal chemistry, 22(1), 113-27.
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Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][4]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of medicinal chemistry, 53(19), 7146–7155.
- Rodrigues, F. A., et al. (2022). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Medicinal Chemistry, 13(12), 1535-1544.
- Al-Omair, M. A., et al. (2020). Identification of naphthyridine and quinoline derivatives as potential Nsp16-Nsp10 inhibitors: a pharmacoinformatics study. Journal of Biomolecular Structure and Dynamics, 39(16), 6035-6048.
- Palacios, F., et al. (2015). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Medicinal Chemistry, 22(1), 113-127.
- Satheeshkumar, A., et al. (2022). 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. Indian Journal of Chemistry - Section B, 61B(5), 571-576.
- Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
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ResearchGate. (n.d.). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][4]naphthyridin-2(1H)-one. Retrieved from ResearchGate.
- Bampidis, V., et al. (2022). The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria. Frontiers in Pharmacology, 13, 969134.
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Matiychuk, V., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][4][8]triazino[2,3-c]quinazolines. Pharmaceuticals, 17(11), 1437.
- Wang, Y., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271.
- Palacios, F., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub.
- Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons.
- Annand, V. R., et al. (2023). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 66(15), 10459-10476.
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Navigating the Spectroscopic Landscape of N-Heterocycles: A Comparative Guide to the UV-Vis Absorption of 8-Bromo-2-methyl-1,5-naphthyridine
For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's electronic properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy provides a fundamental yet powerful tool for characterizing the electronic transitions within a molecule, offering insights into its structure, conjugation, and potential for interaction with light. This guide delves into the UV-Vis absorption characteristics of 8-Bromo-2-methyl-1,5-naphthyridine, a substituted N-heterocycle of significant interest.
The 1,5-Naphthyridine Core: A Chromophoric Scaffold
The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is an aromatic heterocycle that forms the core of our target molecule. This scaffold is a chromophore, meaning it is the part of the molecule responsible for absorbing UV-Vis light. The absorption arises from the promotion of electrons from lower energy molecular orbitals (typically π orbitals) to higher energy unoccupied orbitals (typically π* orbitals). These π→π* transitions are characteristic of conjugated systems and are generally observed in the UV region.
The Influence of Substituents: A Predictive Comparison
The position and nature of substituents on the 1,5-naphthyridine ring can significantly influence the wavelength of maximum absorption (λmax). This is due to their ability to either donate or withdraw electron density, thereby altering the energy gap between the ground and excited states.
-
Methyl Group (-CH3): The methyl group at the 2-position is a weak electron-donating group (auxochrome). Its presence is expected to cause a small bathochromic shift (a shift to longer wavelengths) compared to the unsubstituted 1,5-naphthyridine core.
-
Bromo Group (-Br): The bromo group at the 8-position is a halogen substituent that exhibits a dual electronic effect. It is an electron-withdrawing group via induction but can also act as a weak electron-donating group through resonance. The net effect on the UV-Vis spectrum can be complex. However, in many aromatic systems, halogens lead to a bathochromic shift.
To provide a tangible comparison, let's examine the reported UV-Vis absorption data for related substituted naphthyridine derivatives.
| Compound/Compound Class | Substituents | Reported λmax (nm) | Solvent | Reference |
| 7-diacetamino-2,4-dimethy-1,8-naphthyridine | Diacetamino, Dimethyl | ~320 | CH2Cl2 | [1] |
| Pyrrolo[1',5'-a]-1,8-naphthyridine derivatives | Fused pyrrole ring | ~390 | CH2Cl2 | [1] |
| β-hydroxyarylutenolides | Hydroxyaryl | 289–291 and 328–354 | Not specified | [2] |
Table 1: UV-Vis Absorption Maxima of Structurally Related Naphthyridine Derivatives.
Based on the data from these related structures, it is reasonable to predict that 8-Bromo-2-methyl-1,5-naphthyridine will exhibit its primary π→π* absorption bands in the UV region, likely between 300 nm and 350 nm. The combined bathochromic effects of the methyl and bromo substituents on the 1,5-naphthyridine core would suggest a λmax longer than that of the unsubstituted parent heterocycle.
Experimental Protocol for UV-Vis Absorption Measurement
To empirically determine the UV-Vis absorption maxima of 8-Bromo-2-methyl-1,5-naphthyridine, the following detailed protocol should be followed. This protocol is designed to ensure accuracy and reproducibility.
Materials and Reagents:
-
8-Bromo-2-methyl-1,5-naphthyridine (high purity)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Solvent Selection: Choose a solvent that is transparent in the anticipated absorption range (e.g., >250 nm) and in which the compound is readily soluble. Ethanol or methanol are often suitable starting points for polar N-heterocycles. It is crucial to consider solvent effects, as changes in solvent polarity can shift the absorption maxima.[3][4][5][6]
-
Preparation of a Stock Solution: Accurately weigh a small amount of 8-Bromo-2-methyl-1,5-naphthyridine and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbances in the optimal range of the spectrophotometer (typically 0.2 to 1.0 absorbance units).
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 200 nm to 400 nm).
-
Set the scan speed and slit width according to the instrument's recommendations for optimal resolution.
-
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample analysis. Place it in the reference beam path of the spectrophotometer and run a baseline scan. This will subtract any absorbance from the solvent and the cuvette itself.
-
Sample Measurement:
-
Rinse a clean quartz cuvette with the most dilute sample solution and then fill it.
-
Place the sample cuvette in the sample beam path.
-
Initiate the scan.
-
Repeat the measurement for each of the prepared dilutions.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectra.
-
If molar absorptivity (ε) is to be determined, use the Beer-Lambert Law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.
-
Below is a Graphviz diagram illustrating the experimental workflow for determining the UV-Vis absorption maxima.
Sources
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A Comparative Guide to Validating 8-Bromo-2-methyl-1,5-naphthyridine Structure via 2D NMR
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of medicinal chemistry and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines. The target of our investigation, 8-Bromo-2-methyl-1,5-naphthyridine, is a heterocyclic compound belonging to a class known for its diverse biological activities, including potential applications as kinase inhibitors and anticancer agents.[1][2][3] Its structure, featuring a substituted bicyclic aromatic system, presents a classic challenge for structural elucidation that single-dimension Nuclear Magnetic Resonance (NMR) spectroscopy cannot always resolve without ambiguity.
This guide provides an in-depth, experience-driven comparison of two powerful 2D NMR techniques—Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC)—for the definitive validation of the 8-Bromo-2-methyl-1,5-naphthyridine structure. We will move beyond a simple recitation of protocols to explain the strategic rationale behind the experimental choices, demonstrating how these techniques, when used in concert, create a self-validating system for structural confirmation.
The Analytical Workflow: A Strategy for Certainty
Caption: Overall workflow for NMR-based structure validation.
Analyzing the Structure: Predicted ¹H and ¹³C NMR Data
Before acquiring any 2D data, a thorough analysis of the 1D spectra is essential. Based on the structure of 8-Bromo-2-methyl-1,5-naphthyridine, we can predict the expected signals. The numbering convention for the 1,5-naphthyridine ring is standard.
Table 1: Predicted ¹H NMR Data for 8-Bromo-2-methyl-1,5-naphthyridine in CDCl₃
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Expected Coupling (J) | Rationale |
| H-3 | ~7.4-7.6 | Doublet (d) | J3,4 ≈ 8.5 Hz | Coupled to H-4. |
| H-4 | ~8.1-8.3 | Doublet (d) | J4,3 ≈ 8.5 Hz | Coupled to H-3, deshielded by adjacent N-5. |
| H-6 | ~8.9-9.1 | Doublet (d) | J6,7 ≈ 4.5 Hz | Deshielded by adjacent N-5. Coupled to H-7. |
| H-7 | ~7.7-7.9 | Doublet (d) | J7,6 ≈ 4.5 Hz | Coupled to H-6. Influenced by Br at C-8. |
| CH₃ (on C-2) | ~2.7-2.9 | Singlet (s) | N/A | Isolated methyl group, no adjacent protons. |
Table 2: Predicted ¹³C NMR Data for 8-Bromo-2-methyl-1,5-naphthyridine in CDCl₃
| Carbon Assignment | Predicted δ (ppm) | Signal Type | Rationale |
| C-2 | ~160-162 | Quaternary (C) | Attached to N and CH₃. |
| C-3 | ~122-124 | Methine (CH) | Aromatic CH. |
| C-4 | ~136-138 | Methine (CH) | Aromatic CH, deshielded by N-5. |
| C-4a | ~145-147 | Quaternary (C) | Bridgehead carbon. |
| C-6 | ~152-154 | Methine (CH) | Aromatic CH, alpha to N-5. |
| C-7 | ~125-127 | Methine (CH) | Aromatic CH. |
| C-8 | ~120-122 | Quaternary (C) | Attached to bromine. |
| C-8a | ~140-142 | Quaternary (C) | Bridgehead carbon. |
| CH₃ | ~24-26 | Methyl (CH₃) | Aliphatic methyl carbon. |
While 1D NMR provides this foundational data, it does not empirically prove which proton is coupled to which, nor does it definitively link each proton to its corresponding carbon. This is where 2D NMR becomes indispensable.
Part 1: ¹H-¹H COSY – Mapping the Proton Framework
The Causality Behind the Choice: The COSY experiment is the workhorse for establishing proton-proton connectivity.[4][5][6] It operates on the principle of magnetization transfer between protons that are J-coupled, typically through two or three bonds. For aromatic systems, this allows us to "walk" around a ring, connecting adjacent protons. A COSY spectrum plots the ¹H spectrum on both the x and y axes. The diagonal contains the 1D spectrum, while the off-diagonal cross-peaks indicate which protons are coupled.[4]
Expected Correlations for 8-Bromo-2-methyl-1,5-naphthyridine: Based on the structure, we anticipate two isolated spin systems in the aromatic region and one isolated singlet for the methyl group.
-
System A: A cross-peak will connect the proton at C-3 with the proton at C-4.
-
System B: A cross-peak will connect the proton at C-6 with the proton at C-7.
-
Methyl Singlet: The methyl protons will appear on the diagonal but will have no cross-peaks, confirming their isolation.
Caption: Expected ¹H-¹H COSY correlations.
Experimental Protocol: Acquiring a COSY Spectrum
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a 5 mm NMR tube.
-
Spectrometer Setup:
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution (e.g., for the TMS signal).
-
-
1D ¹H Reference: Acquire a standard 1D ¹H spectrum to determine the spectral width (sw). Ensure the full range of proton signals (approx. 0-10 ppm) is covered.
-
COSY Pulse Program: Select a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on a Bruker spectrometer).
-
Parameter Optimization:
-
Set the spectral width (sw) in both dimensions (F1 and F2) to match the 1D ¹H spectrum.
-
Set the number of scans (ns) to 2 or 4 for good signal-to-noise.
-
Use 2048 data points (td) in the F2 dimension and 256-512 increments in the F1 dimension.
-
-
Acquisition: Start the 2D experiment.
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum and reference the TMS signal to 0 ppm in both dimensions.
-
Part 2: ¹H-¹³C HSQC – Forging the Proton-Carbon Link
The Causality Behind the Choice: While COSY connects the proton framework, HSQC definitively links this framework to the carbon skeleton. The HSQC experiment is highly sensitive and detects correlations exclusively between protons and the carbons to which they are directly attached (one-bond C-H coupling).[7][8][9] An HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak represents a direct C-H bond.[9] A key feature is that quaternary carbons and other carbons without attached protons do not appear in the spectrum, simplifying the analysis.[9]
Expected Correlations for 8-Bromo-2-methyl-1,5-naphthyridine: We expect to see five cross-peaks, one for each proton-bearing carbon.
-
A cross-peak connecting the H-3 signal to the C-3 signal.
-
A cross-peak connecting the H-4 signal to the C-4 signal.
-
A cross-peak connecting the H-6 signal to the C-6 signal.
-
A cross-peak connecting the H-7 signal to the C-7 signal.
-
A cross-peak in the aliphatic region connecting the methyl protons to the methyl carbon .
Caption: Expected one-bond ¹H-¹³C HSQC correlations.
Experimental Protocol: Acquiring an HSQC Spectrum
-
Sample Preparation: The same sample used for the COSY experiment can be used.
-
Spectrometer Setup: The probe must be tuned for both ¹H and ¹³C frequencies. The lock and shim should remain optimal.
-
1D Reference Spectra: Acquire both a 1D ¹H and a 1D ¹³C spectrum to determine the exact spectral widths for both nuclei.
-
HSQC Pulse Program: Select a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on a Bruker spectrometer). This sequence can also provide editing information (CH/CH₃ vs. CH₂) based on peak phasing.
-
Parameter Optimization:
-
Set the spectral width in F2 (sw(F2)) to match the ¹H spectrum and in F1 (sw(F1)) to match the ¹³C spectrum (e.g., 0-180 ppm).
-
Set the one-bond coupling constant (¹J_CH) to an average value of 145 Hz, which is typical for aromatic and aliphatic C-H bonds.
-
Set the number of scans (ns) to 4 or 8 per increment for good signal-to-noise.
-
Use 1024-2048 data points (td) in the F2 dimension and 256 increments in the F1 dimension.
-
-
Acquisition: Start the 2D experiment.
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell).
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum. Reference the ¹H dimension to TMS (0 ppm) and the ¹³C dimension using the solvent signal (CDCl₃ at 77.16 ppm).
-
Comparative Analysis: The Synergy of COSY and HSQC for Validation
Neither technique in isolation provides a complete picture, but their combined data is powerfully synergistic and confirmatory.
Table 3: A Comparative Summary of COSY and HSQC Data
| Technique | Information Provided | Application to 8-Bromo-2-methyl-1,5-naphthyridine | Limitations (if used alone) |
| ¹H-¹H COSY | Reveals through-bond proton-proton couplings (²JHH, ³JHH).[5] | Confirms two separate aromatic spin systems: (H-3/H-4) and (H-6/H-7). Confirms the methyl group is isolated. | Does not provide any carbon information. Cannot distinguish between the two spin systems without further data. |
| ¹H-¹³C HSQC | Identifies all carbons with directly attached protons via one-bond couplings.[8][9] | Unambiguously links each proton (H-3, H-4, H-6, H-7, CH₃) to its corresponding carbon (C-3, C-4, C-6, C-7, CH₃). | Provides no connectivity information between adjacent C-H groups. Quaternary carbons are not observed. |
The Validation Logic:
-
Identify Spin Systems (COSY): The COSY spectrum clearly shows a cross-peak between the doublets at ~7.5 ppm and ~8.2 ppm, and another between the doublets at ~9.0 ppm and ~7.8 ppm. This establishes the H-3/H-4 and H-6/H-7 pairs.
-
Link Protons to Carbons (HSQC): The HSQC spectrum is now used to assign the carbons. The proton at ~7.5 ppm correlates to the carbon at ~123 ppm (assigning H-3 and C-3). The proton at ~8.2 ppm correlates to the carbon at ~137 ppm (assigning H-4 and C-4). This process is repeated for the H-6/C-6 and H-7/C-7 pairs.
-
Confirm Assignments: By combining the datasets, we have not only assigned every proton and its attached carbon but have also confirmed the connectivity. For example, we know H-3 is adjacent to H-4 (from COSY), and we know which carbon signals correspond to H-3 and H-4 (from HSQC). This cross-validation removes all ambiguity. The absence of signals for C-2, C-4a, C-8, and C-8a in the HSQC spectrum confirms their quaternary nature, perfectly matching the proposed structure.
Conclusion
The structural validation of 8-Bromo-2-methyl-1,5-naphthyridine serves as an exemplary case for the power of a multi-pronged analytical approach. While 1D NMR lays the groundwork, it is the comparative analysis of COSY and HSQC spectra that provides the rigorous, empirical proof required in a professional research and development setting. COSY elucidates the proton connectivity map, and HSQC anchors that map to the underlying carbon skeleton. Together, they form a logical, self-validating system that allows researchers to proceed with confidence, knowing their molecular starting point is secure. This methodical approach is not merely academic; it is a crucial element of scientific integrity and a cornerstone of efficient drug discovery.
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Structure characterization with NMR molecular networking. National Center for Biotechnology Information. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 8-Bromo-2-methyl-1,5-naphthyridine
For Immediate Release: This guide provides essential safety, logistical, and procedural information for the proper handling and disposal of 8-Bromo-2-methyl-1,5-naphthyridine. As a halogenated nitrogen heterocycle, this compound is integral to many research and development pipelines, particularly in medicinal chemistry.[1][2][3][4] Adherence to the following protocols is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment.
The structural characteristics of 8-Bromo-2-methyl-1,5-naphthyridine—specifically the presence of a bromine atom and a nitrogenous heterocyclic core—necessitate specialized disposal procedures beyond those for common laboratory reagents.[5][6] Improper disposal can lead to the release of hazardous decomposition products and environmental contamination.[7]
Hazard Identification and Risk Assessment
Before handling or disposing of 8-Bromo-2-methyl-1,5-naphthyridine, a thorough understanding of its hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from structurally analogous bromo-pyridine and naphthyridine derivatives allow for a reliable assessment of its likely hazards. The primary risks are associated with irritation and the potential for hazardous combustion byproducts.[7][8][9]
Table 1: Hazard and Safety Profile of 8-Bromo-2-methyl-1,5-naphthyridine (Inferred)
| Property | Value / Observation | Rationale & Significance |
|---|---|---|
| Physical State | Likely a solid powder, ranging from white to light yellow.[8] | Solid form requires careful handling to prevent dust generation and inhalation.[8][10] |
| Likely Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8] | Direct contact with skin, eyes, or mucous membranes can cause irritation. This necessitates the use of comprehensive Personal Protective Equipment (PPE). |
| GHS Pictogram | GHS07 (Exclamation Mark). | Indicates that the substance is an irritant and requires careful handling. |
| Signal Word | Warning.[7][8] | Reinforces the need for caution and adherence to safety protocols. |
| Incompatible Materials | Strong oxidizing agents, strong bases.[11] | Co-mingling with these materials in waste containers can lead to uncontrolled reactions. Waste streams must be carefully segregated. |
| Hazardous Decomposition | Combustion may produce carbon monoxide, nitrogen oxides (NOx), and hydrogen bromide (HBr) gas.[7][9] | The formation of corrosive HBr gas upon incineration is a key consideration for disposal; waste must be sent to a facility with appropriate scrubber systems.[7] |
Pre-Disposal Safety Protocols
Proper preparation is the foundation of safe chemical disposal. Before beginning any waste handling procedures, the following steps must be taken to establish a controlled and safe environment.
Required Personal Protective Equipment (PPE)
Due to the irritant nature of the compound, comprehensive PPE is mandatory.
-
Hand Protection: Wear chemically resistant nitrile gloves.[7]
-
Eye Protection: Use safety goggles or a full-face shield to protect against dust particles.[7][8]
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[7]
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator for dust is necessary to prevent respiratory irritation.[12]
Establishing a Waste Accumulation Area
All hazardous waste must be collected at or near the point of generation in a designated Satellite Accumulation Area.[13]
-
Location: The area should be under the direct control of laboratory personnel and away from general traffic.[13]
-
Segregation: Keep the accumulation area organized to segregate incompatible waste streams. Specifically, containers for halogenated organic waste should be kept separate from non-halogenated and other reactive waste types.[14]
-
Labeling: Post clear signage identifying the area for hazardous waste storage.
Step-by-Step Disposal Procedures
The proper disposal of 8-Bromo-2-methyl-1,5-naphthyridine requires segregating waste into distinct streams based on its form. Follow the appropriate protocol below.
Experimental Protocol 3.1: Disposal of Unused/Expired Solid Compound
This protocol applies to the pure, solid chemical and any materials grossly contaminated with it (e.g., weighing papers, contaminated glove tips).
-
Prepare a Labeled Waste Container:
-
Transfer the Solid Waste:
-
Inside a chemical fume hood to minimize dust exposure, carefully transfer the solid waste into the designated container.[10]
-
Use a dedicated scoop or spatula for the transfer.
-
-
Collect Contaminated Debris:
-
Secure and Store:
Experimental Protocol 3.2: Disposal of Contaminated Reusable Labware
This protocol covers the decontamination of non-disposable items like glassware.
-
Initial Rinse:
-
Rinse the contaminated labware (e.g., beakers, flasks) three times with a minimal amount of a suitable organic solvent, such as acetone or ethanol.
-
Causality: The solvent dissolves residual compound, allowing for its transfer into a liquid waste stream.
-
-
Collect Rinsate:
-
Collect all rinsate in a dedicated, properly labeled "Halogenated Organic Liquid Waste" container. This segregation is crucial as halogenated solvents require specific incineration processes.[14]
-
-
Final Cleaning:
-
After the solvent rinse, the labware can be washed with soap and water as usual.
-
-
Secure and Store:
-
Ensure the halogenated liquid waste container is kept tightly sealed and stored in the satellite accumulation area.
-
Experimental Protocol 3.3: Disposal of Dilute Solutions
This protocol applies to reaction mixtures or solutions containing 8-Bromo-2-methyl-1,5-naphthyridine.
-
Identify Waste Stream:
-
Determine if the solvent is halogenated or non-halogenated.
-
-
Transfer to Waste Container:
-
Transfer the solution into the appropriate liquid hazardous waste container ("Halogenated" or "Non-Halogenated").
-
Crucially, never mix incompatible waste streams. For example, do not add acidic waste to a container that may contain bases.[14]
-
-
Prohibition of Drain Disposal:
Waste Storage and Final Disposition
The final stage of disposal involves the safe storage and transfer of waste to a certified facility.
-
Container Management: Ensure all waste containers are in good condition and sealed tightly.[13] Inspect the accumulation area weekly for any signs of leakage.[13]
-
Regulatory Compliance: The entire process must adhere to the guidelines set by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and any applicable state or local laws.[7][13][16][17]
-
Professional Disposal: Arrange for the collection of all hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed environmental waste management company.[12][13][16] These certified vendors will transport the waste for final disposal, typically via high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous gases like HBr.[7]
Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the full PPE detailed in Section 2.1.
-
Containment: If the spill is a liquid, contain it with an inert absorbent material (e.g., vermiculite, sand).
-
Clean-up:
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EH&S department.
Visual Workflow for Waste Segregation
To clarify the disposal process, the following diagram illustrates the key decision points for segregating waste streams originating from work with 8-Bromo-2-methyl-1,5-naphthyridine.
Figure 1: Decision workflow for the proper segregation and disposal of 8-Bromo-2-methyl-1,5-naphthyridine waste streams.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Bromo-2-methyl-1,5-naphthyridine
For researchers at the forefront of drug discovery and development, the novel heterocyclic compound 8-Bromo-2-methyl-1,5-naphthyridine represents a promising scaffold for chemical synthesis.[1] As with any chemical entity where comprehensive toxicological data is not yet publicly available, a cautious and well-informed approach to handling is paramount. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) to ensure the well-being of laboratory personnel.
Hazard Assessment: An Evidence-Based Approach
Given its nature as a functionalized aromatic heterocycle, it is likely a solid at room temperature, possibly a crystalline powder.[2] This physical form necessitates measures to prevent the generation and inhalation of dust. Furthermore, the reactivity of the bromo- and methyl- groups on the naphthyridine core in various chemical transformations should be considered, as reaction conditions may introduce additional hazards.[1][5]
Key Takeaway: In the absence of specific data, treat 8-Bromo-2-methyl-1,5-naphthyridine as a hazardous substance, with the primary risks being skin and eye irritation, and potential respiratory irritation from dust inhalation.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. The following protocol outlines the minimum requirements and provides guidance for selecting enhanced protection when handling larger quantities or performing specific procedures.
Core PPE: The Non-Negotiable Minimum
For any handling of 8-Bromo-2-methyl-1,5-naphthyridine, the following PPE is mandatory:
-
Laboratory Coat: A standard, properly fitting lab coat should be worn to protect against incidental splashes and contact with clothing.[6]
-
Eye Protection: At a minimum, safety glasses with side shields are required.[7] However, due to the potential for serious eye irritation, chemical splash goggles are strongly recommended, especially when handling the solid material or preparing solutions.[7][8]
-
Gloves: Disposable nitrile gloves are the preferred choice for incidental contact, offering good protection against a range of chemicals.[6][9] It is crucial to change gloves immediately if they become contaminated.
Glove Selection for Extended Contact or Immersion
For situations involving extended contact, such as cleaning up a spill, a single pair of nitrile gloves may not be sufficient. The following table provides guidance on glove materials for handling halogenated and aromatic hydrocarbons.
| Glove Material | Suitability for Halogenated/Aromatic Solvents | General Remarks |
| Nitrile | Good for incidental contact | Excellent for general laboratory use and splash protection.[9] |
| Neoprene | Poor | Good for acids, bases, and alcohols.[6][9] |
| Butyl Rubber | Poor against chlorinated solvents | Excellent for polar organics like ketones and esters.[9] |
| Polyvinyl Alcohol (PVA) | Good | Not suitable for water-based solutions.[6] |
| Fluoroelastomer (Viton®) | Excellent | Offers exceptional resistance to chlorinated and aromatic solvents.[7] |
Respiratory Protection
The use of respiratory protection should be determined by a site-specific risk assessment. If there is a potential for generating dust or aerosols that cannot be controlled by engineering controls (e.g., a chemical fume hood), respiratory protection will be necessary.[6] Operations such as weighing out the solid powder should always be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
Operational and Disposal Plans
Safe Handling Workflow
A systematic approach to handling 8-Bromo-2-methyl-1,5-naphthyridine is critical to minimize exposure. The following workflow outlines the key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
